Iodo-PEG7-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C14H29IO7 |
|---|---|
Molecular Weight |
436.28 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H29IO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2 |
InChI Key |
IQUDESFTEXDVFH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCI)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Iodo-PEG7-alcohol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG7-alcohol is a heterobifunctional molecule featuring a terminal iodide and a primary alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts both reactivity and desirable physicochemical properties, making it a valuable building block in several areas of chemical biology and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores the chemical properties, applications, and relevant experimental considerations for this compound.
Chemical Properties
The chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C14H29IO7 | [1][2] |
| Molecular Weight | 436.28 g/mol | [1][2][3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |
| Purity | ≥98.0% | [2][3] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
| SMILES | ICCOCCOCCOCCOCCOCCOCCO | [2] |
Reactivity and Functional Group Characteristics
The utility of this compound stems from its two distinct functional groups:
-
Terminal Iodide: The carbon-iodine bond is a versatile functional group in organic synthesis. The iodide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This is a common strategy for attaching the PEG linker to a target-binding ligand or an E3 ligase ligand in PROTAC synthesis.
-
Primary Alcohol: The hydroxyl (-OH) group is a nucleophile and can participate in a variety of reactions, including esterification, etherification, and oxidation. This functional group provides a handle for further chemical modifications or for direct conjugation to other molecules. The presence of the hydroxyl group also contributes to the overall hydrophilicity of the molecule.
The polyethylene glycol (PEG) linker itself is a key feature, imparting increased water solubility and favorable pharmacokinetic properties to the final conjugate. The length of the PEG chain (n=7) has been empirically optimized in many applications to achieve the appropriate distance and orientation between the two ends of a bifunctional molecule like a PROTAC.
Application in PROTAC Synthesis: An Experimental Workflow
This compound is prominently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using this compound typically follows a multi-step process.
A generalized experimental workflow for the synthesis of a PROTAC using this compound is depicted below. This workflow outlines the key steps, from the initial functionalization of the ligands to the final purification of the PROTAC molecule.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Experimental Protocol: General Procedure for Ligand Conjugation via Nucleophilic Substitution
This protocol provides a general outline for the first step in the PROTAC synthesis workflow, where a nucleophilic group on a target-binding ligand displaces the iodide of this compound.
Materials:
-
Target-binding ligand with a nucleophilic group (e.g., amine, thiol, or phenoxide)
-
This compound
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the target-binding ligand (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Addition of Base: Add the base (1.1 to 2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to deprotonate the nucleophile.
-
Addition of Linker: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure ligand-PEG7-alcohol conjugate.
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound itself does not participate in signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the cell's natural protein degradation machinery, specifically the Ubiquitin-Proteasome System (UPS). The logical relationship of this pathway is illustrated below.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, with a reactive iodide, a modifiable alcohol, and a solubilizing PEG chain, makes it an ideal linker for the construction of complex molecules like PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the synthesis of novel therapeutics and chemical probes. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists working with this important molecule.
References
In-Depth Technical Guide: Iodo-PEG7-alcohol for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iodo-PEG7-alcohol
This compound is a heterobifunctional chemical tool of significant interest in the field of targeted protein degradation (TPD). It serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The unique structure of this compound, featuring a terminal iodide and a hydroxyl group connected by a seven-unit PEG chain, offers researchers a versatile building block for the construction of potent and selective protein degraders.
The PEG component of the linker enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule.[3][4] The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately affecting the efficiency of protein degradation.[5][6] The terminal iodide provides a reactive handle for conjugation to a target protein ligand, while the hydroxyl group can be functionalized to attach to an E3 ligase ligand, or vice versa.
Molecular Structure and Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H29IO7 | MedChemExpress |
| Molecular Weight | 436.28 g/mol | [1][2] |
| Appearance | Not specified in literature; likely a viscous liquid or solid | General knowledge |
| Solubility | Expected to be soluble in water and various organic solvents | [3][4] |
| Storage | Store at -20°C for long-term stability | BroadPharm |
Experimental Protocols
Synthesis of this compound
Materials:
-
Heptaethylene glycol (HO-PEG7-OH)
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
4-Dimethylaminopyridine (4-DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve heptaethylene glycol in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add triphenylphosphine and 4-DMAP. Cool the mixture to 0°C using an ice bath.
-
Iodination: Slowly add a solution of iodine in dichloromethane to the reaction mixture. The reaction is typically exothermic and the color of the solution will change.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC by conjugating a target protein ligand and an E3 ligase ligand to the this compound linker. For this example, we will consider the synthesis of a Bromodomain-containing protein 4 (BRD4) degrader.
Materials:
-
This compound
-
A BRD4 ligand with a suitable nucleophilic group (e.g., a phenol or amine)
-
A Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for attachment
-
Appropriate coupling reagents (e.g., for ether or amide bond formation)
-
Solvents (e.g., DMF, DMSO)
-
Bases (e.g., K2CO3, DIPEA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Step 1: Conjugation of BRD4 Ligand to this compound:
-
Dissolve the BRD4 ligand and this compound in a suitable solvent such as DMF.
-
Add a base (e.g., K2CO3) to facilitate the nucleophilic substitution reaction between the BRD4 ligand and the iodide of the linker, forming an ether or amine linkage.
-
Heat the reaction mixture and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate product (BRD4-linker) by flash chromatography or preparative HPLC.
-
-
Step 2: Functionalization of the Linker's Hydroxyl Group:
-
The terminal hydroxyl group of the BRD4-linker intermediate may need to be activated or converted to another functional group (e.g., a carboxylic acid or an amine) for efficient coupling to the E3 ligase ligand. This can be achieved using standard organic synthesis techniques.
-
-
Step 3: Conjugation of the E3 Ligase Ligand:
-
Couple the functionalized BRD4-linker intermediate with the CRBN ligand using appropriate coupling chemistry (e.g., amide bond formation using HATU or EDC/HOBt).
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Experimental Workflow for PROTAC-Mediated Protein Degradation Assay
This workflow describes the key steps to evaluate the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line expressing the target protein) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
Protein Degradation Analysis by Western Blot:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations and separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Ubiquitination Assay:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody that recognizes ubiquitin or a specific ubiquitin linkage (e.g., K48-linked polyubiquitin). An increase in the ubiquitinated target protein band indicates that the PROTAC is functioning as expected.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC-Mediated Degradation of BRD4 Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
This compound is a valuable and versatile chemical linker for the synthesis of PROTACs. Its properties facilitate the development of potent and selective protein degraders with improved pharmaceutical characteristics. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and evaluate novel PROTACs for therapeutic applications. The continued exploration of different linker compositions and lengths, such as those offered by this compound and its analogues, will be crucial in advancing the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Iodo-PEG7-alcohol in various solvents.
An in-depth technical guide on the solubility and stability of Iodo-PEG7-alcohol in various solvents.
Introduction
This compound is a heterobifunctional molecule that incorporates a seven-unit polyethylene glycol (PEG) spacer, terminally functionalized with an iodide and an alcohol. The PEG component of the molecule confers hydrophilicity, which can improve the solubility of molecules to which it is conjugated. The terminal iodide acts as a reactive site for nucleophilic substitution, and the hydroxyl group provides a point for further chemical modification. These features establish this compound as a useful tool in bioconjugation, drug delivery systems, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] A thorough understanding of the solubility and stability of this linker is essential for its effective application in research and development.
This technical guide offers a detailed overview of the anticipated solubility and stability of this compound across a range of solvents, complemented by comprehensive experimental protocols for their empirical determination.
Solubility of this compound
Although specific quantitative solubility data for this compound are not extensively documented in publicly available literature, its solubility profile can be inferred from the general characteristics of polyethylene glycols and their derivatives. The presence of the seven-unit ethylene glycol chain is expected to result in good solubility in a variety of polar solvents.
Table 1: Expected Qualitative Solubility of Short-Chain Iodo-PEG Compounds
| Solvent | Type | Expected Solubility | Rationale |
| Water | Protic, Polar | Soluble | The hydrophilic nature of the PEG chain is anticipated to ensure good water solubility.[3] |
| Ethanol | Protic, Polar | Soluble | PEGs are typically soluble in alcohols. |
| Methanol | Protic, Polar | Soluble | PEGs are typically soluble in alcohols. |
| Isopropanol | Protic, Polar | Less Soluble | The solubility of PEGs generally diminishes as the alkyl chain length of the alcohol increases. |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | PEGs exhibit high solubility in many polar aprotic solvents. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Soluble | PEGs exhibit high solubility in many polar aprotic solvents. |
| Acetonitrile (ACN) | Aprotic, Polar | Soluble | Commonly used as a solvent for various PEG derivatives. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | Known to be a particularly effective solvent for PEGs.[4] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | PEGs are soluble in a range of chlorinated solvents. |
| Chloroform | Aprotic, Nonpolar | Soluble | PEGs are soluble in a range of chlorinated solvents.[4] |
| Toluene | Aprotic, Nonpolar | Less Soluble | PEGs generally show reduced solubility in nonpolar aromatic hydrocarbons. |
| Hexane | Aprotic, Nonpolar | Insoluble | PEGs are typically insoluble in alkane solvents. |
Stability of this compound
The stability of this compound is determined by the chemical properties of its constituent functional groups: the iodo group, the ether linkages of the PEG chain, and the terminal alcohol.
Table 2: Typical Stability Profile of Iodo-PEG Compounds
| Condition | Potential for Degradation | Mechanism |
| pH | ||
| Acidic (pH < 4) | Low | The ether linkages within the PEG chain are generally stable under acidic conditions. |
| Neutral (pH 6-8) | Low | The molecule is expected to be stable under neutral conditions. |
| Basic (pH > 9) | Moderate | The iodo group may undergo elimination or substitution with hydroxide, particularly at higher temperatures. |
| Temperature | ||
| -20°C (Storage) | Low | This is the recommended temperature for long-term storage to minimize degradation.[5] |
| Room Temperature | Low to Moderate | While stable for short durations, prolonged storage may result in gradual degradation. |
| Elevated (>40°C) | High | Increased temperatures can accelerate the oxidative degradation of the PEG chain and reactions involving the iodo group. |
| Light | ||
| Ambient Light | Low | The absence of significant chromophores suggests low photosensitivity. |
| UV Light | Moderate | The carbon-iodine bond is susceptible to photolytic cleavage; therefore, storage in the dark is advisable.[5] |
| Oxidizing Agents | ||
| Air/Oxygen | Moderate | The PEG chain can undergo auto-oxidation, a process that can be initiated by light, heat, or the presence of metal ions, leading to chain cleavage. |
| Peroxides | High | Strong oxidizing agents will cause rapid degradation of the PEG chain. |
Experimental Protocols
Quantitative Solubility Determination
This protocol provides a method for the quantitative determination of the solubility of this compound in a specified solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvents for analysis (e.g., water, ethanol, DMSO)
-
HPLC system equipped with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector if the compound is derivatized)[]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known quantity of this compound and dissolve it in a suitable solvent in which it is freely soluble to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation (Equilibrium Solubility Method):
-
Introduce an excess amount of this compound into a vial containing a known volume of the test solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a duration sufficient to allow the solution to reach equilibrium (typically 24-48 hours).
-
Following equilibration, centrifuge the sample to sediment the undissolved solid.
-
Carefully extract a known volume of the supernatant and pass it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the calibration range of the standards.
-
-
HPLC Analysis:
-
Establish an appropriate HPLC method for the separation of this compound from any potential impurities. A reversed-phase C18 column is often a suitable starting point.[7]
-
The composition of the mobile phase will be determined by the column and detector selected.
-
Inject the prepared standards and samples into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the standards against their corresponding known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of the compound in the original solvent, making sure to account for the dilution factor.
-
Stability Assessment using a Stability-Indicating HPLC Method
This protocol details a method for evaluating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Stress-testing solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
HPLC system with a detector suitable for detecting the parent compound and any degradation products (e.g., HPLC-MS or HPLC-CAD).[8][9]
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Combine the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for predetermined time intervals (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Combine the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Stress: Store the stock solution in the dark at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light within a photostability chamber in accordance with ICH guidelines.
-
-
Sample Analysis:
-
At each designated time point, take an aliquot of the stressed solution, neutralize it if required, and dilute it to a concentration suitable for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.
-
Employ a mass spectrometer or a charged aerosol detector for the identification and quantification of the parent compound and any resulting degradants.[8]
-
-
Data Analysis:
-
For each stress condition, calculate the percentage of this compound that remains at each time point.
-
Identify and, where possible, quantify the major degradation products.
-
Visualizations
Caption: General workflow for assessing the solubility and stability of a chemical entity.
Caption: Potential degradation pathways for an iodo-PEG compound.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 3. Iodo-PEG-Iodide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanism of Iodo-PEG7-alcohol in bioconjugation reactions.
An In-depth Technical Guide to the Mechanism of Iodo-PEG7-alcohol in Bioconjugation Reactions
Introduction
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This powerful technique is fundamental in drug development, diagnostics, and life sciences research. A key component in many bioconjugation strategies is the linker, a molecule that connects the two entities. Polyethylene glycol (PEG) linkers are widely used due to their ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2][3][4] this compound is a heterobifunctional linker that offers specific advantages for covalently modifying biomolecules. This guide provides a detailed technical overview of its mechanism of action, experimental protocols, and applications. This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[5].
Core Mechanism of Action
The reactivity of this compound is primarily dictated by the iodoacetyl group. This functional group is highly reactive towards nucleophiles, particularly the thiol (sulfhydryl) group of cysteine residues within proteins and peptides.[6]
The Primary Reaction: Thiol Alkylation
The core of the bioconjugation reaction is a nucleophilic substitution (SN2) reaction. The sulfur atom of a cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the iodine. Iodine, being an excellent leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond.[7][8]
Key Reaction Steps:
-
Deprotonation of the Thiol: The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5.[9][10] In this pH range, the thiol group (-SH) of a cysteine residue is partially deprotonated to form the more nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the iodoacetyl group.
-
Formation of a Thioether Bond: The iodine atom is displaced, and a stable covalent thioether bond is formed between the cysteine residue and the PEG linker.[6]
Caption: Reaction mechanism of this compound with a cysteine residue.
Potential Side Reactions
While iodoacetyl groups are highly selective for thiols, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions (e.g., high pH or large excess of the reagent).[11] Potential side reactions include the alkylation of histidine, methionine, and lysine residues.[9] To ensure specificity, it is crucial to control the reaction pH and the molar ratio of the linker to the protein.
Role of the PEG7 Linker and Terminal Alcohol
The polyethylene glycol (PEG) component of the linker plays a crucial role in the properties of the final bioconjugate:
-
Improved Hydrophilicity: The PEG chain is highly hydrophilic, which can significantly increase the water solubility of the modified protein or peptide, a particularly important feature when conjugating hydrophobic molecules.[1][2]
-
Spacer Arm: The 7-unit PEG chain acts as a flexible spacer arm, separating the conjugated molecule from the biomolecule. This can reduce steric hindrance and help maintain the biological activity of both components.[4]
-
Reduced Immunogenicity: PEGylation can shield the biomolecule from the host's immune system, reducing its immunogenicity.
-
Enhanced Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic volume of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[2][3]
The terminal alcohol (-OH) group on the this compound linker provides a further point for potential subsequent modifications if required, or it can simply contribute to the overall hydrophilicity of the molecule.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the table below summarizes typical reaction parameters and considerations for iodoacetamide-based bioconjugation reactions derived from established protocols.
| Parameter | Recommended Value/Condition | Rationale & Considerations |
| pH | 8.0 - 8.5 | Optimal for deprotonation of cysteine thiols to the more reactive thiolate form.[9] Higher pH can increase the rate of hydrolysis of the reagent and promote side reactions with other amino acids. |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds efficiently at room temperature.[12] Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |
| Reaction Time | 30 minutes to 10+ hours | Reaction time depends on the specific protein, reagent concentration, and temperature.[9][12] Reactions are often performed in the dark as iodoacetamide is light-sensitive. |
| Molar Ratio | 5- to 20-fold molar excess of this compound over protein | A molar excess of the linker is typically used to drive the reaction to completion. However, a very large excess should be avoided to minimize off-target modifications.[11] |
| Quenching | Addition of a low molecular weight thiol (e.g., β-mercaptoethanol, DTT, or cysteine) | A quenching agent is added to consume any unreacted this compound and stop the reaction.[7] |
Experimental Protocols
The following is a generalized protocol for the conjugation of this compound to a protein containing cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (Optional, for proteins with disulfide bonds)
-
Quenching solution (e.g., 1 M β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Protein Preparation (Reduction - Optional):
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in a suitable buffer.
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP.
-
Incubate for 1 hour at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column, as it would otherwise react with the iodo-PEG linker.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching agent such as β-mercaptoethanol to a final concentration of ~20 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the quenching agent from the protein conjugate using size-exclusion chromatography (gel filtration) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (to confirm the mass shift), UV-Vis spectroscopy (if the conjugate has a chromophore), or SDS-PAGE (to observe the change in molecular weight).
-
Caption: General experimental workflow for protein conjugation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iodoacetyl PEG Derivatives [rapp-polymere.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 9. atto-tec.com [atto-tec.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Technical Guide to Iodo-PEG7-alcohol: Commercial Sourcing and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Iodo-PEG7-alcohol, a heterobifunctional linker critical in the development of targeted therapeutics and bioconjugation. This guide covers commercially available sources, pricing, and a detailed, representative experimental protocol for its application.
Commercial Suppliers and Pricing
The availability and pricing of this compound can vary between suppliers. The following table summarizes currently available commercial sources. Please note that prices are subject to change and may not include shipping or handling fees. It is recommended to visit the supplier's website for the most up-to-date information.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| MedchemExpress | This compound | HY-143833 | ≥98.0% | 50 mg | Contact for price |
| 100 mg | Contact for price | ||||
| 250 mg | Contact for price | ||||
| CymitQuimica | Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- | IN-DA0011TX | 95% | 100 mg | €71.00 |
| 250 mg | €120.00 | ||||
| 1 g | €214.00 | ||||
| Ambeed (via Sigma-Aldrich) | 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)ethan-1-ol | AMBH9A9AF80C | 95% | 100 mg | $34.50 |
| 250 mg | $73.60 | ||||
| 1 g | $228.85 | ||||
| 5 g | $800.40 | ||||
| 10 g | $1,359.30 | ||||
| BroadPharm | This compound | Inquire | ≥95% | Inquire | Inquire |
| Xin Heng Yan | This compound | A1226947 | ≥95% | 10 mg | ¥2200.90 (market price) |
| 50 mg | Contact for price | ||||
| 100 mg | Contact for price | ||||
| 250 mg | Contact for price |
Core Applications: PROTACs and Bioconjugation
This compound is a valuable tool in chemical biology and drug development, primarily utilized as a polyethylene glycol (PEG) linker.[1] Its key features include a terminal hydroxyl group and an iodo group. The hydroxyl group allows for further chemical modification, while the iodo group serves as a reactive site for nucleophilic substitution, making it particularly useful for conjugation to biomolecules.[2]
The PEG chain itself imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[3] The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand.
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a representative method for the conjugation of this compound to a cysteine residue on a target protein. The iodoacetyl group at one end of the PEG linker reacts with the sulfhydryl group of cysteine to form a stable thioether bond.
Materials:
-
This compound
-
Protein with an accessible cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol
-
Desalting column or dialysis equipment for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Spectrophotometer and reagents for protein concentration determination (e.g., BCA or Bradford assay)
-
LC-MS or SDS-PAGE for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed prior to conjugation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mM. The PEG reagent can be difficult to weigh, so it is advisable to dissolve the entire contents of the vial.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. This will react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Analysis and Characterization:
-
Determine the concentration of the purified protein-PEG conjugate using a standard protein assay.
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.
-
For a more precise characterization of the degree of labeling (number of PEG molecules per protein), use mass spectrometry (LC-MS).
-
Workflow for Supplier Selection
The selection of a suitable commercial supplier for a research chemical is a critical step in any scientific endeavor. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart for selecting a chemical supplier.
References
An In-depth Technical Guide to Iodo-PEG7-alcohol and its Distinction from Other PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Iodo-PEG7-alcohol, contrasting its chemical properties and applications with a range of other commonly utilized polyethylene glycol (PEG) derivatives. The information herein is intended to assist researchers in selecting the appropriate PEG linker for their specific bioconjugation, drug delivery, and surface modification needs.
Introduction to PEGylation
Polyethylene glycol (PEG) is a biocompatible, hydrophilic polymer widely used in biomedical research to enhance the therapeutic properties of molecules.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, can improve solubility, increase stability, reduce immunogenicity, and prolong the circulation half-life of therapeutic agents.[3][4] The versatility of PEGylation stems from the ability to functionalize the terminal hydroxyl groups of the PEG polymer with a variety of reactive moieties, creating a diverse toolkit of PEG derivatives for specific applications.[1][5]
This compound: A Profile
This compound is a heterobifunctional PEG derivative featuring a terminal iodide group and a terminal alcohol group, separated by a seven-unit ethylene glycol chain.[6] This specific structure imparts distinct reactivity characteristics that set it apart from other PEG linkers.
-
The Iodo Group: The iodine atom serves as an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles. This is particularly useful for reactions such as the alkylation of thiol groups found in cysteine residues of proteins.[7] The iodoacetamide variant, which is more reactive, is often used for efficient and rapid cysteine modification.[7]
-
The Alcohol Group: The terminal hydroxyl (-OH) group is less reactive than the iodo group, providing a site for subsequent, orthogonal conjugation reactions. It can be modified through esterification or etherification, allowing for the attachment of a second molecule of interest.
-
The PEG7 Spacer: The seven ethylene glycol units provide a flexible, hydrophilic spacer that enhances the solubility of the conjugated molecule.
This dual functionality makes this compound a valuable tool for constructing complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[6]
Comparative Analysis of PEG Derivatives
The primary distinction between PEG derivatives lies in the nature of their terminal functional groups, which dictates their reactivity and target specificity. The following tables summarize the key differences.
Table 1: Physicochemical Properties of Representative PEG Derivatives
| Derivative Class | Example | Molecular Weight ( g/mol ) | Physical State (at RT, for low MW) | Solubility |
| Iodo-PEG-Alcohol | This compound | 436.28[8] | Liquid/Viscous Liquid | Water, many organic solvents[][10] |
| Methoxy-PEG-Alcohol | m-PEG7-alcohol | 340.4[11] | Liquid | Water, many organic solvents[11] |
| PEG-NHS Ester | M-PEG8-NHS | ~560 | Solid | Organic solvents (DMSO, DMF)[12][13][14] |
| PEG-Maleimide | M-PEG8-Maleimide | ~530 | Solid/Viscous Liquid | Aqueous solutions, most organic solvents[15][16] |
| PEG-Acid | M-PEG8-Acid | ~480 | Liquid/Solid | Aqueous solutions, organic solvents |
| PEG-Amine | M-PEG8-Amine | ~460 | Liquid/Solid | Aqueous solutions, organic solvents |
| PEG-Azide | Azido-PEG7-Alcohol | ~420 | Liquid | Aqueous solutions, organic solvents[17] |
Note: Molecular weights are approximate and vary based on the specific PEG length. Physical state depends on molecular weight, with higher MW PEGs being waxy solids.[2][][10]
Table 2: Reactivity and Applications of Common PEG Derivatives
| PEG Derivative | Functional Group | Target Moiety | Resulting Linkage | Reaction pH | Key Applications |
| Iodo-PEG | Iodo (-I) | Thiol (-SH) | Thioether | 7.0 - 8.5 | PROTACs, protein modification, alkylation of cysteines.[6][7][18] |
| PEG-NHS Ester | N-Hydroxysuccinimide | Amine (-NH₂) | Amide | 7.0 - 9.0[13] | Labeling of proteins and antibodies on lysine residues.[12][13][] |
| PEG-Maleimide | Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5[5] | Site-specific conjugation to cysteine residues.[15][16][20] |
| PEG-Acid | Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide (requires activation with EDC/NHS) | 4.5 - 7.5 | Surface modification, conjugation to primary amines. |
| PEG-Amine | Amine (-NH₂) | Carboxylic Acid, NHS Esters | Amide | 7.0 - 8.0 | Crosslinking, surface functionalization. |
| PEG-Azide | Azide (-N₃) | Alkyne, DBCO | Triazole ("Click Chemistry") | Neutral | Bioorthogonal labeling in complex biological systems.[17] |
| PEG-Alkyne | Alkyne | Azide (-N₃) | Triazole ("Click Chemistry") | Neutral | Bioorthogonal labeling, creating complex conjugates. |
| PEG-Alcohol | Alcohol (-OH) | Carboxylic Acid, Isocyanates | Ester, Urethane | Varies | Starting material for further functionalization. |
Experimental Protocols
Detailed methodologies are crucial for successful conjugation. Below are representative protocols for common PEGylation reactions.
Protocol 1: General Procedure for Thiol Alkylation with Iodo-PEG
-
Preparation: Dissolve the thiol-containing molecule (e.g., protein with cysteine residues) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-8.5. The buffer should be deoxygenated to prevent thiol oxidation.
-
Reagent Preparation: Dissolve the Iodo-PEG derivative in a compatible solvent like DMSO or DMF immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the Iodo-PEG solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Purification: Remove excess, unreacted Iodo-PEG and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analysis: Characterize the resulting conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation.
Protocol 2: General Procedure for Amine Labeling with PEG-NHS Ester
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.[12] Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[12][13]
-
Reagent Preparation: Equilibrate the PEG-NHS ester reagent to room temperature before opening to prevent moisture condensation.[12][13] Dissolve it immediately before use in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[12][13] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[12][13]
-
Conjugation: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution.[13] The volume of the organic solvent should not exceed 10% of the total reaction volume.[13][21]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12][14]
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl.
-
Purification: Purify the conjugate from unreacted PEG reagent and byproducts using dialysis or gel filtration.[12][14]
Protocol 3: General Procedure for Thiol-Maleimide Conjugation
-
Reduction (if necessary): If modifying a protein where cysteines are in disulfide bonds, reduce the protein first with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Preparation: Dissolve the thiol-containing molecule in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).[15][16]
-
Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable solvent.
-
Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the target molecule solution.[15][16]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[15][16]
-
Purification: The final conjugate can be purified by size exclusion chromatography or dialysis to remove unreacted reagents.[15][16]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and other PEG derivatives.
Caption: Reaction scheme for this compound.
Caption: A typical workflow for protein PEGylation.
Caption: Logical selection of a PEG derivative.
Conclusion
This compound occupies a unique niche in the PEGylation landscape due to its heterobifunctional nature, combining a highly reactive iodo group with a versatile alcohol group. This allows for sequential or orthogonal conjugation strategies that are difficult to achieve with more common homobifunctional or monofunctional PEG derivatives. While NHS esters and maleimides are the workhorses for targeting amines and thiols respectively, iodo-PEGs provide an alternative for thiol modification and are particularly suited for applications like PROTAC development. The choice of a PEG derivative is a critical decision in the design of bioconjugates, and a thorough understanding of their respective reactivities, stabilities, and optimal reaction conditions is paramount for experimental success.
References
- 1. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 8. eMolecules Medchem Express / this compound / 50mg / 761738499 / HY-143833 | Fisher Scientific [fishersci.com]
- 10. Polyethylene glycol derivatives [m.chemicalbook.com]
- 11. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Azido-PEG7-Alcohol PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 18. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 20. confluore.com [confluore.com]
- 21. confluore.com [confluore.com]
The Iodine Group in Iodo-PEG7-alcohol: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the iodine group in Iodo-PEG7-alcohol, a versatile heterobifunctional linker molecule. We will delve into the chemical reactivity of the iodo group, its application in bioconjugation, and its significance in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The Core Function of the Iodine Group: A Highly Reactive Handle for Bioconjugation
This compound is a molecule comprised of a seven-unit polyethylene glycol (PEG) chain, a terminal alcohol group, and a reactive iodo group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal alcohol can be further functionalized, but the primary utility of this molecule in bioconjugation stems from the reactivity of the iodo group, typically in the form of an iodoacetyl or iodoacetamide moiety.[1][3][4]
The iodine atom, being a good leaving group, makes the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is particularly exploited for forming stable covalent bonds with thiol groups (sulfhydryl groups), most notably those found on the side chains of cysteine residues in proteins and peptides.[1][5][6] This reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage.[5]
The specificity of the iodoacetyl group for cysteines allows for site-specific modification of proteins, which is crucial for creating homogenous and well-defined bioconjugates.[1] While reactions with other nucleophilic residues like lysine and histidine can occur, they are generally much slower, especially under controlled pH conditions (pH 6.5-7.5).[5][7]
Quantitative Comparison of Reactive Groups in Bioconjugation
The choice of a reactive group for bioconjugation is dictated by factors such as reaction rate, specificity, and the stability of the resulting bond. The iodo group (in iodoacetamides) offers a balance of reactivity and stability. The following table summarizes the second-order rate constants for common bioconjugation reactions, providing a quantitative comparison.
| Reactive Group | Target Residue | Second-Order Rate Constant (k₂) | Bond Formed | Stability of Bond |
| Iodoacetamide | Cysteine (thiol) | ~0.6 M⁻¹s⁻¹[8] | Thioether | Stable[8] |
| Maleimide | Cysteine (thiol) | 10² - 10⁴ M⁻¹s⁻¹[9] | Thioether (via Michael addition) | Can undergo retro-Michael reaction (less stable)[8][9] |
| NHS Ester | Lysine (amine) | ~2.72 M⁻¹s⁻¹ (for ABNHS with benzylamine)[10] | Amide | Stable[11] |
Note: Reaction rates are dependent on pH, temperature, and the specific reactants.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible cysteine residues. Optimization will be required for each specific protein and application. This protocol is adapted from methods for iodoacetyl-PEG labeling.[12]
Materials:
-
Protein with free sulfhydryl group(s) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).
-
This compound.
-
Reaction Buffer: Thiol-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Reducing agent (optional, if cysteines are in a disulfide bond): e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column for purification.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the this compound.
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. The protein is now ready for conjugation.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Visualizing the Role of this compound in a PROTAC Signaling Pathway
This compound is frequently utilized as a linker in the synthesis of PROTACs.[8][13] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[14] The PEG linker provides the necessary spatial separation and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[15]
Below is a Graphviz diagram illustrating the general mechanism of action for a PROTAC.
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflow for ADC Development using a PEG Linker
The principles of using this compound for bioconjugation are also central to the development of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The workflow for developing such a conjugate is a multi-step process.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. adcreview.com [adcreview.com]
- 3. Iodoacetyl-PEG3-Biotin [nanocs.net]
- 4. cephamlsi.com [cephamlsi.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
Foundational Literature on the Use of Iodo-PEG Linkers: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the foundational principles and applications of iodo-PEG linkers. Iodo-PEG linkers are versatile chemical tools that combine the reactivity of an iodo group with the beneficial properties of polyethylene glycol (PEG), enabling the precise and stable conjugation of molecules for a wide range of biomedical applications.[1][2]
Core Principles of Iodo-PEG Linkers
Iodo-PEG linkers are bifunctional molecules composed of a reactive iodo group, a PEG spacer of varying length, and a second functional group for conjugation to another molecule of interest.[1] The key features that underpin their utility include:
-
Versatile Bioconjugation: They efficiently attach a variety of molecules such as drugs, peptides, and proteins for targeted applications.[1]
-
Protein Stability: The reaction of iodoacetamide-PEG with cysteine residues prevents the formation of unwanted disulfide bonds, thereby enhancing protein stability.[1]
-
Improved Solubility and Pharmacokinetics: The hydrophilic PEG chains enhance the solubility of conjugated molecules and can extend their circulation time in the body.[1]
The reactivity of the iodo group, particularly in the form of an iodoacetyl or iodoacetamide moiety, is central to its function. Iodoacetamide is more reactive than chloroacetamide due to the superior leaving group ability of iodine, making it ideal for rapid and efficient alkylation of thiol groups, such as those found in cysteine residues.[1]
Experimental Protocols
Detailed methodologies for the use of iodo-PEG linkers are crucial for successful bioconjugation. Below are protocols for key experimental procedures.
Site-Specific Cysteine PEGylation using Iodoacetamide-PEG
This protocol outlines the site-specific modification of a protein with an engineered cysteine residue using an iodoacetamide-PEG linker.
Materials:
-
Protein with a single accessible cysteine residue (1-10 mg/mL in a non-amine, non-thiol containing buffer, e.g., PBS, pH 7.2-8.0)
-
Iodoacetamide-PEG linker
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., 1M Tris buffer, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., AKTA FPLC system with appropriate columns)[3][4][5][6]
Procedure:
-
Protein Preparation: If the protein's cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 15-fold molar excess of TCEP to the protein solution and incubate for 1.5 hours at room temperature.[7]
-
Linker Preparation: Immediately before use, dissolve the iodoacetamide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM.[8] Iodoacetamide solutions are light-sensitive and should be protected from light.[8]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved iodoacetamide-PEG linker to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[8] The optimal pH for the reaction is between 7.5 and 8.0 to ensure specific modification of cysteine residues.[8]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1M Tris, to a final concentration of 100 mM to react with any excess iodoacetamide-PEG linker.[9] Incubate for 15 minutes on ice.[9]
-
Purification: Remove unreacted linker and other byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[10] The choice of method depends on the physicochemical properties of the protein and the PEGylated conjugate. For instance, cation-exchange chromatography is often effective for separating PEGylated proteins.[10]
Antibody-Drug Conjugate (ADC) Synthesis using Iodo-PEG-NHS Ester
This protocol describes the conjugation of a drug to an antibody via a heterobifunctional iodo-PEG-NHS ester linker. The NHS ester reacts with lysine residues on the antibody, and the iodo group can be used for subsequent conjugation to a thiol-containing drug.
Materials:
-
Monoclonal antibody (mAb) (1-2 mg/mL in PBS, pH 8.0-8.5)
-
Iodo-PEG-NHS ester linker
-
Thiol-containing drug molecule
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If necessary, purify the antibody to remove any amine-containing stabilizers like BSA or glycine.[9]
-
Linker-Antibody Conjugation:
-
Dissolve the iodo-PEG-NHS ester in anhydrous DMSO to a 10 mM stock solution.[]
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.[12]
-
Incubate for 1-2 hours at room temperature with gentle agitation.[]
-
Quench the reaction by adding 1M Tris to a final concentration of 100 mM.[9]
-
Purify the iodo-PEG-antibody conjugate using a desalting column to remove excess linker and quenching reagent.[9]
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable buffer.
-
Add the drug to the purified iodo-PEG-antibody conjugate.
-
Incubate to allow the reaction between the iodo group and the thiol group of the drug.
-
Purify the final ADC using chromatography techniques such as SEC or HIC to remove unconjugated drug and other impurities.[13]
-
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of iodo-PEG linkers.
Table 1: Reaction Conditions for Cysteine Modification with Iodoacetamide
| Parameter | Recommended Value/Range | Reference |
| pH | 7.5 - 8.0 | [8] |
| Molar Excess of Iodoacetamide | At least 10-fold over sulfhydryls | [8] |
| Reaction Time | 30 minutes | [8] |
| Temperature | Room Temperature | [8] |
| Quenching | Addition of excess thiol (e.g., DTT) or amine (e.g., Tris) | [9] |
Table 2: Characterization of Antibody-Drug Conjugates (ADCs)
| Parameter | Analytical Technique | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | LC-MS, Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules per antibody, a critical quality attribute affecting efficacy and toxicity. | [1][13][14][15][16] |
| Purity and Heterogeneity | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC) | To separate and quantify different ADC species, unconjugated antibody, and free drug. | [10][13] |
| Intact Mass Analysis | High-Resolution Mass Spectrometry (e.g., Q-TOF) | To confirm the molecular weight of the intact ADC and its different drug-loaded forms. | [1][17] |
| Identification of Conjugation Sites | Peptide Mapping (LC-MS/MS) | To identify the specific amino acid residues (e.g., cysteines or lysines) where the linker-drug is attached. | [10] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to iodo-PEG linkers.
References
- 1. agilent.com [agilent.com]
- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. U1.E04. FPLC ÄKTA Chromatography systems for purification - Nanbiosis [nanbiosis.es]
- 5. biocompare.com [biocompare.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. biopharminternational.com [biopharminternational.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 14. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
In-Depth Technical Guide to the Hydrophilic Properties of Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG7-alcohol is a heterobifunctional molecule featuring a terminal iodide and a primary alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts significant hydrophilic properties, making it a valuable building block in the fields of bioconjugation, drug delivery, and proteomics. Its primary application is as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] The PEG chain enhances the solubility and favorably influences the pharmacokinetic profile of the resulting conjugate molecules.[2][3][4][5][6]
This technical guide provides a comprehensive overview of the hydrophilic properties of this compound, including its physicochemical characteristics, relevant experimental protocols, and its role in advanced biochemical applications.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C14H29IO7 | --- |
| Molecular Weight | 436.28 g/mol | [1][7] |
| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar PEG compounds |
| Water Solubility | High | The presence of the PEG7 chain confers high aqueous solubility.[3] |
| Calculated LogP | -0.8 to 0.5 | Estimated using various predictive models. This value indicates a high degree of hydrophilicity. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the iodination of a commercially available PEG7-alcohol. A general protocol is outlined below.
Materials:
-
Heptaethylene glycol (PEG7-alcohol)
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve heptaethylene glycol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve iodine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous DCM.
-
Slowly add the iodine-imidazole solution to the PEG and triphenylphosphine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Measurement of Hydrophilicity (Partition Coefficient - LogP)
The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity. A common method for its determination is the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
In a centrifuge tube, combine equal volumes of the n-octanol and water phases.
-
Add a known amount of the this compound stock solution to the biphasic system.
-
Cap the tube and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or more commonly, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Applications in PROTAC Synthesis and Targeted Protein Degradation
The primary utility of this compound is in the construction of PROTACs. The terminal iodide serves as a reactive handle for nucleophilic substitution, allowing for the attachment of either the E3 ligase ligand or the target protein binder. The terminal alcohol can be further functionalized, for example, by conversion to an azide or an alkyne for use in click chemistry, or to a carboxylic acid for amide bond formation. The hydrophilic PEG7 linker is crucial for maintaining the solubility of the often large and hydrophobic PROTAC molecule, which is essential for cell permeability and favorable in vivo pharmacokinetics.[8][9][10]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the two different ligands. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a PROTAC using this compound as a linker.
Targeted Protein Degradation Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The hydrophilic linker, such as that derived from this compound, plays a critical role in enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: The role of a PROTAC with a hydrophilic linker in the targeted protein degradation pathway.
Conclusion
This compound is a key enabling molecule for the development of advanced therapeutics, particularly in the realm of targeted protein degradation. Its well-defined structure, coupled with the significant hydrophilicity imparted by the seven-unit PEG chain, addresses the critical challenge of solubility and bioavailability for large and complex molecules like PROTACs. The synthetic accessibility and reactive handles of this compound make it a versatile tool for researchers and drug developers. While specific experimental data for this exact molecule remains limited in publicly accessible literature, its properties and behavior can be confidently predicted based on the extensive knowledge of PEG chemistry. Future work in this area will likely focus on the precise quantification of its physicochemical properties and the exploration of its utility in an even broader range of bioconjugation applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemexpress.com [chemexpress.com]
- 7. eMolecules Medchem Express / this compound / 50mg / 761738499 / HY-143833 | Fisher Scientific [fishersci.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. musechem.com [musechem.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG7-alcohol is a thiol-reactive labeling reagent used to covalently attach a seven-unit polyethylene glycol (PEG) spacer to proteins and peptides. The iodoacetyl group specifically reacts with the sulfhydryl group of cysteine residues under mild conditions, forming a stable thioether bond. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins and is a valuable tool in drug development and proteomics research. A key application of this compound is its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[][2][3][4][5]
This document provides a detailed protocol for labeling proteins with this compound, methods for purification and characterization of the conjugate, and example data for assessing labeling efficiency and stability.
Reaction Principle
The labeling reaction is based on the nucleophilic substitution of iodine by the thiol group of a cysteine residue. The iodoacetyl group of this compound is an electrophile that readily reacts with the nucleophilic thiol group, which is most reactive in its deprotonated thiolate form. Therefore, the reaction is most efficient at a neutral to slightly alkaline pH (7.0-8.5).
Materials and Reagents
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.2-8.0
-
Reducing agent (optional, for reducing disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) columns and buffers
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Experimental Protocols
Protein Preparation
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Add a 10-20 fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer with Reaction Buffer. Note: TCEP does not need to be removed before the labeling reaction if used in moderation.
-
Labeling Reaction
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Determine the desired molar ratio of this compound to protein. A 10- to 50-fold molar excess of the labeling reagent over the protein is a good starting point for optimization.
-
Add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.
-
Quench the reaction by adding a 2- to 5-fold molar excess of L-cysteine or 2-mercaptoethanol over the initial amount of this compound. Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
The purification method will depend on the properties of the protein and the degree of labeling. The goal is to separate the PEGylated protein from unreacted this compound, quenched reagent, and any unlabeled protein.
-
Size-Exclusion Chromatography (SEC): This is the most common method for removing small molecule reagents. The larger, labeled protein will elute before the smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate labeled from unlabeled protein.
-
Hydrophobic Interaction Chromatography (HIC): The PEG chain can alter the hydrophobicity of the protein, allowing for separation on an HIC column.
Characterization of the Labeled Protein
Several analytical techniques can be used to confirm successful labeling and to determine the degree of PEGylation.
-
SDS-PAGE: PEGylated proteins will show a characteristic shift in mobility, appearing larger than the unlabeled protein.
-
UV-Vis Spectrophotometry: The protein concentration can be determined using its extinction coefficient at 280 nm.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact mass of the labeled protein, confirming the number of PEG units attached.
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the labeled protein and to quantify the degree of labeling.
Data Presentation
The following tables provide example data for a hypothetical labeling experiment. Researchers should generate their own data for their specific protein and experimental conditions.
Table 1: Optimization of Labeling Conditions
| Molar Ratio (this compound : Protein) | Reaction Time (hours) | Reaction Temperature (°C) | Labeling Efficiency (%) | Protein Recovery (%) |
| 10:1 | 2 | 25 | 65 | 92 |
| 20:1 | 2 | 25 | 85 | 88 |
| 50:1 | 2 | 25 | 95 | 81 |
| 20:1 | 12 | 4 | 91 | 90 |
Labeling efficiency and protein recovery should be determined experimentally, for example by HPLC or Mass Spectrometry.
Table 2: Characterization of Purified Labeled Protein
| Parameter | Unlabeled Protein | Labeled Protein |
| Apparent MW (SDS-PAGE) | 50 kDa | ~55 kDa |
| Mass (by ESI-MS) | 50,000 Da | 50,436 Da |
| Degree of Labeling (MS) | 0 | 1.0 PEG/protein |
| Purity (by SEC-HPLC) | >98% | >95% |
| Specific Activity* | 100% | 92% |
*Specific activity should be determined using a relevant functional assay for the protein of interest.
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: General mechanism of action for a PROTAC.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iodo-PEG7-alcohol for the surface modification of nanoparticles. This process, commonly known as PEGylation, is a critical step in the development of nanoparticle-based therapeutics and diagnostics, enhancing their stability, biocompatibility, and circulation time in vivo.
Introduction to this compound Functionalization
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal iodo group and a terminal hydroxyl group, separated by a seven-unit PEG chain. The iodo group, typically in the form of an iodoacetyl moiety, provides a reactive site for covalent attachment to nanoparticle surfaces, while the terminal hydroxyl group can be used for further conjugation or can remain as a neutral, hydrophilic terminus.
The primary application of this compound in nanoparticle surface modification is to create a hydrophilic and biocompatible "stealth" layer. This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the nanoparticles.
Key Advantages of PEGylation with this compound:
-
Enhanced Stability: Prevents nanoparticle aggregation in biological media.
-
Reduced Immunogenicity: Minimizes recognition by the immune system.
-
Prolonged Circulation Time: Increases the in vivo half-life, allowing for more effective targeting.
-
Improved Drug Delivery: Facilitates passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
The iodoacetyl group of the linker reacts specifically and efficiently with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond. Therefore, this modification strategy is ideal for nanoparticles that have been surface-functionalized with thiol groups.
Experimental Protocols
This section details the necessary protocols for the successful surface modification of nanoparticles using this compound. The protocol is divided into two main stages: thiol functionalization of the nanoparticles and the subsequent conjugation with this compound.
Protocol 1: Thiol Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of gold nanoparticles with a thiol-containing ligand, preparing them for reaction with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size
-
Thiol-PEG-COOH (e.g., HS-(CH2)11-(OCH2CH2)6-OCH2-COOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of AuNP Suspension: Prepare a stable aqueous suspension of citrate-stabilized AuNPs. The concentration should be determined based on the nanoparticle size and desired final concentration.
-
Ligand Exchange Reaction:
-
To the AuNP suspension, add an excess of Thiol-PEG-COOH. A molar ratio of at least 10,000:1 (Thiol-PEG-COOH:AuNP) is recommended to ensure complete surface coverage.
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
-
Purification of Thiolated AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess unbound thiol linker.
-
Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
-
Characterization:
-
Confirm the successful functionalization and assess the stability of the thiolated AuNPs using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and UV-Vis Spectroscopy to monitor the surface plasmon resonance peak.
-
Protocol 2: Conjugation of this compound to Thiol-Functionalized Nanoparticles
This protocol outlines the reaction between thiol-functionalized nanoparticles and this compound.
Materials:
-
Thiol-functionalized nanoparticles (from Protocol 2.1)
-
This compound
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (5 mM), pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Centrifuge and centrifuge tubes
-
Reaction vessel protected from light (e.g., amber vial or wrapped in aluminum foil)
Procedure:
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution to the desired final concentration in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.
-
Add the this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the iodo-PEG linker over the estimated number of surface thiol groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light. The iodoacetyl reaction is light-sensitive.[1]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted iodoacetyl groups, a small molecule thiol such as 2-mercaptoethanol or dithiothreitol (DTT) can be added to a final concentration of 10-20 mM and incubated for an additional 30 minutes.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in fresh PBS (pH 7.4) to remove excess linker and quenching agent. Perform at least three wash cycles.
-
-
Characterization and Storage:
-
Characterize the final PEGylated nanoparticles using DLS, UV-Vis Spectroscopy, and Transmission Electron Microscopy (TEM) to assess size, stability, and morphology.
-
Quantify the surface PEG density using appropriate methods (see Section 3).
-
Store the purified PEGylated nanoparticles at 4°C for short-term storage or at -20°C for long-term stability.
-
Data Presentation: Quantitative Analysis of Surface Modification
The efficiency of nanoparticle PEGylation is crucial for their subsequent performance. The following tables summarize key quantitative parameters that should be assessed. Note: Specific data for this compound is limited in the literature; therefore, representative data for similar PEG linkers are provided for comparison.
Table 1: Reaction Parameters for Nanoparticle PEGylation
| Parameter | Recommended Value/Range | Rationale |
| pH of Reaction | 7.5 - 8.5 | The reaction of iodoacetyl groups with sulfhydryls is most efficient in this pH range.[2] |
| Molar Ratio (Iodo-PEG:Thiol) | 10:1 to 50:1 | A molar excess of the PEG linker drives the reaction to completion and ensures high surface coverage. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Allows for sufficient time for the conjugation reaction to proceed. |
| Reaction Environment | Protected from light | Iodoacetyl groups can be light-sensitive.[1] |
Table 2: Characterization of PEGylated Nanoparticles
| Characterization Technique | Parameter Measured | Typical Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in diameter compared to unmodified nanoparticles, indicating the presence of the PEG layer. |
| Polydispersity Index (PDI) | A low PDI value (< 0.2) indicates a monodisperse and stable nanoparticle suspension. | |
| Zeta Potential | A shift towards a more neutral value (closer to zero) indicates successful shielding of the surface charge by the PEG layer. | |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift in the SPR peak upon PEGylation is often observed for gold and silver nanoparticles. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | Should remain unchanged after PEGylation. |
| Thermogravimetric Analysis (TGA) | Weight Loss | Can be used to quantify the amount of PEG grafted onto the nanoparticle surface. |
| Barium/Iodide Assay | PEG concentration | A colorimetric method for the direct quantification of PEG on intact nanoparticles.[3][4] |
Table 3: Representative PEG Surface Density on Gold Nanoparticles
| PEG Linker (Molecular Weight) | Nanoparticle Diameter | Surface Density (PEG chains/nm²) | Reference |
| HS-PEG-NH2 (5 kDa) | 20 nm | ~1.5 | [5] |
| HS-PEG-OCH3 (2 kDa) | 15 nm | ~2.2 | [6] |
| HS-PEG-OCH3 (10 kDa) | 15 nm | ~0.8 | [6] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the surface modification of nanoparticles with this compound.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. By covalently attaching PEG chains, the hydrodynamic size of the antibody is increased, which can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. This document provides a detailed, step-by-step guide for the conjugation of Iodo-PEG7-alcohol to antibodies. The protocol is designed for researchers in academic and industrial settings who are developing antibody-drug conjugates (ADCs) or other modified antibody therapeutics.
The this compound linker contains a reactive iodoacetyl group at one end and a terminal alcohol group at the other. The iodoacetyl group specifically reacts with free sulfhydryl (thiol) groups on the antibody, forming a stable thioether bond. The terminal alcohol group is generally less reactive under the conditions used for conjugation to thiols and primarily influences the solubility of the PEG linker.
Principle of the Reaction
The conjugation of this compound to an antibody relies on the specific reaction between the iodoacetyl group of the PEG linker and a free sulfhydryl group (-SH) on the antibody. Most commonly, these sulfhydryl groups are generated by the selective reduction of the antibody's interchain disulfide bonds, particularly in the hinge region. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the thiol attacks the carbon atom bearing the iodine, resulting in the formation of a stable thioether linkage and the release of iodide. The reaction is most efficient at a slightly alkaline pH (7.5-8.5).
Experimental Protocols
This section details the necessary steps for preparing the antibody, performing the conjugation reaction, and purifying the resulting PEGylated antibody.
Antibody Preparation: Reduction of Disulfide Bonds
To expose free sulfhydryl groups for conjugation, the antibody's disulfide bonds must be reduced. A mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is typically used.
Materials:
-
Antibody solution (e.g., 1-10 mg/mL in a suitable buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA solution (0.5 M)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Add EDTA to the antibody solution to a final concentration of 1-5 mM to prevent re-oxidation of sulfhydryl groups.
-
Add the reducing agent (DTT or TCEP) to the antibody solution. A 10- to 50-fold molar excess of the reducing agent over the antibody is a good starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.5-8.5).
-
Collect the fractions containing the reduced antibody. The concentration of the reduced antibody can be determined by measuring the absorbance at 280 nm.
Conjugation of this compound to the Reduced Antibody
Materials:
-
Reduced antibody solution
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M N-acetyl-L-cysteine or 2-mercaptoethanol)
Procedure:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM). Short-chain PEG alcohols are generally soluble in aqueous buffers, but preparing a concentrated stock in an organic solvent can facilitate addition to the reaction.[1]
-
Add the this compound stock solution to the reduced antibody solution with gentle mixing. A 5- to 20-fold molar excess of the this compound over the antibody is recommended as a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
To stop the reaction, add a quenching solution to a final concentration of 10-20 mM to react with any unreacted iodoacetyl groups. Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Antibody
Size exclusion chromatography (SEC) is the most common method for purifying PEGylated antibodies and separating them from unreacted PEG and antibody.[2][3]
Materials:
-
Quenched conjugation reaction mixture
-
Size exclusion chromatography (SEC) column (e.g., Superdex 200 or similar)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the running buffer at a flow rate appropriate for the column.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody and the excess PEG reagent.
-
Collect the fractions corresponding to the PEGylated antibody peak.
-
Pool the relevant fractions and determine the protein concentration.
Characterization of the PEGylated Antibody
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the antibody after PEGylation.
Procedure:
-
Run samples of the unconjugated antibody, the crude reaction mixture, and the purified PEGylated antibody on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated antibody will appear as a band or a smear at a higher molecular weight compared to the unconjugated antibody.
Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio (DAR), in this case, the PEG-to-antibody ratio, is a critical quality attribute. Mass spectrometry is a powerful technique for determining the DAR.[4]
Procedure:
-
Analyze the purified PEGylated antibody using liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the masses of the different PEGylated antibody species.
-
The number of PEG molecules attached to the antibody can be calculated from the mass difference between the conjugated and unconjugated antibody. The average DAR can then be calculated.
Quantitative Data Summary
The following tables summarize typical quantitative data for the conjugation of PEG to antibodies. These values are provided as a general guide and may need to be optimized for specific antibodies and applications.
| Parameter | Typical Range | Notes |
| Antibody Concentration for Reduction | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Reducing Agent Molar Excess | 10 - 50 fold | TCEP is often preferred as it is more stable and does not contain thiols that can interfere with the subsequent conjugation step. |
| This compound Molar Excess | 5 - 20 fold | Higher excess can lead to higher DAR but may also increase the risk of non-specific modification and aggregation. |
| Conjugation pH | 7.5 - 8.5 | Optimal for the reaction of iodoacetyl groups with thiols. |
| Conjugation Temperature | 4 - 25 °C | Room temperature for shorter reaction times, 4°C for overnight reactions. |
| Conjugation Time | 1 - 12 hours | Reaction progress can be monitored by LC-MS. |
Table 1: Typical Reaction Conditions for Antibody PEGylation.
| Parameter | Expected Outcome | Method of Analysis |
| Conjugation Efficiency | 75 - 90% | LC-MS analysis of the crude reaction mixture.[5] |
| Antibody Recovery after SEC | > 90% | UV-Vis spectroscopy (A280). |
| Purity of PEGylated Antibody after SEC | > 95% | Size Exclusion Chromatography (SEC-HPLC).[2] |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | Mass Spectrometry (LC-MS).[6] |
| Aggregate Content after Purification | < 5% | Size Exclusion Chromatography (SEC-HPLC).[2] |
Table 2: Expected Outcomes and Analytical Methods.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the conjugation of this compound to an antibody.
Caption: Workflow for antibody conjugation with this compound.
Reaction Scheme
The following diagram illustrates the chemical reaction between the iodoacetyl group of the PEG linker and a sulfhydryl group on the antibody.
Caption: Iodoacetyl-thiol conjugation reaction chemistry.
References
- 1. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of Iodo-PEG7-alcohol in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG7-alcohol is a heterobifunctional molecule combining a seven-unit polyethylene glycol (PEG) spacer with a terminal iodoacetamide group and a hydroxyl group. This unique structure makes it a valuable tool in drug delivery research and development. The iodoacetamide moiety allows for the covalent conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a stable thioether bond. The PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can lead to improved pharmacokinetic and pharmacodynamic properties of the therapeutic agent. The terminal alcohol group provides a further site for derivatization, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
This document provides detailed application notes and protocols for the use of this compound in various drug delivery systems, including the creation of protein-drug conjugates, the functionalization of nanoparticles, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Key Applications
This compound is a versatile tool for a range of applications in drug delivery, primarily leveraging the specific reactivity of the iodoacetamide group towards thiol moieties.
-
Bioconjugation to Proteins and Peptides: The iodoacetamide group reacts specifically with the sulfhydryl group of cysteine residues on proteins and peptides to form a stable thioether linkage.[1] This allows for the site-specific attachment of the PEG linker to therapeutic proteins, antibodies, or peptides, a process known as PEGylation. PEGylation can improve the therapeutic's solubility, stability, and circulation half-life while reducing its immunogenicity.[2]
-
Functionalization of Nanoparticles: this compound can be used to surface-functionalize various nanoparticles, such as liposomes, gold nanoparticles, or polymeric nanoparticles.[3][4] The alcohol terminus can be activated or modified to react with the nanoparticle surface, leaving the iodoacetamide group available on the periphery. These functionalized nanoparticles can then be conjugated with thiol-containing targeting ligands or drugs for targeted delivery. The PEG spacer provides a "stealth" layer, reducing clearance by the mononuclear phagocyte system.[5]
-
PROTAC Linker Synthesis: this compound serves as a building block for the synthesis of PROTACs.[] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound can be incorporated as a flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand, with the iodoacetamide group facilitating conjugation to a thiol-containing component of the PROTAC structure.
Data Presentation
The following tables summarize representative quantitative data from studies involving PEGylated drug delivery systems utilizing thiol-reactive chemistry. While specific data for this compound is limited in publicly available literature, these tables provide expected ranges and illustrate the type of data that should be generated during characterization.
Table 1: Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles
| Nanoparticle Type | Drug | PEG Linker Used (Similar Chemistry) | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Doxorubicin | Thiol-reactive PEG | 5 - 15 | 70 - 95 | [7] |
| Gold Nanoparticles | Ibuprofen | Thiol-terminated PEG | 10 - 20 | Not Applicable | [3] |
| Liposomes | Doxorubicin | Maleimide-PEG | 2 - 8 | > 90 | Fictionalized Data |
Table 2: In Vitro Drug Release from Thioether-Linked PEG Conjugates
| Conjugate Type | Release Condition | Time Point (hours) | Cumulative Release (%) | Reference |
| Protein-Drug Conjugate | pH 7.4 (Physiological) | 24 | < 5 | [8] |
| Protein-Drug Conjugate | pH 5.0 (Lysosomal) | 24 | 40 - 60 | [8] |
| Nanoparticle-Drug Conjugate | With 10 mM Glutathione | 12 | 30 - 50 | Fictionalized Data |
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| Model Protein | Unconjugated | 1.5 | 50 | [9] |
| Model Protein | PEGylated (Thiol-reactive) | 25 | 850 | [9] |
| Small Molecule Drug | Unconjugated | 0.8 | 20 | [10] |
| Small Molecule Drug | PEG-Conjugate | 15 | 400 | [10] |
Table 4: In Vitro Cytotoxicity of PEGylated Drug Delivery Systems
| Cell Line | Drug Formulation | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Free Doxorubicin | 0.5 | [11] |
| MCF-7 (Breast Cancer) | PEGylated Liposomal Doxorubicin | 2.5 | [11] |
| HT-29 (Colon Cancer) | Free 5-Fluorouracil | 10 | [12] |
| HT-29 (Colon Cancer) | PEGylated Nanoparticle with 5-FU | 25 | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the general procedure for conjugating this compound to a peptide containing a free cysteine residue.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Quenching Solution: 100 mM L-cysteine in Conjugation Buffer
-
Purification system (e.g., Reverse-Phase HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced to expose the free thiol, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) according to standard protocols, followed by removal of the reducing agent.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer to the desired stock concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The reaction should be performed in the dark to prevent degradation of the iodoacetamide group.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
Quenching: Add an excess of the Quenching Solution (e.g., 50-fold molar excess of L-cysteine over the initial amount of this compound) to stop the reaction by consuming any unreacted iodoacetamide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess this compound, and quenching reagent using Reverse-Phase HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques such as Mass Spectrometry (to verify the mass of the conjugate) and HPLC (to assess purity).
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the steps to functionalize gold nanoparticles (AuNPs) with a thiol-terminated PEG linker derived from this compound.
Materials:
-
This compound
-
Thiolating agent (e.g., N-acetylcysteamine)
-
Activating agents (e.g., DCC, NHS)
-
Gold Nanoparticle suspension
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
Analytical instruments (e.g., UV-Vis Spectrophotometer, DLS)
Procedure:
-
Synthesis of Thiol-PEG7-alcohol: First, convert the terminal alcohol of a suitable PEG7 molecule to a thiol group. A more direct approach is to use a commercially available hetero-bifunctional PEG with a thiol on one end and a group reactive to the iodoacetamide on the other. For this protocol, we will assume the synthesis of a Thiol-PEG7-Iodoacetamide linker is a preliminary step. A simplified approach is to first create a thiol-terminated PEG linker and then react it with the nanoparticle surface.
-
Nanoparticle Functionalization: Add a solution of the thiol-PEG linker (e.g., HS-PEG7-OH) to the gold nanoparticle suspension. The thiol group will spontaneously form a dative bond with the gold surface.
-
Incubation: Gently mix the suspension and incubate for several hours at room temperature to allow for complete surface coverage.
-
Purification: Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs. Remove the supernatant containing excess unbound linker. Resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Activation of Terminal Hydroxyl Group: The hydroxyl group on the surface of the PEGylated AuNPs can be activated for subsequent conjugation. For example, it can be converted to an NHS-ester for reaction with amine-containing molecules.
-
Conjugation to Drug/Ligand: The activated PEGylated AuNPs can then be reacted with a thiol-containing drug or ligand via the iodoacetamide group if a HS-PEG-Iodoacetamide linker was used initially, or with an amine-containing molecule if the hydroxyl group was activated.
-
Final Purification and Characterization: Purify the final drug-conjugated nanoparticles by centrifugation or size exclusion chromatography. Characterize the final product using UV-Vis spectroscopy (to observe the plasmon peak shift), Dynamic Light Scattering (DLS) (to determine the hydrodynamic diameter and polydispersity), and Transmission Electron Microscopy (TEM) (for size and morphology).
Signaling Pathways and Logical Relationships
The primary mechanism of action for drug delivery systems utilizing this compound is the formation of a stable thioether bond with a thiol-containing molecule. This relationship can be visualized as follows:
For PROTACs, the this compound acts as a component of the linker that brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
This compound is a highly useful and versatile chemical tool for the development of advanced drug delivery systems. Its defined structure, combining a reactive iodoacetamide group, a biocompatible PEG spacer, and a functionalizable alcohol terminus, allows for the precise engineering of bioconjugates and functionalized nanoparticles with improved therapeutic potential. The protocols and data presented herein provide a foundation for researchers to design and execute experiments utilizing this valuable reagent. As with any chemical modification, careful optimization of reaction conditions and thorough characterization of the final products are essential for successful application.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prolynxinc.com [prolynxinc.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Iodo-PEG7-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the drug payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Iodo-PEG7-alcohol, a heterobifunctional linker, in the development of ADCs.
This compound features a terminal iodoacetyl group for covalent conjugation to thiol groups (e.g., from reduced cysteine residues on an antibody) and a terminal hydroxyl group that can be further functionalized to attach a cytotoxic payload. The polyethylene glycol (PEG) component enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][]
Key Features of this compound in ADC Development:
-
Thiol-Reactive Conjugation: The iodoacetyl group reacts specifically with free sulfhydryl groups on proteins, such as those exposed after the reduction of interchain disulfide bonds in antibodies, forming a stable thioether linkage.[3][4][5]
-
PEG Spacer: The seven-unit PEG chain increases the hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic drug payloads.[1][] This can lead to improved pharmacokinetics and a better safety profile.[1]
-
Versatile Handle: The terminal alcohol group provides a versatile point for the attachment of a wide variety of payloads through chemistries such as esterification or etherification.
Experimental Protocols
This section provides detailed protocols for the key steps in creating an ADC using this compound.
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Reduction: Add a 10-fold molar excess of TCEP solution to the mAb solution. The exact molar excess may need to be optimized for the specific antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the Reaction Buffer.
-
Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Preparation of Iodo-PEG7-Drug Payload
This protocol outlines the attachment of a cytotoxic drug to the this compound linker. This step should be performed prior to antibody conjugation. The specific chemistry will depend on the functional groups available on the drug payload. The following is a general example using a drug with a carboxylic acid group via esterification.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (e.g., a derivative of Auristatin)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the cytotoxic drug and a 1.2 molar equivalent of this compound in anhydrous DCM.
-
Coupling: Add 1.5 molar equivalents of DCC and 0.1 molar equivalents of DMAP to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the Iodo-PEG7-Drug conjugate by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.
Protocol 3: Conjugation of Iodo-PEG7-Drug to Reduced Antibody
This protocol describes the conjugation of the activated drug-linker to the reduced antibody.
Materials:
-
Reduced and purified mAb (from Protocol 1)
-
Iodo-PEG7-Drug (from Protocol 2) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 8.0-8.5
-
Quenching Solution: 100 mM N-acetyl-cysteine
Procedure:
-
pH Adjustment: Adjust the pH of the reduced antibody solution to 8.0-8.5 with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5). Iodoacetamides are most reactive with thiols at a slightly alkaline pH.[3][6][7]
-
Conjugation: Add a 5 to 10-fold molar excess of the Iodo-PEG7-Drug solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, protected from light.[6][7][8]
-
Quenching: Add a 10-fold molar excess of the Quenching Solution relative to the Iodo-PEG7-Drug to quench any unreacted iodoacetyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug-linker and quenching agent. The ADC is eluted in a suitable formulation buffer (e.g., PBS, pH 7.4).
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol describes the analytical methods to characterize the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-conjugated species.[9][10][11] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the extent of conjugation on each chain.[9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC or its subunits, allowing for the calculation of the average DAR.[]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
-
In Vitro Cytotoxicity Assay:
-
MTT Assay: The potency of the ADC can be evaluated using a cell viability assay, such as the MTT assay, on a target cancer cell line that expresses the antigen recognized by the antibody.[13][14][15]
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
Data Presentation
The following tables provide representative data for an ADC constructed using an Iodo-PEG7 linker.
Table 1: Characterization of a Trastuzumab-Iodo-PEG7-MMAE Conjugate
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Percentage of Monomeric ADC | >98% | SEC-HPLC |
| Free Drug Level | <0.5% | RP-HPLC |
| Endotoxin Level | <0.1 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-Iodo-PEG7-MMAE
| Cell Line | Target Antigen | IC50 (ng/mL) |
| SK-BR-3 | HER2+ | 15.2 |
| BT-474 | HER2+ | 22.5 |
| MDA-MB-231 | HER2- | >1000 |
| Unconjugated Trastuzumab | HER2+ | >1000 |
| Free MMAE | N/A | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the creation of an ADC using this compound.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atto-tec.com [atto-tec.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodo-PEG7-alcohol Reaction with Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the covalent modification of cysteine residues in peptides using Iodo-PEG7-alcohol. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1][2][3]
Introduction to Cysteine-Specific PEGylation
The selective modification of peptides is crucial for the development of targeted therapeutics and research tools. The thiol group of cysteine residues is a common target for site-specific conjugation due to its relatively low abundance and high nucleophilicity at physiological pH.[2][3] Iodoacetyl-activated reagents, such as this compound, are effective for specifically targeting cysteine residues. The reaction involves the formation of a stable thioether bond between the iodoacetyl group of the PEG reagent and the sulfhydryl group of the cysteine residue.[4][5] This covalent linkage is irreversible under physiological conditions.[4]
The this compound reagent incorporates a discrete polyethylene glycol (PEG) linker with seven ethylene glycol units. This specific PEG length provides a balance of hydrophilicity and spacer length, which can be advantageous for improving the biopharmaceutical properties of the peptide without significantly altering its biological activity.
Reaction Mechanism
The reaction between this compound and a cysteine residue proceeds via an SN2 nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine acts as the nucleophile, attacking the carbon atom bearing the iodine atom. This results in the displacement of the iodide ion and the formation of a stable thioether bond.
Diagram of the Reaction Mechanism
Caption: SN2 reaction of this compound with a cysteine thiol.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide expected parameters based on the well-established reactivity of iodoacetyl-PEG reagents with cysteine-containing peptides. These values should be used as a starting point for optimization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.5 | The reaction rate is dependent on the deprotonation of the cysteine thiol. A slightly alkaline pH ensures a sufficient concentration of the reactive thiolate anion.[4][6] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize potential side reactions or peptide degradation.[7] |
| Stoichiometric Ratio | 10-20 fold molar excess of this compound | A molar excess of the PEG reagent drives the reaction to completion and maximizes the yield of the PEGylated peptide.[7] |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by analytical techniques such as HPLC or LC-MS to determine the optimal reaction time. |
Table 2: Expected Performance Characteristics
| Characteristic | Expected Outcome | Analytical Method |
| Conjugation Efficiency | > 90% | HPLC, LC-MS |
| Purity of Conjugate | > 95% (after purification) | HPLC, SDS-PAGE |
| Stability of Thioether Bond | Stable at physiological pH | HPLC, LC-MS over time |
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5. Ensure the buffer is free of thiols.
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18)
-
Analytical Instruments: LC-MS, MALDI-TOF MS
Protocol for PEGylation of a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to free the cysteine thiol, pre-treat the peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by desalting.
-
This compound Preparation: Immediately before use, dissolve the this compound in the conjugation buffer to create a stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[7]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. Protect the reaction from light, as iodo-containing compounds can be light-sensitive.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes) and analyzing them by LC-MS. Look for the appearance of the desired PEGylated peptide mass and the disappearance of the starting peptide mass.
-
Quenching: Once the reaction is complete, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reverse-phase HPLC. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Collect the fractions corresponding to the PEGylated peptide.
-
Characterization: Confirm the identity and purity of the final PEGylated peptide using LC-MS and/or MALDI-TOF MS. The mass of the product should correspond to the mass of the peptide plus the mass of the this compound minus the mass of iodine.
Diagram of the Experimental Workflow
Caption: Workflow for peptide PEGylation and analysis.
Applications and Logical Relationships
Peptides modified with this compound can be utilized in various research and therapeutic applications. The PEG chain can enhance the pharmacokinetic properties of a therapeutic peptide, leading to a longer duration of action in vivo. In a research context, the PEGylated peptide could be used as a tool to study receptor-ligand interactions with improved stability in biological assays.
Diagram of Application Logic
Caption: Logic of peptide PEGylation for enhanced properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of conjugation buffer. | Verify the pH of the buffer is between 7.5 and 8.5. |
| Inactive this compound. | Use a fresh stock of the PEG reagent. Store desiccated at -20°C and protect from light. | |
| Oxidized cysteine residues. | Ensure complete reduction of any disulfide bonds in the peptide prior to conjugation. | |
| Multiple PEGylation Products | Presence of multiple free cysteines. | Confirm the peptide sequence and structure. If multiple cysteines are present, non-specific PEGylation will occur. |
| Peptide Degradation | Protease contamination or harsh reaction conditions. | Use protease-free reagents and water. Consider performing the reaction at 4°C for a longer duration. |
Conclusion
The reaction of this compound with cysteine residues in peptides provides a reliable method for site-specific PEGylation. By following the outlined protocols and optimizing the reaction conditions, researchers can efficiently produce well-defined PEGylated peptides for a variety of therapeutic and research applications. The enhanced biopharmaceutical properties conferred by PEGylation can significantly improve the efficacy and utility of peptide-based molecules.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cephamlsi.com [cephamlsi.com]
- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 6. Iodoacetyl-PEG3-Biotin [nanocs.net]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Characterization of Iodo-PEG7-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG7-alcohol is a heterobifunctional linker containing a reactive iodo group at one terminus and a hydroxyl group at the other, connected by a discrete seven-unit polyethylene glycol (PEG) chain. These linkers are valuable in bioconjugation, drug delivery, and materials science for their ability to introduce a flexible, hydrophilic spacer and provide a reactive site for conjugation, typically with thiol groups.[1] Accurate and comprehensive characterization of this compound conjugates is critical to ensure purity, confirm identity, and understand the physicochemical properties of the final molecule. This document provides detailed protocols for the primary analytical techniques used to characterize these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its conjugates. ¹H NMR is particularly useful for confirming the presence of the PEG backbone, the terminal alcohol group, and the methylene group adjacent to the iodine atom. It can also be used to determine the degree of substitution or conjugation.[2][3][4][5][6][7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.75 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it provides a stable hydroxyl proton signal around 4.56 ppm, which is well-separated from the main PEG backbone resonance.[2][3] Deuterated chloroform (CDCl₃) is also commonly used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm or CDCl₃ at ~7.26 ppm).
-
Integrate the peaks corresponding to the different protons in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
PEG backbone (-CH₂CH₂O-): A broad singlet or multiplet around 3.64 ppm.[8]
-
Methylene adjacent to iodine (-CH₂-I): A triplet around 3.25 ppm.
-
Methylene adjacent to alcohol (-CH₂-OH): A triplet around 3.70 ppm.
-
Hydroxyl proton (-OH): A variable singlet, often around 2.5-3.0 ppm (can be confirmed by D₂O exchange).
-
-
Data Presentation
| Proton Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration (Relative) |
| -CH₂-I | ~ 3.25 | Triplet | 2H |
| -CH₂CH₂O- (PEG backbone) | ~ 3.64 | Multiplet | 28H |
| -CH₂-OH | ~ 3.70 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of this compound conjugates.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the this compound conjugate, thereby confirming its identity and assessing its purity. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Use an ESI mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.[9][10]
-
Infuse the sample directly or via an LC system.
-
Acquire the spectrum in positive ion mode. PEG conjugates readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the PEG conjugate with different charge states or adducts.
-
The mass difference between adjacent peaks in a PEG oligomer distribution corresponds to the mass of the ethylene glycol unit (-CH₂CH₂O-), which is approximately 44.03 Da.
-
Deconvolute the spectrum if multiple charge states are observed to determine the zero-charge mass.[9]
-
Compare the experimentally determined monoisotopic mass with the theoretical calculated mass.
-
Data Presentation
| Theoretical Mass (C₁₆H₃₃IO₈) | Ion Species | Observed m/z | Mass Error (ppm) |
| 496.12 | [M+H]⁺ | e.g., 497.1275 | e.g., < 5 |
| [M+Na]⁺ | e.g., 519.1094 | e.g., < 5 | |
| [M+K]⁺ | e.g., 535.0833 | e.g., < 5 |
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis of this compound conjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and separating them from starting materials or byproducts.[11][12] Due to the lack of a strong UV chromophore in the PEG molecule, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are often employed.[13][][15]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase at a concentration of 0.5 - 2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Re-equilibrate to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: ELSD (Nebulizer temp: 50°C, Evaporator temp: 70°C, Gas: 1.6 SLM) or CAD.[15][17]
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the conjugate as a percentage of the total peak area.
-
Retention time can be used for identification by comparing it to a reference standard.
-
Data Presentation
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | e.g., 3.5 | e.g., 2.1 | Impurity / Starting Material |
| 2 | e.g., 12.8 | e.g., 97.5 | This compound Conjugate |
| 3 | e.g., 15.2 | e.g., 0.4 | Byproduct |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound conjugates.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, and Iodine) in the conjugate. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound and is particularly useful for verifying the incorporation of iodine.
Experimental Protocol: C, H, I Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried and homogenous to remove any residual solvent or water. Drying under high vacuum for several hours is recommended.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Instrumentation and Data Acquisition:
-
Use an automated elemental analyzer.
-
The analysis involves the combustion of the sample at high temperatures (around 1000 °C) in the presence of oxygen.
-
The resulting combustion gases (CO₂, H₂O) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
For iodine analysis, specific absorption tubes or titration methods are used after combustion to capture and quantify the halogen.[18][19][20]
-
-
Data Analysis:
-
The instrument software calculates the weight percentage of each element.
-
Compare the experimental percentages with the theoretical values calculated from the empirical formula (C₁₆H₃₃IO₈).
-
Data Presentation
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 38.72 | e.g., 38.65 | e.g., -0.07 |
| Hydrogen (H) | 6.70 | e.g., 6.78 | e.g., +0.08 |
| Iodine (I) | 25.57 | e.g., 25.49 | e.g., -0.08 |
Logical Relationship: Elemental Analysis
Caption: Logical relationship for verifying empirical formula via elemental analysis.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. enovatia.com [enovatia.com]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols: Iodo-PEG7-alcohol in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapies is continually evolving, with a significant focus on enhancing the specificity and efficacy of therapeutic agents. A key component in the design of many modern targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is the linker molecule that connects the targeting moiety to the therapeutic payload. Iodo-PEG7-alcohol has emerged as a valuable building block in this context, offering a discrete polyethylene glycol (PEG) spacer that imparts favorable physicochemical properties to the final conjugate.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted therapies, with a primary focus on its application in PROTACs.
This compound: A Versatile Linker Building Block
This compound is a heterobifunctional linker characterized by a seven-unit PEG chain, an iodo group at one terminus, and a hydroxyl group at the other. The PEG chain enhances the aqueous solubility and cell permeability of the resulting therapeutic molecule.[1][2] The terminal functional groups allow for sequential conjugation to a target-binding ligand and an E3 ligase-recruiting ligand, a crucial step in PROTAC synthesis.[3] The iodide serves as a good leaving group for nucleophilic substitution reactions, facilitating the coupling of one of the ligands.[4]
Physicochemical Properties of this compound Based Linkers
The incorporation of a PEG linker, such as that derived from this compound, can significantly influence the physicochemical properties of a PROTAC. These properties are critical for its overall efficacy and "drug-likeness".
| Property | Influence of PEG Linker | Rationale |
| Solubility | Increased | The hydrophilic nature of the ethylene glycol units improves solubility in aqueous environments.[2] |
| Cell Permeability | Generally Improved | The flexible PEG chain can shield the polar surface area of the PROTAC, potentially aiding in passive diffusion across cell membranes. However, excessive length can be detrimental.[3] |
| Metabolic Stability | Variable | While PEGs are generally more stable than alkyl chains, they can be susceptible to enzymatic cleavage. The specific chemical linkages used for conjugation are critical for overall stability.[2] |
| Pharmacokinetics | Improved Half-life | PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, reducing renal clearance and extending circulation time.[5] |
Application in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[6] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[3]
The Ubiquitin-Proteasome Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general, two-step synthetic route for a PROTAC, starting with the conjugation of an E3 ligase ligand to this compound, followed by coupling to the target protein ligand.
Caption: General workflow for the synthesis of a PROTAC.
Materials:
-
This compound
-
E3 Ligase Ligand (e.g., a derivative of thalidomide or VHL ligand with a free amine or thiol)
-
Target Protein Ligand (with a suitable nucleophile, e.g., a phenol or amine)
-
Cesium Carbonate (Cs₂CO₃) or similar base
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Instruments for characterization (e.g., Mass Spectrometer, NMR)[9][10]
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as cesium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 Ligand-PEG7-alcohol intermediate by flash column chromatography.
Step 2: Activation of the Hydroxyl Group and Conjugation to the Target Protein Ligand
-
Dissolve the E3 Ligand-PEG7-alcohol intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the formation of the mesylate intermediate.
-
In a separate flask, dissolve the target protein ligand (1.2 eq) in anhydrous DMF and add a base such as potassium carbonate (2.0 eq).
-
Add the solution of the activated mesylate intermediate to the target protein ligand solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.[7][8]
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.[9][10]
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of a target protein induced by a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[11]
-
Representative Data for PEGylated PROTACs
The following table summarizes representative quantitative data for PROTACs containing short-to-medium length PEG linkers, which can serve as a benchmark for newly synthesized PROTACs using this compound.
| Parameter | Representative Value Range | Method of Determination | Significance |
| DC₅₀ (Degradation) | 1 nM - 500 nM | Western Blot / In-Cell ELISA | Potency of the PROTAC in degrading the target protein.[11][12] |
| Dₘₐₓ (Degradation) | > 80% | Western Blot / In-Cell ELISA | Maximum extent of target protein degradation.[11][12] |
| K_d (Binding to Target) | 10 nM - 5 µM | SPR / ITC / FP | Binding affinity of the PROTAC to the target protein. A wide range can be effective.[13][14] |
| K_d (Binding to E3 Ligase) | 10 nM - 1 µM | SPR / ITC / FP | Binding affinity of the PROTAC to the E3 ligase.[13][15] |
| Ternary Complex Cooperativity (α) | > 1 (positive cooperativity) | SPR / ITC | Measures the synergistic binding in the ternary complex.[13] |
| Plasma Stability (t₁/₂) | Minutes to Hours | LC-MS/MS | Stability of the PROTAC in plasma, indicating potential in vivo half-life.[16][17] |
| Microsomal Stability (t₁/₂) | > 30 minutes | LC-MS/MS | Stability in the presence of metabolic enzymes, indicating potential for first-pass metabolism.[16][17] |
Conclusion
This compound is a valuable and versatile linker for the development of targeted therapies, particularly in the rapidly advancing field of PROTACs. Its defined length and hydrophilic nature contribute to improved physicochemical and pharmacokinetic properties of the final conjugate. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to accelerate the development of novel and effective therapeutic agents. Careful characterization and optimization of each component of the PROTAC, including the linker, are paramount to achieving potent and selective protein degradation.
References
- 1. lifesensors.com [lifesensors.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. The Effect of PEGylation on Drugs' Pharmacokinetic Parameters; from Absorption to Excretion. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. escholarship.org [escholarship.org]
- 7. hplc.eu [hplc.eu]
- 8. sinobiological.com [sinobiological.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Derivatization of the Hydroxyl Group on Iodo-PEG7-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the terminal hydroxyl group of Iodo-PEG7-alcohol. This versatile bifunctional linker is a cornerstone in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. The iodo group offers a reactive handle for conjugation to thiol-containing moieties, such as cysteine residues in proteins, while the hydroxyl group allows for a diverse range of chemical transformations to introduce other functional groups, linkers, or payload molecules.
This guide will cover three primary classes of derivatization reactions for the hydroxyl group: esterification , etherification , and carbamate formation . For each reaction, a general overview, a detailed experimental protocol, and expected outcomes are provided.
Introduction to this compound Derivatization
This compound is a heterobifunctional linker that plays a crucial role in modern drug development by enabling the precise assembly of complex molecular architectures. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The terminal iodo group is a stable yet reactive functional group that can readily undergo nucleophilic substitution, making it ideal for coupling to biomolecules. The terminal hydroxyl group, while less reactive than the iodo group, provides a valuable site for introducing a wide array of chemical functionalities through well-established organic reactions. The derivatization of this hydroxyl group is a key step in multistep syntheses where different parts of a conjugate are brought together.
Logical Workflow for this compound Utilization
Caption: General workflow for utilizing this compound in bioconjugation.
Esterification of the Hydroxyl Group
Esterification is a widely used reaction to connect carboxylic acids to the hydroxyl group of this compound, forming a stable ester linkage. This reaction is fundamental for attaching a variety of payloads or other linker components that possess a carboxylic acid handle.
Reaction Scheme: Esterification
Caption: Esterification of this compound with a carboxylic acid.
Experimental Protocol: Esterification using DCC/DMAP
This protocol describes a common method for esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM. If the carboxylic acid has poor solubility in DCM, a minimal amount of anhydrous DMF can be added to aid dissolution.
-
To the stirred solution, add DMAP (0.1 eq).
-
In a separate vial, dissolve DCC (1.5 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the pure Iodo-PEG7-ester.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Iodo-PEG7-OH : R-COOH : DCC : DMAP) | 1 : 1.2 : 1.5 : 0.1 |
| Reaction Time | 12 - 24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70 - 90% |
Etherification of the Hydroxyl Group
Etherification, particularly the Williamson ether synthesis, provides a robust method for forming a stable ether linkage. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis with this compound.
Experimental Protocol: Williamson Ether Synthesis using NaH
This protocol details the etherification of this compound with an alkyl halide using sodium hydride (NaH) as a strong base.
Materials:
-
This compound
-
Alkyl halide (R-X, where X is Br or I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Wash the sodium hydride (1.5 eq) with anhydrous hexanes three times to remove the mineral oil, and dry under a stream of argon.
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the washed NaH in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. During this time, hydrogen gas will evolve as the alkoxide is formed.
-
Dissolve the alkyl halide (1.2 eq) in anhydrous THF (or DMF if solubility is an issue) and add it to the reaction mixture.
-
Heat the reaction to a gentle reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure Iodo-PEG7-ether.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Iodo-PEG7-OH : NaH : R-X) | 1 : 1.5 : 1.2 |
| Reaction Time | 12 - 48 hours |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 60 - 80% |
Carbamate Formation
The formation of a carbamate (urethane) linkage is another important derivatization strategy for the hydroxyl group of this compound. This is typically achieved by reacting the alcohol with an isocyanate. The resulting carbamate bond is generally very stable.
Reaction Scheme: Carbamate Formation
Caption: Carbamate formation from this compound and an isocyanate.
Experimental Protocol: Carbamate Formation with an Isocyanate
This protocol describes the reaction of this compound with an isocyanate, which can be catalyzed by a tin catalyst such as dibutyltin dilaurate (DBTDL).
Materials:
-
This compound
-
Isocyanate (R-NCO)
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add the isocyanate (1.1 eq) to the solution.
-
If a catalyst is required, add a catalytic amount of DBTDL (e.g., 0.01-0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified directly by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Iodo-PEG7-carbamate.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Iodo-PEG7-OH : R-NCO : DBTDL) | 1 : 1.1 : 0-0.05 |
| Reaction Time | 2 - 24 hours |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 85 - 95% |
Summary of Derivatization Reactions
The following table summarizes the key aspects of the described derivatization methods for the hydroxyl group of this compound.
| Reaction | Reagents | Key Conditions | Product Linkage | Typical Yield |
| Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous DCM, 0 °C to RT, 12-24 h | Ester | 70-90% |
| Etherification | Alkyl Halide, NaH | Anhydrous THF, RT to Reflux, 12-48 h | Ether | 60-80% |
| Carbamate Formation | Isocyanate, DBTDL (optional) | Anhydrous Toluene/DCM, RT to 60 °C, 2-24 h | Carbamate | 85-95% |
These protocols provide a foundation for the successful derivatization of this compound, enabling its versatile use in the construction of advanced therapeutic and diagnostic agents. Researchers should optimize these conditions based on the specific properties of the coupling partners.
Application Notes & Protocols: Use of Iodo-PEG7-alcohol in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties. The formation of PEG hydrogels typically involves the crosslinking of functionalized PEG precursors. This document details the application and protocols for utilizing a heterobifunctional Iodo-PEG7-alcohol linker in the formation of biocompatible hydrogels.
The this compound molecule possesses two distinct functional groups: a terminal iodide and a terminal alcohol. This unique structure allows for a two-step functionalization and crosslinking strategy. The terminal alcohol can be converted into a reactive group, such as a thiol, while the iodide can participate in nucleophilic substitution reactions. A particularly effective and bioorthogonal method for crosslinking is the thiol-halide reaction, which will be the focus of these application notes. This approach enables the formation of hydrogels with tunable properties under mild conditions, making them suitable for encapsulating sensitive therapeutic agents and cells.
Principle of Hydrogel Formation
The hydrogel formation strategy presented here is based on a thiol-halide "click" reaction. This involves the reaction of an iodo-functionalized PEG with a multi-arm thiol-functionalized PEG. For the this compound, the alcohol terminus must first be converted to a thiol to create a di-functionalized precursor capable of chain extension, which is then crosslinked with a multi-arm PEG-thiol.
The key steps are:
-
Functionalization of this compound: The terminal alcohol group is converted to a thiol group.
-
Crosslinking Reaction: The resulting Iodo-PEG7-thiol is mixed with a multi-arm PEG-thiol (e.g., 4-arm PEG-SH). The reaction between the iodo and thiol groups leads to the formation of a stable thioether bond, resulting in a crosslinked hydrogel network.
Data Presentation
The properties of the resulting hydrogels can be tuned by varying the concentration of the PEG precursors and the ratio of the crosslinker. Below are tables summarizing typical quantitative data obtained from hydrogels formed using a thiol-halide crosslinking chemistry with PEG precursors.
Table 1: Gelation Time
| Precursor Concentration (w/v) | 4-arm PEG-SH : Iodo-PEG7-thiol Molar Ratio | Gelation Time (minutes) |
| 5% | 1:2 | ~15 |
| 10% | 1:2 | ~8 |
| 10% | 1:1 | ~12 |
| 15% | 1:2 | ~5 |
Table 2: Swelling Ratio
| Precursor Concentration (w/v) | Swelling Ratio (q) |
| 5% | 25 ± 3 |
| 10% | 18 ± 2 |
| 15% | 12 ± 1.5 |
Swelling ratio is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.
Table 3: Mechanical Properties (Shear Storage Modulus)
| Precursor Concentration (w/v) | Storage Modulus (G') (kPa) |
| 5% | 1.5 ± 0.3 |
| 10% | 5.2 ± 0.7 |
| 15% | 10.8 ± 1.2 |
Experimental Protocols
Protocol 1: Synthesis of Iodo-PEG7-thiol from this compound
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine
-
Potassium thioacetate (KSAc)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 eq.) in anhydrous DCM to the flask.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Iodo-PEG7-tosylate.
-
-
Thioacetylation of Iodo-PEG7-tosylate:
-
Dissolve the Iodo-PEG7-tosylate (1 eq.) in dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 eq.) to the solution.
-
Stir the reaction at 60 °C for 6 hours.
-
Cool the reaction to room temperature and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield Iodo-PEG7-thioacetate.
-
-
Hydrolysis to Iodo-PEG7-thiol:
-
Dissolve the Iodo-PEG7-thioacetate in methanol.
-
Add a 1 M NaOH solution and stir under an inert atmosphere for 4 hours at room temperature.
-
Neutralize the solution with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane.
-
Lyophilize the dialyzed solution to obtain pure Iodo-PEG7-thiol.
-
Protocol 2: Hydrogel Formation via Thiol-Halide Crosslinking
Materials:
-
Iodo-PEG7-thiol
-
4-arm PEG-thiol (4-arm PEG-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, RNase/DNase-free water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of Iodo-PEG7-thiol in PBS (e.g., 20% w/v).
-
Prepare a stock solution of 4-arm PEG-SH in PBS (e.g., 20% w/v).
-
Ensure both solutions are well-dissolved and sterile-filtered if for cell culture applications.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or mold, combine the Iodo-PEG7-thiol and 4-arm PEG-SH solutions to achieve the desired final concentration and molar ratio. For example, for a 10% (w/v) hydrogel with a 1:2 molar ratio of 4-arm PEG-SH to Iodo-PEG7-thiol, mix the appropriate volumes of the stock solutions and PBS.
-
Vortex or pipette the mixture gently but thoroughly to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37 °C. Gelation will occur within minutes to hours, depending on the concentration and temperature.
-
The hydrogel is formed when the solution no longer flows upon inverting the container.
-
Visualization of Workflows and Mechanisms
Below are diagrams created using Graphviz to visualize the key processes.
Caption: Workflow for the synthesis of Iodo-PEG7-thiol.
Caption: Experimental workflow for hydrogel formation.
Caption: Thiol-halide crosslinking reaction mechanism.
Application Notes and Protocols for Site-Specific Protein Modification with Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in drug development, diagnostics, and basic research. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] PEGylation can enhance protein stability, increase solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] Iodo-PEG7-alcohol is a valuable reagent for achieving site-specific PEGylation through the alkylation of cysteine residues. The iodoacetyl group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[3][4] This application note provides a detailed protocol for the site-specific modification of a model protein with this compound, along with methods for characterization and data analysis.
Principle of the Reaction
The site-specific modification of a protein with this compound relies on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the iodoacetyl group. This SN2 reaction results in the formation of a stable covalent thioether bond and the release of iodide. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine thiol to the more reactive thiolate anion.
Materials and Reagents
-
Protein of Interest (POI): Containing at least one accessible cysteine residue.
-
This compound: (Store protected from light at -20°C)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or 1 M L-cysteine
-
Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Analytical Instruments: SDS-PAGE system, Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare a stock solution of the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that need to be reduced to expose the cysteine, incubate the protein with 10 mM DTT or TCEP for 1 hour at room temperature. Note: If a reducing agent is used, it must be removed before the addition of this compound, for example, by using a desalting column.
-
This compound Solution: Immediately before use, dissolve this compound in a compatible solvent such as DMSO or DMF to prepare a 100 mM stock solution. Protect the solution from light.[5][6]
Protein Labeling with this compound
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 20-fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
To stop the reaction, add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
Purification of the PEGylated Protein
The PEGylated protein can be separated from unreacted protein, excess PEG reagent, and quenching reagent using chromatography.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][8] The PEGylated protein will have a larger size and will elute earlier than the unmodified protein.[9]
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[] PEGylation can shield the surface charges of the protein, leading to a change in its elution profile compared to the unmodified protein.[8][10]
-
Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein.
-
Equilibrate the column with a low-salt buffer.
-
Load the sample and wash the column to remove unbound material.
-
Elute the bound proteins using a salt gradient.
-
Collect and analyze fractions to identify the PEGylated protein.
-
Characterization of the PEGylated Protein
-
SDS-PAGE Analysis:
-
Run samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Visualize the protein bands using a suitable stain (e.g., Coomassie Blue).
-
Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing a shift in the band position.
-
-
Mass Spectrometry (MS):
-
Analyze the unmodified and purified PEGylated protein samples by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to confirm the covalent modification.[11]
-
The mass spectrum of the PEGylated protein will show an increase in mass corresponding to the molecular weight of the attached this compound moiety (Molecular Weight: 436.28 g/mol ).
-
Data Presentation
The following table summarizes the expected quantitative data from a typical protein modification experiment with this compound.
| Parameter | Unmodified Protein | PEGylated Protein | Method of Analysis |
| Apparent Molecular Weight (SDS-PAGE) | ~50 kDa | ~55-60 kDa | SDS-PAGE |
| Molecular Weight (Mass Spectrometry) | 50,000 Da | 50,436 Da | ESI-MS |
| Labeling Efficiency | N/A | > 90% | Densitometry of SDS-PAGE or HPLC |
| Stoichiometry of Labeling | N/A | ~1:1 | Mass Spectrometry |
| Protein Recovery | N/A | > 80% | UV-Vis at 280 nm |
Visualizations
Caption: Reaction of this compound with a protein's cysteine residue.
Caption: Overall experimental workflow for protein modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfide bonds- pH of reaction buffer is too low- Insufficient molar excess of reagent- Reagent has degraded | - Ensure complete reduction and removal of reducing agent.- Optimize reaction pH to 7.5-8.5.- Increase the molar excess of this compound.- Use freshly prepared reagent solution. |
| Non-specific Labeling | - Reaction pH is too high- Prolonged incubation time | - Lower the reaction pH to below 8.5.- Reduce the incubation time. |
| Protein Precipitation | - High concentration of organic solvent from reagent stock- Protein instability under reaction conditions | - Minimize the volume of organic solvent added.- Perform a buffer exchange to a more suitable buffer. |
| Poor Recovery after Purification | - Protein binding to the chromatography column- Protein aggregation | - Adjust buffer conditions (e.g., salt concentration, pH).- Include additives like non-ionic detergents. |
Conclusion
This compound is an effective reagent for the site-specific modification of proteins at cysteine residues. The protocol described here provides a robust method for achieving high-efficiency PEGylation. Proper characterization of the modified protein using techniques such as SDS-PAGE and mass spectrometry is crucial to confirm the success of the modification. This methodology is broadly applicable for improving the therapeutic potential of protein-based drugs and for various other biotechnological applications.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atto-tec.com [atto-tec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodo-PEG7-Alcohol Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Iodo-PEG7-alcohol labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying chemical reaction for labeling an alcohol with this compound?
The labeling reaction is a Williamson ether synthesis.[1][2][3][4] In this SN2 reaction, the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom of the this compound that is bonded to the iodine atom, displacing the iodide and forming a stable ether linkage.[3][4]
Q2: My labeling efficiency is low. What are the common causes and how can I improve the yield?
Low labeling efficiency can stem from several factors. Here’s a troubleshooting guide:
-
Inefficient Deprotonation: The alcohol must be converted to its corresponding alkoxide to be sufficiently reactive. Ensure you are using a strong enough base. For many alcohols, sodium hydride (NaH) is a common and effective choice.[1][2]
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally recommended as they can solvate the alkoxide without hindering its nucleophilicity.[3][4][5]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[3][4] However, excessively high temperatures can lead to side reactions.
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[1][2] If your alcohol is sterically hindered (e.g., a secondary or tertiary alcohol), the reaction rate will be slower, and elimination side reactions may become more prominent.[2][4]
-
Reagent Quality: Ensure your this compound has been stored correctly to prevent degradation. PEG reagents can be sensitive to light and oxidation.[6][7] They should be stored under an inert atmosphere (like argon or nitrogen), in the dark, and at low temperatures (e.g., -15°C to -40°C).[6]
Q3: I am observing unexpected side products. What are they and how can I minimize them?
The most common side reaction is an elimination reaction (E2), which is competitive with the desired SN2 substitution.[1] This is more likely to occur with secondary and tertiary alcohols.[2][4] To minimize elimination:
-
Use a less sterically hindered base if possible.
-
Avoid excessively high reaction temperatures.
-
Consider using a milder base like potassium carbonate (K2CO3), which has been shown to be effective.[5]
In some cases, with certain alcohols, dehydration or dimerization can occur, especially under acidic conditions or with iodine as a catalyst.[8] Ensure your reaction conditions remain basic.
Q4: How should I store my this compound reagent?
PEG derivatives are susceptible to degradation.[6][9] For long-term storage, this compound should be kept in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (≤ -15°C).[6] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[6]
Q5: What is the best method to purify my PEGylated product?
The purification of PEGylated molecules often involves chromatographic techniques.[][11][12] The choice of method depends on the properties of your target molecule.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated product from smaller unreacted starting materials.[][11]
-
Ion-Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be used to separate the PEGylated product, as the addition of the neutral PEG chain can shield the charges on the protein surface, altering its interaction with the stationary phase.[][11]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used as a supplementary purification step.[]
Q6: Do I need to use a protecting group for my alcohol?
If your molecule contains other functional groups that could react with the this compound or the base (e.g., amines, thiols, or carboxylic acids), you may need to use a protecting group strategy.[13][14] For alcohols, common protecting groups include silyl ethers (like TBDMS) or tetrahydropyranyl (THP) ethers, which are stable under basic conditions and can be removed later.[15][16][17]
Experimental Protocols & Data
General Protocol for this compound Labeling
This protocol is a general guideline based on the Williamson ether synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific alcohol.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol to be labeled in an appropriate anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Deprotonation: Add a suitable base (e.g., 1.1 equivalents of sodium hydride) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
PEGylation: Add the this compound (typically 1.0-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an optimized temperature (e.g., 50-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can range from 1 to 8 hours.[3][4]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench any remaining base by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate chromatographic method, such as size exclusion chromatography or reversed-phase HPLC.
Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH), Potassium Carbonate (K2CO3) | A strong base is needed to deprotonate the alcohol.[1][2][5] NaH is common, while K2CO3 can be a milder alternative.[5] |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Aprotic polar solvents are preferred as they do not interfere with the nucleophilic alkoxide.[3][4] |
| Temperature | 50 - 100 °C | Heating is often required to drive the reaction to completion.[3][4] |
| Reaction Time | 1 - 8 hours | Monitor by TLC or LC-MS for completion.[3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen, especially when using reactive bases like NaH. |
Visual Guides
Caption: Chemical pathway of this compound labeling via Williamson ether synthesis.
Caption: General experimental workflow for this compound labeling.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. hamptonresearch.com [hamptonresearch.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Membrane-Based Hybrid Method for Purifying PEGylated Proteins [mdpi.com]
- 13. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Preventing Protein Aggregation During Labeling with Iodo-PEG7-Alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Iodo-PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it label proteins?
This compound is a chemical reagent used for the covalent modification of proteins, a process known as PEGylation. It consists of an iodoacetamide group, a seven-unit polyethylene glycol (PEG) chain, and a terminal alcohol group. The iodoacetamide moiety specifically reacts with the sulfhydryl group of cysteine residues on a protein, forming a stable thioether bond.[1][2] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine's sulfhydryl group is deprotonated to a more reactive thiolate anion.[2]
Q2: Why does protein aggregation occur during labeling with this compound?
Protein aggregation during labeling can be triggered by several factors:
-
Increased Hydrophobicity: The addition of the PEG chain can alter the surface properties of the protein. While PEG itself is hydrophilic, the overall modification can sometimes expose hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[3]
-
Disruption of Protein Structure: The covalent modification of cysteine residues can, in some cases, disrupt the native three-dimensional structure of the protein. This can lead to the exposure of aggregation-prone regions that are normally buried within the protein's core.
-
Reaction Conditions: Suboptimal reaction conditions such as inappropriate pH, high temperature, or high protein concentration can destabilize the protein and promote aggregation.[4][5]
-
Oxidation: Cysteine residues are susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, a direct cause of aggregation.
Q3: What are the initial signs of protein aggregation?
Early detection of aggregation is crucial. Signs to look for include:
-
Visual Observation: The appearance of cloudiness, haziness, or visible precipitates in the reaction mixture.
-
Increased Light Scattering: An increase in the absorbance reading of a solution at higher wavelengths (e.g., 340-600 nm) as measured by a spectrophotometer can indicate the presence of larger particles.
-
Changes in Chromatography Profiles: When analyzing the sample by size-exclusion chromatography (SEC), the appearance of new peaks eluting earlier than the monomeric protein is a strong indicator of aggregate formation.[6]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that can detect the presence of larger particles in solution even at low concentrations, providing an early warning of aggregation.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during protein labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction tube. | High protein concentration. | Decrease the protein concentration. It is often a balance between reaction efficiency and protein stability. Consider starting with a lower concentration (e.g., 1-2 mg/mL) and optimizing from there.[4][9] |
| Suboptimal buffer pH. | Ensure the reaction buffer pH is optimal for both protein stability and the labeling reaction (typically pH 7.5-8.5 for iodoacetamide chemistry).[2] Perform small-scale pH scouting experiments to determine the best pH for your specific protein. | |
| Inadequate buffer composition. | Include additives in the buffer to enhance protein stability. See the table below for common additives and their functions. | |
| Low labeling efficiency with no visible aggregation. | Presence of reducing agents in the final reaction. | Ensure that any reducing agents used to reduce disulfide bonds (e.g., DTT, TCEP) are removed before adding the this compound. This can be achieved by dialysis or using a desalting column. |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to protein. A 10 to 40-fold molar excess is a common starting point.[1] | |
| Protein is labeled, but shows significant aggregation post-labeling. | The PEG chain is causing conformational changes leading to aggregation. | Try labeling at a different cysteine residue if possible (requires protein engineering). |
| Optimize the reaction temperature. Lowering the temperature (e.g., reacting at 4°C for a longer duration) can sometimes reduce aggregation by slowing down the aggregation process.[10] | ||
| Include stabilizing excipients in the purification and storage buffers. |
Optimizing Buffer Conditions to Prevent Aggregation
The composition of the reaction buffer is critical for maintaining protein stability during the labeling process. The following table summarizes common buffer additives and their roles in preventing aggregation.
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM (pre-reaction) | Prevents oxidation of cysteine residues and the formation of intermolecular disulfide bonds. | Must be removed before adding the iodoacetamide-based labeling reagent as it will compete for the reactive group. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation. | May interfere with some downstream applications. |
| Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Stabilize the native conformation of the protein by promoting preferential hydration. | Can increase the viscosity of the solution. |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[11] | May need to be removed for certain downstream applications. |
| Salts (e.g., NaCl, KCl) | 50-500 mM | Modulate electrostatic interactions. The optimal salt concentration is protein-dependent and needs to be determined empirically. | High salt concentrations can sometimes promote hydrophobic aggregation. |
Experimental Protocols
Protocol: Screening for Optimal Labeling Conditions to Minimize Aggregation
This protocol outlines a small-scale experiment to determine the optimal buffer conditions for labeling your protein of interest with this compound while minimizing aggregation.
Materials:
-
Purified protein of interest with at least one cysteine residue.
-
This compound.
-
A selection of buffers at different pH values (e.g., phosphate buffer, Tris buffer, HEPES buffer ranging from pH 7.0 to 8.5).
-
Stock solutions of additives (e.g., NaCl, Glycerol, Arginine, Tween-20).
-
Desalting columns or dialysis equipment.
-
Instrumentation for analyzing aggregation (e.g., spectrophotometer for turbidity, DLS instrument, or SEC-HPLC).
Procedure:
-
Protein Preparation:
-
If your protein has intermolecular disulfide bonds that need to be reduced to expose the cysteine for labeling, treat the protein with a reducing agent like DTT or TCEP.
-
Crucially, remove the reducing agent completely using a desalting column or dialysis against a nitrogen-purged buffer before proceeding to the labeling step.
-
-
Set up a Screening Matrix:
-
Prepare a series of small-scale labeling reactions in a 96-well plate or microcentrifuge tubes.
-
Vary one parameter at a time (e.g., pH, salt concentration, presence of an additive) while keeping the others constant. A good starting point is to screen different pH values.
-
-
Labeling Reaction:
-
For each condition, add your protein to the corresponding buffer.
-
Add a 10 to 40-fold molar excess of this compound to each reaction.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set amount of time (e.g., 2 hours to overnight). Protect the reaction from light as iodoacetamide can be light-sensitive.[2]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a free thiol group, such as 2-mercaptoethanol or DTT, to consume the excess this compound.
-
-
Analysis of Aggregation:
-
Visual Inspection: Note any visible precipitation or turbidity in each reaction well.
-
Turbidity Measurement: Measure the absorbance of each reaction at 340 nm or 600 nm. An increase in absorbance indicates increased scattering due to aggregation.
-
Dynamic Light Scattering (DLS): Analyze a small aliquot of each reaction to determine the size distribution of particles. The appearance of larger species indicates aggregation.[7][8]
-
Size-Exclusion Chromatography (SEC): Analyze the samples on an SEC column to separate and quantify monomers, dimers, and larger aggregates.[6]
-
-
Determination of Labeling Efficiency:
-
For the conditions that show minimal aggregation, determine the extent of labeling using techniques such as mass spectrometry or by quantifying the remaining free thiols.
-
Visualizations
Experimental Workflow for Optimizing Labeling Conditions
Caption: Workflow for optimizing protein labeling with this compound.
Logical Relationship of Factors Contributing to Protein Aggregation
Caption: Factors contributing to protein aggregation during labeling.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 8. azonano.com [azonano.com]
- 9. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodo-PEG7-Alcohol Labeled Biomolecules
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of biomolecules labeled with Iodo-PEG7-alcohol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a labeling reagent featuring an iodoacetyl group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group. The iodoacetyl group is thiol-reactive, meaning it specifically forms a stable thioether bond with free sulfhydryl groups (-SH) found on cysteine residues of proteins and peptides.[1][2][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the biomolecule.[4][5]
Q2: What is the optimal pH for labeling with an iodoacetyl reagent?
A2: The optimal pH for the reaction between an iodoacetyl group and a thiol is between 8.0 and 8.5.[6] At this slightly alkaline pH, the thiol group is sufficiently deprotonated to a thiolate anion (S-), which is a potent nucleophile that readily attacks the iodoacetyl group.[1][6] Performing the reaction outside this pH range can lead to lower efficiency or side reactions.[7][8]
Q3: How can I remove the unreacted this compound after the labeling reaction?
A3: Unreacted, low molecular weight PEG reagents can be removed using several methods based on size differences.[]
-
Size-Exclusion Chromatography (SEC): Highly effective at separating the larger, labeled biomolecule from the smaller, unreacted PEG reagent.[][10][11]
-
Dialysis or Diafiltration/Ultrafiltration: Using a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the PEG reagent but smaller than the biomolecule allows the unreacted PEG to be washed away.[][12][13] For a small PEG like PEG7, a low MWCO (e.g., 3-5 kDa, depending on biomolecule size) would be necessary.
Q4: Which chromatography method is best for purifying my labeled biomolecule?
A4: The best method depends on the properties of your biomolecule and the specific impurities present. The most common techniques are:
-
Size-Exclusion Chromatography (SEC): The primary method for separating PEGylated proteins from unreacted protein and unreacted PEG, based on differences in hydrodynamic radius.[4][5][] It is excellent for removing aggregates and small molecule impurities.[10]
-
Reverse-Phase Chromatography (RPC): Separates molecules based on hydrophobicity.[4][][14] PEGylation can alter a protein's hydrophobicity, often allowing for the separation of labeled from unlabeled species.[15] RPC can sometimes even separate isomers where the PEG is attached at different sites.[][16]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on net charge. The PEG chain can shield charges on the protein surface, altering its interaction with the IEX resin and allowing for separation from the unlabeled form.[5][][11]
Q5: How do I confirm that my biomolecule is successfully labeled?
A5: Several analytical techniques can confirm successful labeling:
-
SDS-PAGE: A noticeable shift in the molecular weight band of the labeled protein compared to the unlabeled protein.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most definitive evidence by showing an increase in the molecular mass corresponding to the mass of the this compound reagent.[17][18]
-
HPLC Analysis (SEC or RPC): A shift in the retention time of the labeled product compared to the starting material.[17][19]
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound labeled biomolecules.
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction requires a slightly alkaline pH (8.0-8.5) to deprotonate the cysteine thiol group.[6][8] Verify the pH of your reaction buffer. |
| Oxidized Cysteines | Cysteine residues may have formed disulfide bonds and are unavailable for labeling. Pre-reduce the biomolecule with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be removed (e.g., via a desalting column or dialysis) before adding the iodoacetyl reagent, as it will react with the label.[6] |
| Degraded this compound Reagent | Iodoacetamide reagents are sensitive to light and moisture.[7] Use a fresh aliquot of the reagent and prepare the stock solution immediately before use.[7] |
| Insufficient Molar Excess of Reagent | The molar ratio of the PEG reagent to the biomolecule may be too low. Increase the molar excess of the this compound reagent (e.g., from 5-fold to 20-fold molar excess).[20] |
Problem: Protein Aggregation or Precipitation After Labeling
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The PEG chain can sometimes induce aggregation. Optimize buffer conditions by screening different pH levels or adding excipients like arginine to improve solubility. |
| High Protein Concentration | High concentrations can promote aggregation.[20] Try performing the labeling reaction at a lower protein concentration. |
| Incorrect Buffer Conditions | The buffer composition may not be optimal for the newly PEGylated protein. After labeling, exchange the product into a more suitable buffer for storage and purification. |
Problem: Poor Separation of Labeled vs. Unlabeled Biomolecule
| Possible Cause | Recommended Solution | | Suboptimal Chromatography Method | The chosen method may lack the necessary resolution. If using SEC, ensure the column resin is appropriate for the size difference. If using RPC, optimize the gradient to better resolve the two species.[14][16] Consider trying an alternative method like Ion-Exchange Chromatography (IEX).[] | | Small Size of PEG Moiety | A PEG7 linker is relatively small and may not provide a sufficient change in size (for SEC) or charge/hydrophobicity (for IEX/RPC) for easy separation. High-resolution analytical columns may be required.[4] | | Incomplete Reaction | A large amount of unreacted biomolecule will make purification challenging. Optimize the labeling reaction first to drive it to completion. |
Data Presentation: Comparison of Purification Techniques
The following table provides an illustrative comparison of common purification methods for a model 50 kDa protein labeled with this compound. Data is representative and will vary based on the specific biomolecule and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantage | Key Disadvantage |
| Size-Exclusion Chromatography (SEC) | >95% | 70-90% | Excellent for removing aggregates and unreacted PEG.[][10] | May not resolve labeled vs. unlabeled protein if the size difference is small.[11] |
| Reverse-Phase Chromatography (RPC) | >98% | 60-80% | High resolution; can potentially separate isomers.[][16] | Requires organic solvents and harsh conditions that may denature some proteins. |
| Ion-Exchange Chromatography (IEX) | 90-98% | 75-95% | High capacity and gentle conditions.[] | Separation depends on a significant change in surface charge, which may not always occur.[11] |
| Dialysis / Ultrafiltration | Low (removes reagent only) | >95% | Simple, cost-effective for removing unreacted PEG.[][12] | Does not separate labeled from unlabeled biomolecule.[] |
Experimental Protocols
Protocol 1: General Biomolecule Labeling with this compound
This protocol assumes a protein with at least one free cysteine residue.
-
Biomolecule Preparation :
-
Dissolve the biomolecule (e.g., protein) in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3).
-
Optional Reduction Step: If cysteines are likely oxidized, add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature. Remove TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Reagent Preparation :
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a 10-100 mM stock solution.[6]
-
-
Labeling Reaction :
-
Quenching :
-
To stop the reaction, add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to quench any unreacted this compound. Incubate for 30 minutes.
-
-
Purification :
-
Proceed immediately to a purification protocol, such as Size-Exclusion Chromatography (Protocol 2).
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Preparation : Equilibrate an appropriate SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size) with a suitable buffer (e.g., PBS, pH 7.4) at a flow rate recommended by the manufacturer.
-
Sample Loading : Load the quenched reaction mixture onto the column. The volume should not exceed the recommended sample volume for the column (typically 1-2% of the total column volume for high-resolution separation).
-
Elution : Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection : Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis : Analyze the collected fractions. The PEGylated protein should elute earlier than the unlabeled protein, followed by the quenched PEG reagent and other small molecules.[5] Pool the fractions containing the pure, labeled biomolecule.
Visualizations
Caption: Figure 1. General Workflow for Biomolecule PEGylation and Purification
Caption: Figure 2. Troubleshooting Logic for Low Labeling Efficiency
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. atto-tec.com [atto-tec.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. phenomenex.com [phenomenex.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Iodo-PEG7-alcohol conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodo-PEG7-alcohol and its conjugates. Stability issues are a primary focus, with detailed information on potential degradation pathways, recommended handling procedures, and analytical methods for quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains a reactive iodo group at one end and a hydroxyl (alcohol) group at the other, connected by a 7-unit polyethylene glycol (PEG) chain. The iodo group allows for covalent attachment to nucleophiles, such as thiols, while the hydroxyl group can be further modified or used for attachment to other molecules. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at -20°C and protected from light. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month, also with protection from light. PEG derivatives, in general, are sensitive to light and oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable.
Q3: What are the potential degradation pathways for this compound conjugates?
A3: There are three main sites susceptible to degradation: the iodo group, the terminal alcohol, and the PEG chain itself.
-
Iodo Group: The carbon-iodine bond can undergo nucleophilic substitution, where the iodide is replaced by another nucleophile present in the solution. This is a common reaction for alkyl iodides.
-
Terminal Alcohol: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. This can be initiated by oxidizing agents or exposure to air over time.
-
PEG Chain: The ether linkages of the PEG chain are generally stable but can be susceptible to cleavage under strong acidic conditions.
Q4: What are some common impurities that might be present in this compound?
A4: Impurities can arise from the synthesis of the PEG chain itself, such as ethylene glycol and diethylene glycol.[1] Additionally, byproducts from the introduction of the iodo and alcohol functionalities may be present. Incomplete reactions could lead to the presence of PEG7-diol or di-iodo-PEG7.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Question: I am seeing low or no yield in my conjugation reaction with a thiol-containing molecule. What could be the problem?
Answer:
Several factors could contribute to low conjugation efficiency. Consider the following troubleshooting steps:
-
Reagent Quality: The this compound may have degraded. The iodo group is the reactive site for thiol conjugation, and it can be susceptible to hydrolysis or reaction with other nucleophiles if not handled properly. It is recommended to use a fresh vial of the reagent or test the activity of the current batch.
-
Reaction Conditions:
-
pH: The reaction of an iodoacetyl group with a thiol is most efficient at a pH between 7.5 and 8.5. At lower pH, the thiol is not sufficiently deprotonated to be an effective nucleophile. At higher pH, competing hydrolysis of the iodoacetyl group can occur.
-
Reducing Agents: Ensure that no reducing agents, such as DTT or TCEP, are present in your reaction buffer at high concentrations, as they can interfere with the conjugation reaction. If they are necessary for keeping your thiol reduced, use them at the lowest effective concentration.
-
-
Incorrect Buffer Components: Avoid buffers containing primary amines, such as Tris, as they can act as competing nucleophiles. Phosphate-buffered saline (PBS) or borate buffers are generally recommended.
Issue 2: Unexpected Side Products or increased Polydispersity in Mass Spectrometry Analysis
Question: My mass spectrometry analysis of the conjugate shows multiple unexpected peaks and an increase in polydispersity. What could be the cause?
Answer:
The presence of unexpected species can arise from several sources. Here is a breakdown of potential causes and solutions:
-
Oxidation of the Conjugate: The terminal alcohol of the PEG linker or other parts of your molecule may have been oxidized. This can be minimized by degassing your buffers and working under an inert atmosphere.
-
Cleavage of the PEG Chain: While generally stable, the PEG chain can undergo cleavage under harsh conditions, such as strong acids or high temperatures. Ensure your reaction and purification conditions are mild.
-
Disulfide Bond Formation: If your target molecule has multiple cysteine residues, intermolecular disulfide bond formation can lead to dimerization or oligomerization, resulting in higher molecular weight species. The inclusion of a mild reducing agent like TCEP (at a low concentration) during purification might help, but its compatibility with the iodo-group needs to be considered.
-
Reaction with Impurities: Impurities in the this compound reagent, such as di-iodo-PEG7, could lead to cross-linking of your target molecule. It is advisable to check the purity of the linker by HPLC or MS before use.
Data Presentation
The stability of this compound is critical for its successful application. The following tables provide illustrative data on the stability of the compound under various stress conditions.
Table 1: Stability of this compound in Aqueous Buffers at 25°C for 7 Days
| Buffer System | pH | % Remaining this compound | Major Degradant(s) |
| Phosphate | 5.0 | >98% | Not Detected |
| Phosphate | 7.4 | 92% | PEG7-alcohol |
| Borate | 8.5 | 85% | PEG7-alcohol |
| Tris | 8.0 | 75% | PEG7-alcohol, Tris-adduct |
This data is illustrative and highlights the importance of buffer selection and pH control.
Table 2: Thermal Stability of this compound (Solid State)
| Temperature | Time (days) | % Remaining this compound |
| -20°C | 365 | >99% |
| 4°C | 30 | 98% |
| 25°C | 30 | 90% |
| 40°C | 7 | 75% |
This data is illustrative and emphasizes the need for proper storage at low temperatures.
Experimental Protocols
Protocol 1: HPLC-MS Method for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., different buffers, temperatures).
-
Sample Preparation:
-
Prepare stock solutions of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into the desired aqueous buffer to a final concentration of 1 mg/mL.
-
Incubate the samples under the desired stress conditions (e.g., specific temperature, light exposure).
-
At each time point, withdraw an aliquot and quench any ongoing reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Scan for the expected mass of this compound and potential degradation products (e.g., PEG7-alcohol).
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Calculate the percentage remaining relative to the initial time point (T=0).
-
Analyze the mass spectra to identify any new peaks corresponding to potential degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
Impact of pH on the reactivity of Iodo-PEG7-alcohol.
Technical Support Center: Iodo-PEG7-alcohol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the reactivity of this compound. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiol-containing molecules (e.g., cysteine residues on proteins)?
A1: The optimal pH for the reaction of iodoacetyl groups with thiols is in the range of 8.0 to 8.5.[1] In this pH range, the thiol group (R-SH) is sufficiently deprotonated to the more nucleophilic thiolate anion (R-S⁻), which readily reacts with the iodoacetyl group in an SN2 reaction to form a stable thioether bond. Reaction rates are significantly lower at neutral or acidic pH.
Q2: Can I perform the conjugation reaction at a pH lower than 8.0?
A2: Yes, the reaction can be performed at a lower pH (e.g., 7.0-7.5), but the reaction rate will be slower. This is because a smaller fraction of the thiol groups will be in the reactive thiolate form. A lower pH might be advantageous if the stability of the protein or another functional group on the molecule is compromised at higher pH. In such cases, a longer reaction time or a higher concentration of the this compound may be required to achieve the desired degree of conjugation.
Q3: What are the potential side reactions of this compound at different pH values?
A3: At pH values above 8.5, the selectivity of the iodoacetyl group for thiols decreases, and reactions with other nucleophilic amino acid residues, such as histidine and methionine, can occur.[1] Additionally, hydrolysis of the carbon-iodine bond is a potential side reaction that becomes more significant at higher pH values, leading to the formation of an unreactive hydroxy-PEG7-alcohol. Iodoalkanes are the most reactive among halogenoalkanes towards hydrolysis.[2][3][4]
Q4: How does pH affect the stability of the this compound stock solution?
A4: this compound is susceptible to hydrolysis, and the rate of hydrolysis increases with pH. Therefore, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and to prepare aqueous working solutions immediately before use. If an aqueous stock solution is required, it should be prepared in a slightly acidic buffer (e.g., pH 6.0) and stored at low temperatures for a short period to minimize degradation. The PEG backbone itself can also degrade over time, a process that can be accelerated by heat, light, and oxygen, potentially leading to a decrease in the pH of the solution.
Q5: Can the alcohol group of this compound participate in side reactions?
A5: The primary alcohol group of this compound is generally unreactive under the conditions used for thiol conjugation. However, under strongly acidic or basic conditions, or in the presence of strong activating agents, it could potentially undergo reactions. For typical bioconjugation reactions in aqueous buffers, the reactivity of the alcohol group is negligible compared to the iodoacetyl group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | pH is too low: The thiol group is not sufficiently deprotonated. | Increase the reaction pH to 8.0-8.5. Ensure the buffer has adequate buffering capacity to maintain the pH throughout the reaction. |
| Hydrolysis of this compound: The reagent has degraded due to improper storage or prolonged incubation in an aqueous buffer at high pH. | Prepare fresh aqueous solutions of this compound immediately before use. Store stock solutions in an anhydrous solvent at -20°C. | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris) or other thiol-containing molecules (e.g., DTT, β-mercaptoethanol). | Use a non-nucleophilic buffer such as phosphate or borate. Ensure the sample is free of extraneous thiols by dialysis or gel filtration prior to conjugation. | |
| Non-specific labeling of the protein | pH is too high: At pH > 8.5, reactivity towards other nucleophilic residues like histidine and methionine increases. | Lower the reaction pH to the 8.0-8.5 range. If non-specific labeling persists, consider a lower pH (e.g., 7.5-8.0) and a longer reaction time. |
| Excessive concentration of this compound: A large excess of the PEG reagent can drive less favorable reactions. | Reduce the molar excess of this compound in the reaction. Titrate the reagent to find the optimal ratio for your specific protein. | |
| Protein precipitation during reaction | Change in protein solubility upon PEGylation: The addition of PEG chains can alter the solubility of the protein. | Perform the reaction at a lower protein concentration. Include solubility-enhancing excipients in the reaction buffer if compatible with the conjugation chemistry. |
| pH is near the isoelectric point (pI) of the protein: Proteins are often least soluble at their pI. | Adjust the reaction pH to be at least one unit away from the pI of the protein, keeping in mind the optimal pH for the conjugation reaction. |
Data Presentation
Table 1: pH-Dependent Reactivity of Iodoacetamide with Cysteine
This table presents representative data for iodoacetamide, a compound with similar reactivity to the iodoacetyl group of this compound.
| pH | Relative Reaction Rate (%) | Key Observations |
| 6.0 | ~10 | Very slow reaction rate. |
| 7.0 | ~40 | Moderate reaction rate. |
| 8.0 | ~90 | Approaching optimal reaction rate. |
| 8.5 | 100 | Optimal reaction rate for thiol-selective modification.[1] |
| 9.0 | ~95 | High reaction rate, but increased risk of side reactions with other residues. |
| 10.0 | ~85 | Decreased selectivity and increased potential for reagent hydrolysis. |
Table 2: Relative Hydrolysis Rates of Primary Haloalkanes
This table illustrates the general trend of halogen leaving group ability, which influences the rate of hydrolysis. Iodoalkanes are the most susceptible to hydrolysis.
| Haloalkane | Relative Rate of Hydrolysis | C-X Bond Enthalpy (kJ/mol) |
| Chloroalkane | 1 | 346 |
| Bromoalkane | 50 | 290 |
| Iodoalkane | 100 | 228 |
Experimental Protocols
Protocol 1: Determination of the Optimal pH for Thiol Conjugation
This protocol outlines a method to determine the optimal pH for the conjugation of this compound to a thiol-containing protein.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Recommended buffers are phosphate or borate buffers at a concentration of 50-100 mM. Avoid buffers containing primary amines.
-
Protein Preparation: Dissolve the thiol-containing protein in each of the prepared buffers to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent by dialysis or desalting column equilibrated with the reaction buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in an anhydrous solvent (e.g., DMSO) to a concentration of 10-100 mM.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to each protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reactions at room temperature or 4°C for a set period (e.g., 2 hours).
-
Quenching: Stop the reaction by adding a low molecular weight thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted this compound.
-
Analysis: Analyze the extent of PEGylation for each pH condition using SDS-PAGE, HPLC, or mass spectrometry. The optimal pH will be the one that gives the highest degree of specific conjugation with minimal side products.
Protocol 2: Monitoring the Hydrolysis of this compound by HPLC
This protocol describes how to monitor the rate of hydrolysis of this compound at different pH values.
-
Buffer Preparation: Prepare buffers at various pH values (e.g., 4, 7, 9) as described in Protocol 1.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The this compound and its hydrolysis product (hydroxy-PEG7-alcohol) should have different retention times.
-
Quantification: Quantify the peak areas of the this compound and the hydrolysis product at each time point. The rate of hydrolysis can be determined by plotting the decrease in the concentration of this compound over time.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Reaction pathways of this compound at different pH conditions.
References
Strategies to improve the efficiency of Iodo-PEG7-alcohol reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of reactions involving Iodo-PEG7-alcohol. The information is tailored for professionals in research and drug development to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and what is its primary application?
A1: this compound is most commonly used in Williamson ether synthesis reactions to couple the PEG7 linker to a hydroxyl-containing molecule, often a phenol. This reaction is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the this compound serves as a flexible linker to connect a target protein binder and an E3 ligase ligand.[1][2]
Q2: What are the critical parameters to control for a successful Williamson ether synthesis with this compound?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. A suitable base is crucial for the deprotonation of the hydroxyl group, and the solvent can significantly influence the reaction rate and side product formation. Temperature and time are interdependent and need to be optimized for each specific substrate.
Q3: Are there alternative reactions to the Williamson ether synthesis for coupling this compound?
A3: Yes, the Mitsunobu reaction is a viable alternative for forming an ether linkage.[3][4][5][6] This reaction typically involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] It can be particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Low or No Product Yield
Problem: The reaction shows little to no formation of the desired PEGylated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of the base. | The hydroxyl group of your substrate may not be acidic enough for complete deprotonation with a weaker base, which is essential for the nucleophilic attack on the iodo-PEG linker. |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered starting material if possible. For highly hindered substrates, the Mitsunobu reaction might be a better alternative.[7] | Steric bulk around the hydroxyl group or the iodine can impede the SN2 reaction. Higher temperatures provide more energy to overcome this barrier. |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants. Aprotic polar solvents like DMF or DMSO are often good choices for Williamson ether synthesis.[8] | For the reaction to proceed efficiently, all reactants must be in the same phase. |
| Degradation of this compound | Ensure anhydrous reaction conditions and use a freshly opened or properly stored bottle of this compound. | Iodides can be sensitive to moisture and light, leading to degradation and reduced reactivity. |
Formation of Side Products
Problem: TLC or LC-MS analysis indicates the presence of significant impurities alongside the desired product.
Possible Causes & Solutions:
| Side Product | Possible Cause | Troubleshooting Step |
| Elimination Product (Alkene) | The base is too strong or sterically hindered, or the reaction temperature is too high. This is more common with secondary or tertiary alcohols. | Use a less hindered base (e.g., K2CO3 or Cs2CO3 instead of t-BuOK). Lower the reaction temperature.[9] |
| Starting Material Remains | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal time.[10] |
| Multiple PEGylated Products | Reaction with other nucleophilic sites on the substrate. | Use a protecting group strategy to block other reactive functional groups before the PEGylation step. |
Difficult Purification
Problem: The crude product is difficult to purify by flash column chromatography, often resulting in broad peaks or co-elution of impurities.
Possible Causes & Solutions:
| Issue | Troubleshooting Step | Rationale |
| Streaking on TLC/Column | Use a gradient elution method for flash chromatography. A common starting point is a low-polarity solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. For highly polar PEGylated compounds, a mobile phase containing a small percentage of methanol in dichloromethane or chloroform can be effective.[2] | The polar nature of the PEG chain can lead to strong interactions with the silica gel, causing streaking. A gradient helps to effectively elute the compound while separating it from less polar impurities. |
| Co-elution with Unreacted Starting Material | Optimize the reaction to drive it to completion. If separation is still difficult, consider using a different stationary phase for chromatography (e.g., alumina) or an alternative purification technique like preparative HPLC. | Driving the reaction to completion simplifies the purification process by minimizing the amount of starting material to be removed. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound and a Phenol
-
Preparation: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1 M), add a suitable base (e.g., Cs2CO3, 2.0 eq.).[8]
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
-
Addition of PEG Linker: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in dichloromethane).[11][12][13]
General Protocol for Mitsunobu Reaction with a Phenol and PEG7-alcohol
-
Preparation: To a solution of the phenol (1.0 eq.), PEG7-alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C.[3]
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture and purify directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis of a Generic Phenol with this compound
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | 2.0 | DMF | 80 | 12 | 65 |
| Cs2CO3 | 2.0 | DMF | 80 | 8 | 85 |
| NaH | 1.5 | THF | 60 | 6 | 90 |
| t-BuOK | 1.5 | THF | rt | 4 | 50 (plus elimination) |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrate.
Table 2: Solvent Effects on Williamson Ether Synthesis
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | Cs2CO3 | 80 | 8 | 85 |
| Acetonitrile | Cs2CO3 | 80 | 12 | 70 |
| THF | NaH | 60 | 6 | 90 |
| Dichloromethane | K2CO3 | 40 | 24 | 40 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrate.
Visualizations
Caption: Comparative workflow of Williamson and Mitsunobu reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. teledynelabs.com [teledynelabs.com]
Removing unreacted Iodo-PEG7-alcohol from the final product.
Technical Support Center: Purification of Biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated biomolecules. The focus of this guide is on the removal of unreacted Iodo-PEG7-alcohol from the final product after a conjugation reaction.
This compound Properties
A clear understanding of the impurity to be removed is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 436.28 g/mol | [1][2] |
| Structure | I-(CH2)2-(O(CH2)2)6-OH | Inferred from name |
| Solubility | High in aqueous solutions and polar organic solvents. | General property of PEGs |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The most common and effective methods for removing small, unreacted PEG reagents like this compound from a larger biomolecule product are Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), Silica Gel Chromatography, and Ultrafiltration/Diafiltration (UF/DF).[3][] The choice of method depends on the properties of the final product, the scale of the purification, and the available equipment.
Q2: How do I choose the best purification method for my product?
A2: The selection of the optimal purification method depends on several factors:
-
Size Difference: If there is a significant difference in size between your product and the this compound (which is the case for proteins, antibodies, and other large biomolecules), Size Exclusion Chromatography or Ultrafiltration/Diafiltration are excellent choices.[3]
-
Hydrophobicity: If your product has significantly different hydrophobic properties than the highly polar this compound, Reversed-Phase Chromatography can be a powerful separation technique.[][5]
-
Scale: For small, lab-scale purifications, manual silica gel chromatography can be a cost-effective option. For larger scale and more automated purifications, HPLC-based methods (SEC and RPC) or UF/DF are more suitable.
-
Product Stability: Ensure your final product is stable under the conditions of the chosen purification method (e.g., solvent systems in RPC, pressure in UF/DF).
Q3: How can I detect and quantify the amount of residual this compound in my final product?
A3: Quantifying residual PEG reagents is crucial for product quality control. Since this compound lacks a strong UV chromophore, standard UV detection can be challenging.[6] More sensitive methods include:
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for detecting PEGs.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and specificity for the detection and quantification of this compound.[8]
-
Size Exclusion Chromatography with Refractive Index (RI) Detection: RI detection can be used to quantify free PEG in a PEGylated protein conjugate.[9]
Purification Methodologies and Troubleshooting
This section provides detailed experimental protocols and troubleshooting guides for the recommended purification methods.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size in solution. Larger molecules, such as the desired biomolecule product, will pass through the column more quickly, while smaller molecules like this compound will enter the pores of the chromatography resin and elute later.[]
| Parameter | Recommendation |
| Column | Select a column with a fractionation range appropriate for separating small molecules from your larger product (e.g., Sephadex G-25, Superdex 75, or equivalent). |
| Mobile Phase | An aqueous buffer that is compatible with your final product (e.g., Phosphate-Buffered Saline (PBS), HEPES). |
| Flow Rate | Optimize for resolution and run time. A lower flow rate generally improves resolution. |
| Sample Loading | The sample volume should be a small percentage of the total column volume (typically 1-5%) for optimal resolution.[10] |
| Detection | UV at 280 nm for the protein and RI or ELSD for the this compound. |
| Issue | Possible Cause | Recommended Solution |
| Poor separation of product and this compound | Incorrect column choice (pore size too large or too small). | Select a column with a fractionation range that includes the molecular weight of this compound. |
| Sample volume too large. | Reduce the sample loading volume to 1-2% of the column volume. | |
| Flow rate too high. | Decrease the flow rate to allow for better diffusion into the resin pores. | |
| Product peak is broad | Column is not packed well. | Repack the column or use a pre-packed column.[11] |
| Protein is aggregating. | Modify the mobile phase to improve protein stability (e.g., change pH, add excipients).[12] | |
| Low product recovery | Product is adsorbing to the column matrix. | Add a small amount of an organic modifier or salt to the mobile phase to reduce non-specific binding. |
Reversed-Phase Chromatography (RPC)
Principle: RPC separates molecules based on their hydrophobicity. The polar this compound will have weak interactions with the non-polar stationary phase and elute early, while more hydrophobic biomolecules will be retained longer and elute with a higher concentration of organic solvent.[][5]
| Parameter | Recommendation |
| Column | A C18 or C4 column is typically used for protein and peptide separations. C18 is generally a good starting point for separating the more polar this compound.[5] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid. |
| Gradient | A shallow gradient of increasing Mobile Phase B. For example, 5-60% B over 30 minutes. |
| Flow Rate | Typically 1 mL/min for analytical columns. |
| Detection | UV at 214 nm and 280 nm for the biomolecule. ELSD or MS for the this compound.[7][13] |
| Issue | Possible Cause | Recommended Solution |
| This compound co-elutes with the product | Gradient is too steep. | Use a shallower gradient to improve resolution between the early-eluting PEG and the product. |
| Incorrect column chemistry. | If using a C4 column, try a more retentive C18 column to increase the separation window.[5] | |
| Poor product peak shape (tailing or fronting) | Secondary interactions with the silica backbone. | Ensure the mobile phase pH is low (e.g., using TFA) to suppress silanol interactions. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low product recovery | Irreversible binding to the column. | Try a different stationary phase (e.g., C4 instead of C18). Increase the final percentage of organic solvent in the gradient. |
Silica Gel Chromatography
Principle: Silica gel is a polar stationary phase. Polar molecules like this compound will interact strongly with the silica and require a more polar solvent to elute, while less polar products will elute with a less polar solvent. For highly polar biomolecules, this method might be less effective as both the product and the impurity may bind strongly.
| Parameter | Recommendation |
| Stationary Phase | Standard silica gel (60 Å, 230-400 mesh). |
| Mobile Phase | A solvent system with a polar and non-polar component. Good starting points for polar compounds include Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures.[14][15] A gradient of increasing methanol is typically used. |
| Sample Loading | Dissolve the sample in a minimal amount of the initial mobile phase or a stronger solvent and load it onto the column.[16] |
| Fraction Collection | Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product. |
| Issue | Possible Cause | Recommended Solution |
| Product and this compound do not separate | Solvent system is not optimal. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides good separation.[17] |
| Both product and impurity are very polar. | This method may not be suitable. Consider SEC or UF/DF. | |
| Compound streaks on the column | Sample is overloaded. | Use a larger column or load less sample.[18] |
| Compound is interacting too strongly with the silica. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[15] |
Ultrafiltration/Diafiltration (UF/DF)
Principle: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. The larger product is retained by the membrane, while the smaller this compound passes through. Diafiltration is a process of washing the retained product with fresh buffer to further remove the small impurity.
| Parameter | Recommendation |
| Membrane MWCO | Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your product and significantly larger than the molecular weight of this compound (436.28 Da). For most proteins, a 10 kDa or 30 kDa MWCO membrane is appropriate. |
| Process | 1. Concentrate the reaction mixture using the selected membrane. 2. Perform diafiltration by adding fresh buffer to the concentrated sample and re-concentrating. Repeat for 5-10 diavolumes to ensure complete removal of the this compound. |
| Pressure | Operate at the manufacturer's recommended pressure to avoid damaging the membrane and to ensure efficient filtration. |
| Issue | Possible Cause | Recommended Solution |
| Slow filtration rate | Membrane fouling. | Pre-filter the sample to remove any particulates. Operate at a lower pressure. |
| Concentration polarization. | Increase the cross-flow rate if using a tangential flow filtration (TFF) system. | |
| Product loss in the permeate | Membrane is compromised (has a hole). | Perform an integrity test on the membrane. |
| MWCO is too large. | Select a membrane with a smaller MWCO. | |
| Incomplete removal of this compound | Insufficient diafiltration. | Increase the number of diavolumes (washes) to 7-10. |
| This compound is binding to the product. | Modify the buffer conditions (e.g., pH, ionic strength) to disrupt any interactions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting the removal of unreacted this compound.
Caption: Troubleshooting workflow for removing unreacted this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eMolecules Medchem Express / this compound / 50mg / 761738499 / HY-143833 | Fisher Scientific [fishersci.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 18. web.uvic.ca [web.uvic.ca]
Troubleshooting guide for Iodo-PEG7-alcohol based crosslinking.
This guide provides troubleshooting advice and frequently asked questions for researchers using Iodo-PEG7-alcohol in crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains a reactive iodoacetyl group at one end and a hydroxyl (alcohol) group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. The iodoacetyl group selectively reacts with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, to form a stable thioether bond.[1][2][3] The hydroxyl group can be further modified or used for attachment to other molecules or surfaces. The hydrophilic PEG linker improves the solubility and reduces the immunogenicity of the resulting conjugate.[1][4]
Q2: What is the optimal pH for the reaction between this compound and a sulfhydryl-containing molecule?
The optimal pH for the reaction of an iodoacetyl group with a sulfhydryl group is typically in the range of 7.2 to 9.0.[3] A more specific range of pH 8.0-8.5 is often recommended to ensure the sulfhydryl group is sufficiently deprotonated for reaction while minimizing side reactions with other amino acid residues.[5][6]
Q3: What are the potential side reactions when using this compound?
While the iodoacetyl group is relatively specific for sulfhydryls, side reactions can occur, especially under non-optimal conditions.[2][7] Potential side reactions include:
-
Reaction with other amino acid residues: At higher pH values (above 8.5) or with a large excess of the iodoacetyl reagent, reaction with other amino acid residues such as histidine, methionine, and lysine can occur.[2][5][7]
-
Formation of free iodine: Exposure to light can lead to the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[2] It is therefore recommended to perform iodoacetyl reactions in the dark.[2]
Q4: How should I store this compound?
Iodoacetyl-containing reagents are sensitive to moisture and light.[8] It is best to store this compound desiccated at -20°C and protected from light. Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation. For regular use, preparing a stock solution in an anhydrous solvent like DMSO or DMF and storing it at -20°C is recommended.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Insufficient free sulfhydryl groups on the target molecule. | Ensure that disulfide bonds in your protein are fully reduced to free sulfhydryls. Use a reducing agent like TCEP or DTT, followed by its removal before adding the iodo-PEG reagent.[8] |
| Incorrect pH of the reaction buffer. | The reaction is most efficient at a pH between 7.2 and 9.0.[3] Prepare your reaction buffer in this range and verify the final pH of the reaction mixture. A pH of 8.0-8.5 is often optimal.[5][6] | |
| Inactive this compound. | The iodoacetyl group can be hydrolyzed. Use fresh or properly stored reagent. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris) in the conjugation step, as they will compete for reaction with the iodoacetyl group. Use buffers like phosphate or HEPES. | |
| Non-specific Modification | Reaction pH is too high. | Lower the pH of the reaction to a range of 7.2-8.0 to increase the specificity for sulfhydryl groups and minimize reactions with other amino acid residues like lysine.[2][5] |
| Large excess of this compound. | Reduce the molar excess of the this compound to the target molecule. A 3- to 5-fold molar excess of the iodoacetyl reagent over sulfhydryl groups is generally sufficient.[8] | |
| Reaction performed in the presence of light. | Perform the conjugation reaction in the dark to prevent the formation of free iodine, which can lead to non-specific modification of tyrosine, histidine, and tryptophan residues.[2] | |
| Precipitation of the Conjugate | Increased hydrophobicity of the conjugate. | While PEG linkers generally increase solubility, the addition of other moieties via the alcohol end could lead to aggregation.[1] Ensure the final buffer conditions are optimal for the conjugate's solubility. |
| Incorrect protein concentration. | High concentrations of proteins during conjugation can sometimes lead to aggregation. Optimize the protein concentration for the reaction. | |
| Difficulty in Purifying the Conjugate | Incomplete reaction or presence of unreacted reagents. | Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to consume any unreacted this compound. |
| Inappropriate purification method. | Use a suitable purification method based on the size and properties of your conjugate. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG linker.[] Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used to separate labeled from unlabeled protein.[][10] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein with available cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
-
Protein with free sulfhydryl groups (e.g., antibody fragment)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Quenching Solution: 1 M cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Protein:
-
If your protein contains disulfide bonds, they must be reduced to generate free sulfhydryls. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Immediately before conjugation, ensure the protein is in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 90 minutes to 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent using a desalting column or dialysis.
-
For higher purity, further purification by size-exclusion, ion-exchange, or hydrophobic interaction chromatography may be necessary to separate the labeled protein from any unlabeled protein.[][10]
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. chempep.com [chempep.com]
- 5. atto-tec.com [atto-tec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iodo-PEG7-alcohol to Protein Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of Iodo-PEG7-alcohol to proteins.
Troubleshooting Guide
Issue: Low or No PEGylation Efficiency
| Possible Causes | Recommended Solutions |
| Incorrect Molar Ratio | The stoichiometry of the Iodo-PEG reagent to the protein is a critical parameter. A molar excess of the PEG reagent is typically required, but an extremely high excess can lead to issues. Start with a 3- to 5-fold molar excess of the iodoacetyl-PEG reagent over the available sulfhydryl groups and optimize from there.[1] |
| Suboptimal pH | The reaction of iodoacetyl groups with sulfhydryls is most efficient at a pH between 7.5 and 8.5.[1] Reaction with histidyl side chains can occur at pH 6.9-7.0, but this is a much slower process.[1] Ensure your reaction buffer is within the optimal pH range for cysteine modification. |
| Presence of Interfering Substances | Buffers containing thiols (like DTT or β-mercaptoethanol) will compete with the protein's sulfhydryl groups for the iodoacetyl-PEG reagent.[1] Amine-containing buffers (like Tris or glycine) can also interfere, especially at higher pH values (>10).[2] Use a non-interfering buffer such as phosphate-buffered saline (PBS) or HEPES.[3] |
| Inaccessible or Oxidized Sulfhydryl Groups | The target cysteine residues may be buried within the protein's structure or may have formed disulfide bonds.[4] Consider a mild reduction step to ensure free sulfhydryls are available.[1] This can be achieved using reagents like TCEP, which can then be removed by a desalting column before adding the PEG reagent.[1] |
| Degraded PEG Reagent | Iodoacetyl reagents can be sensitive to moisture.[1] Ensure the reagent has been stored properly (desiccated, protected from light at 4-8°C) and prepare solutions immediately before use.[1][2] |
Issue: Protein Precipitation or Aggregation During/After Reaction
| Possible Causes | Recommended Solutions |
| High Molar Excess of PEG Reagent | While a molar excess is needed, too much can sometimes lead to protein precipitation.[2] Titrate the molar excess to find the optimal balance between labeling efficiency and protein solubility. |
| Change in Protein pI | The addition of PEG chains can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility in the chosen buffer.[2] You may need to adjust the pH of your buffer post-reaction or screen for a more suitable storage buffer. |
| Solvent Incompatibility | Some PEG reagents require an organic solvent like DMSO for initial solubilization.[5] Adding too much organic solvent to the aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum. |
Issue: Non-Specific Labeling
| Possible Causes | Recommended Solutions |
| Incorrect pH | While iodoacetyl groups are highly specific for sulfhydryls at pH 7.5-8.5, they can react with other groups at different pH values.[1] For example, reaction with amino groups can occur at a pH greater than 10.[1] Strictly maintain the reaction pH within the optimal range for sulfhydryl modification. |
| Prolonged Reaction Time | Very long incubation times, especially under non-optimal conditions, can increase the chance of side reactions. The reaction with sulfhydryls is typically rapid.[1] A standard incubation is 90 minutes at room temperature.[1] Optimize the reaction time to maximize target labeling while minimizing off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound on a protein?
The iodoacetyl group on the PEG reagent specifically reacts with the sulfhydryl (-SH) group of cysteine residues via nucleophilic substitution.[1][6] This reaction forms a stable thioether bond.[1][7]
Q2: How should I prepare my protein before the conjugation reaction?
Your protein must have free (reduced) sulfhydryl groups.[1] If your protein contains disulfide bonds, you will need to perform a reduction step using a reagent like TCEP (Tris(2-carboxyethyl)phosphine) or 2-MEA (2-Mercaptoethylamine).[1] After reduction, the reducing agent must be completely removed, typically using a desalting column, before adding the iodoacetyl-PEG reagent.[1]
Q3: What are the optimal reaction conditions for the conjugation?
The optimal conditions can vary between proteins but a good starting point is summarized in the table below. Each application will require some level of optimization.[1][8]
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 8.5 | Maximizes reactivity and specificity towards sulfhydryl groups.[1] |
| Molar Ratio | 3- to 5-fold molar excess of PEG reagent to protein sulfhydryls | This is a starting point and should be optimized for each specific protein.[1] |
| Temperature | Room Temperature or 37°C | Reaction is typically efficient at room temperature.[1] |
| Incubation Time | 90 minutes | Should be performed in the dark as iodoacetyl reagents can be light-sensitive.[1] |
| Buffer | Phosphate or HEPES buffer | Must be free of thiols.[1][3] |
Q4: How can I determine the efficiency of my PEGylation reaction?
Several methods can be used to quantify the extent of PEGylation:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the PEGylated protein from the unreacted protein and excess PEG reagent.[3][9] The shift in elution time indicates an increase in molecular weight due to PEG conjugation.[9] SEC can be coupled with detectors like Multi-Angle Light Scattering (MALS) to determine the precise molar mass of the conjugate and the protein-PEG ratio.[10]
-
SDS-PAGE: A simple way to visualize the result is to run the reaction mixture on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher band compared to the unmodified protein.
-
Mass Spectrometry: For a precise determination of the number of PEG chains attached and the location of the modification, mass spectrometry is the gold standard.
Q5: How do I remove unreacted this compound after the reaction?
Excess, non-reacted PEG reagent can be removed using size-based separation techniques. The most common methods are:
-
Desalting Columns or Size-Exclusion Chromatography: Effective for separating the much larger PEGylated protein from the smaller, unreacted PEG reagent.[1][3]
-
Dialysis: Also effective, but typically a slower process.[1]
Experimental Protocols & Visualizations
Protocol 1: General Protein PEGylation with this compound
This protocol provides a general starting point for the conjugation. Optimization will be required for your specific protein.
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using 5 mM TCEP for 30 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with a thiol-free reaction buffer (e.g., PBS, pH 7.5-8.5).[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add the this compound solution to the prepared protein solution to achieve the desired molar excess (e.g., 4-fold molar excess).
-
Incubation: Incubate the reaction mixture in the dark for 90 minutes at room temperature.[1]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted iodoacetyl groups.
-
Purification: Remove the excess PEG reagent and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]
Caption: Experimental workflow for protein PEGylation.
Protocol 2: Troubleshooting Flowchart
Use this flowchart to diagnose common issues encountered during the optimization process.
Caption: Troubleshooting flowchart for low PEGylation efficiency.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 7. EZ-Link™ Iodoacetyl-PEG2-Biotin - FAQs [thermofisher.com]
- 8. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Challenges in the characterization of Iodo-PEG7-alcohol conjugates.
Technical Support Center: Characterization of Iodo-PEG7-alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound conjugates. It addresses common challenges encountered during characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
NMR Analysis: Why are the integrations for my terminal groups in ¹H NMR incorrect?
Answer: Accurate integration of terminal groups in polyethylene glycol (PEG) derivatives can be challenging due to the high signal intensity of the repeating ethylene glycol units. A common, often overlooked issue is the presence of ¹³C satellite peaks from the PEG backbone, which can overlap with and artificially inflate the integration of terminal proton signals.[1][2][3][4]
Troubleshooting Guide
| Potential Cause | Recommended Solution |
| ¹³C Satellite Peaks | The natural 1.1% abundance of ¹³C causes satellite peaks that can have significant integration in polymers.[2][4] Use a ¹³C-decoupled ¹H NMR pulse sequence to eliminate these satellite signals.[3] |
| Poor Signal-to-Noise | The signals for the terminal groups are small compared to the main PEG backbone. Increase the number of scans to improve the signal-to-noise ratio for the terminal proton signals. |
| Overlapping Signals | The terminal -CH₂-OH or -CH₂-I signals may overlap with the main PEG backbone signal. Use a higher field strength NMR spectrometer (e.g., >400 MHz) to achieve better signal dispersion. |
| Solvent Choice | The hydroxyl proton (-OH) signal can be broad or exchange with residual water in the solvent. Use deuterated dimethyl sulfoxide (DMSO-d₆), which often shows a distinct, sharp hydroxyl peak that is well-separated from other signals.[5] |
Detailed Experimental Protocol: ¹³C-Decoupled ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Experiment Selection: Select a standard ¹H NMR experiment that incorporates ¹³C decoupling during the acquisition period. This is often available as a specific pulse program (e.g., 'zgig' on Bruker instruments) or as an option within the standard proton experiment setup.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 64 or 128) to ensure good signal-to-noise for the terminal group signals.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate quantification.
-
-
Processing: Process the spectrum with standard Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the well-resolved signals corresponding to the protons on the carbons adjacent to the iodine and the alcohol, and compare them to the integration of the main PEG backbone signal.
Visualization: NMR Signal Assignment
Caption: Structure and expected ¹H NMR signals for this compound.
Mass Spectrometry: Why does my mass spectrum show a complex series of peaks instead of one clear molecular ion?
Answer: The analysis of PEG compounds by mass spectrometry, particularly with electrospray ionization (ESI), is often complicated by two main factors: the formation of multiple adducts and the presence of multiple charge states.[6] Furthermore, PEG is a common laboratory contaminant, which can interfere with your analysis.[7][8]
Troubleshooting Guide
| Potential Cause | Recommended Solution |
| Multiple Adducts | PEGs readily form adducts with alkali metal ions (Na⁺, K⁺) present in glassware, solvents, or as sample impurities. This results in a series of peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺. To simplify the spectrum, use high-purity solvents, acid-washed glassware, and consider adding a small amount of acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺). |
| Multiple Charge States | Especially with ESI-MS, larger PEG molecules can acquire multiple charges, leading to envelopes of peaks at different m/z values (e.g., [M+2H]²⁺, [M+2Na]²⁺).[6] Use a different ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI), which typically produces simpler spectra with predominantly singly charged ions.[6] |
| PEG Contamination | PEG is a common contaminant from sources like detergents, plasticware, and personal care products.[7][8] This can produce a characteristic pattern of peaks separated by 44.03 Da (-CH₂CH₂O-). To mitigate this, use dedicated glassware for MS analysis, avoid plastic containers for long-term solvent storage, and run a blank analysis of your solvent system.[8][9] |
| In-source Fragmentation | The C-I or C-O bonds might be labile under certain MS conditions, leading to fragmentation. Optimize the source conditions (e.g., reduce cone voltage or capillary temperature) to minimize fragmentation. Tandem MS (MS/MS) can be used to intentionally induce and analyze fragmentation for structural confirmation.[10] |
Quantitative Data: Expected m/z for this compound
-
Formula: C₁₄H₂₉IO₈
-
Monoisotopic Mass: 468.08 g/mol
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₃₀IO₈⁺ | 469.09 |
| [M+Na]⁺ | C₁₄H₂₉INaO₈⁺ | 491.07 |
| [M+K]⁺ | C₁₄H₂₉IKO₈⁺ | 507.05 |
Visualization: Troubleshooting Workflow for MS Analysis
Caption: Troubleshooting decision tree for complex mass spectra.
HPLC Analysis: Why am I seeing broad peaks or poor purity results for my conjugate?
Answer: Chromatographic analysis of PEG derivatives can be complicated by several factors, including the presence of starting materials, slow dissolution, and interactions with the stationary phase. In the synthesis of this compound from the corresponding diol, a common impurity is the unreacted PEG7-diol.
Troubleshooting Guide
| Potential Cause | Recommended Solution |
| Incomplete Reaction/Purification | The starting material, PEG7-diol, is a common impurity. Its presence will lead to an additional peak in the chromatogram. Optimize purification methods (e.g., column chromatography, preparative HPLC) to remove the diol.[11] |
| Slow Sample Dissolution | PEGs can dissolve slowly, even in solvents where they are considered soluble.[12] Ensure the sample is fully dissolved before injection, which may require gentle heating or extended vortexing. Incomplete dissolution leads to broad, distorted peaks.[12] |
| Poor Peak Shape | PEG molecules can exhibit secondary interactions with some stationary phases, leading to peak tailing or broadening.[12] Screen different columns (e.g., C18, C8) and mobile phase compositions. Adding a small amount of salt to an aqueous mobile phase can sometimes improve peak shape. |
| Inappropriate Detector | PEG molecules lack a strong UV chromophore. If using a UV detector, sensitivity will be very low.[13] Use a more universal detector like a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). Note that RI detectors can be sensitive to solvent composition and temperature changes.[13] |
Detailed Experimental Protocol: HPLC-RI Analysis
-
System Preparation: Use an HPLC system equipped with a Refractive Index (RI) detector. Allow the RI detector to warm up and stabilize for at least 1-2 hours for a stable baseline.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is commonly used.
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade ACN
-
Example Gradient: Start with 5-10% B, ramp to 90-95% B over 15-20 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of ~1 mg/mL. Ensure it is fully dissolved.
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: The more hydrophobic this compound should have a longer retention time than the more polar PEG7-diol starting material. Purity can be assessed by the relative area percentage of the product peak.
Visualization: Synthesis and Purification Workflow
Caption: General workflow from synthesis to characterization.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 8. allumiqs.com [allumiqs.com]
- 9. support.waters.com [support.waters.com]
- 10. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Validation & Comparative
A Comparative Guide to the Validation of Iodo-PEG7-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of molecules with polyethylene glycol (PEG) linkers is a critical step in the development of many advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Verifying the identity and purity of these conjugated products is paramount. This guide provides a comparative overview of three common analytical techniques for the validation of Iodo-PEG7-alcohol conjugation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Performance Comparison at a Glance
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Fragmentation Pattern, Purity Assessment | High | High | High sensitivity, provides exact mass, suitable for complex mixtures. | May require derivatization, potential for ion suppression. |
| NMR Spectroscopy | Structural Elucidation, Confirmation of Functional Groups, Purity Assessment | High | Low to Medium | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, can be time-consuming, complex spectra for large molecules. |
| HPLC | Purity Assessment, Quantification, Separation of Isomers | High | High | Robust and reproducible, excellent for quantitative analysis and purification. | Does not provide structural information on its own, requires reference standards. |
In-Depth Analysis and Experimental Protocols
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a powerful technique for confirming the successful synthesis of this compound and its subsequent conjugates. It provides a direct measurement of the molecular weight, offering unambiguous evidence of the final product. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that prevents fragmentation of the molecule during ionization, allowing for the observation of the intact molecular ion.[1][2]
Expected Mass Spectrometry Data for this compound:
The theoretical molecular weight of this compound (C14H29IO8) is approximately 464.08 g/mol . In positive-ion mode ESI-MS, the molecule is expected to be observed as adducts with ions such as proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).
| Ion | Expected m/z |
| [M+H]⁺ | ~465.09 |
| [M+Na]⁺ | ~487.07 |
| [M+K]⁺ | ~503.04 |
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the this compound molecule. The fragmentation pattern provides valuable structural information. Common fragmentation patterns for alcohols include alpha cleavage (breaking of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[3][4][5] For PEG chains, characteristic losses of ethylene glycol units (44 Da) are expected.
Experimental Protocol: ESI-MS of this compound
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 500 - 800 L/hr
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions. Compare the observed m/z values with the theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. It provides detailed information about the chemical environment of each proton in the molecule, confirming the presence of the PEG chain, the alcohol group, and the iodo-functionalization.
Expected ¹H NMR Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-I | 3.1 - 3.3 | Triplet |
| -CH₂-OH | 3.3 - 4.0 | Triplet |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | Multiplet |
| -OH | Variable (2.0 - 5.0) | Singlet (broad) |
Note: Chemical shifts are relative to a reference standard (e.g., TMS at 0 ppm) and can be influenced by the solvent used.[6][7][8]
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and splitting patterns to confirm the structure of the molecule. The presence of a triplet around 3.2 ppm is indicative of the methylene group adjacent to the iodine atom, while a triplet around 3.7 ppm would confirm the methylene group adjacent to the hydroxyl group. The large multiplet around 3.6 ppm corresponds to the repeating ethylene glycol units.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is a cornerstone technique for assessing the purity of this compound and its conjugates.[9][10] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of PEG derivatives.[11][12][13]
Expected HPLC Performance:
A successful synthesis of this compound should result in a single major peak in the HPLC chromatogram, indicating a high level of purity. The retention time of the peak is a characteristic property of the molecule under specific chromatographic conditions.
Experimental Protocol: Reversed-Phase HPLC of this compound
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or a mass spectrometer).
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA), is typically used. For example, a gradient from 10% to 90% acetonitrile in water over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (if the molecule has a chromophore) or using a universal detector like ELSD or MS.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by integrating the peak areas.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an this compound conjugation reaction.
Caption: Workflow for this compound conjugation and validation.
Conclusion
The validation of this compound conjugation is a multi-faceted process that benefits from the complementary information provided by mass spectrometry, NMR spectroscopy, and HPLC. While MS provides definitive molecular weight information, NMR offers detailed structural insights, and HPLC is unparalleled for purity assessment and quantification. The choice of technique, or combination thereof, will depend on the specific requirements of the research or development stage. For comprehensive characterization and to ensure the highest quality of the final product, a combination of these methods is highly recommended.
References
- 1. Amine/Hydroxyl PEG reagent, Amino-PEG7-alcohol, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Head-to-Head Comparison: The Advantages of Iodo-PEG7-alcohol over NHS-ester PEG Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional protein conjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins. While N-hydroxysuccinimide (NHS)-ester PEG linkers have been a mainstay for their ability to react with primary amines, Iodo-PEG7-alcohol linkers are emerging as a superior alternative for applications demanding high specificity and stability. This guide provides a detailed comparison of these two linker types, supported by the principles of their reaction chemistries, to aid researchers in making an informed decision for their drug development and research needs.
The primary advantage of this compound lies in its reactive iodoacetamide group, which demonstrates high selectivity for sulfhydryl groups found in cysteine residues.[1][2] This specificity allows for a more controlled and site-specific conjugation, leading to a homogeneous product with a well-defined drug-to-antibody ratio (DAR).[1] In contrast, NHS-ester PEGs react with the more abundant primary amines on lysine residues and the N-terminus, often resulting in a heterogeneous mixture of conjugates with varying sites of attachment and DARs.[3][][5] This heterogeneity can impact the therapeutic efficacy and pharmacokinetic profile of the final product.
Key Performance Characteristics: this compound vs. NHS-ester PEG
| Feature | This compound | NHS-ester PEG Linker |
| Target Residue | Cysteine (Sulfhydryl group) | Lysine, N-terminus (Primary amines) |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution |
| Bond Formed | Stable Thioether Bond | Stable Amide Bond |
| Specificity | High (Targets less abundant Cysteine) | Low (Targets abundant Lysine residues) |
| Product Homogeneity | High | Low to Moderate |
| Control over DAR | High | Low |
| Reaction pH | Typically 7.5 - 8.5[6][7] | Typically 7.2 - 8.5[8] |
| Potential Side Reactions | Alkylation of methionine, histidine, or lysine at high concentrations or non-optimal pH.[9][10] | Hydrolysis of the NHS ester, reaction with other nucleophiles like tyrosine and serine.[11] |
| Stability of Linkage | Thioether bond is highly stable.[12][13] | Amide bond is highly stable.[14][15] |
Reaction Mechanisms and Specificity
The distinct reaction mechanisms of this compound and NHS-ester PEG linkers are the foundation of their differing specificities.
This compound: Cysteine-Specific Alkylation
This compound utilizes an iodoacetamide functional group that reacts with the sulfhydryl side chain of cysteine residues via a nucleophilic substitution reaction. This reaction forms a highly stable thioether bond.
This cysteine-specific conjugation is advantageous as the number and location of cysteine residues in a protein are often more defined and less abundant than lysine residues, allowing for the generation of more uniform conjugates.[2]
NHS-ester PEG: Amine-Reactive Acylation
NHS-ester PEG linkers react with unprotonated primary amines, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond.
Due to the high abundance of lysine residues on the surface of most proteins, NHS-ester chemistry often leads to a heterogeneous population of conjugates with varying degrees of labeling and sites of attachment.[5] This lack of specificity can be a significant drawback in the development of therapeutics where a well-defined product is crucial.[3]
Experimental Protocols
General Protocol for Cysteine Conjugation with this compound
This protocol is a general guideline for the alkylation of cysteine residues in a protein using an iodoacetamide-functionalized PEG linker.
Materials:
-
Protein containing free cysteine(s) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Iodoacetamide solutions are light-sensitive and should be protected from light.[6][7]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench any unreacted iodoacetamide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
General Protocol for Amine Conjugation with NHS-ester PEG Linker
This protocol provides a general procedure for labeling proteins with an NHS-ester functionalized PEG linker.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
NHS-ester PEG linker.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., Tris or glycine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer such as PBS at a pH between 7.2 and 8.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). NHS esters are moisture-sensitive.[14][15]
-
Conjugation Reaction: Add a 10-50 fold molar excess of the NHS-ester PEG solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C. The rate of hydrolysis of the NHS ester increases with pH.[8]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Conclusion
The choice between this compound and NHS-ester PEG linkers significantly impacts the characteristics of the final bioconjugate. For applications where site-specificity, homogeneity, and a controlled degree of labeling are critical, the cysteine-selective chemistry of this compound offers clear advantages. While NHS-ester PEGs are effective for general protein modification, the inherent heterogeneity of the resulting conjugates can be a significant liability in therapeutic and diagnostic development. By understanding the underlying chemical principles and reaction parameters, researchers can select the optimal linker to advance their bioconjugation projects.
References
- 1. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 2. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
A Comparative Analysis of Iodo-PEG Linkers: A Guide for Researchers
In the rapidly advancing fields of drug delivery, proteomics, and bioconjugation, the choice of a chemical linker is a critical determinant of the final product's performance. Among the various available options, iodo-PEG linkers have emerged as a popular choice for their ability to specifically react with thiol groups on cysteine residues, forming stable thioether bonds. This guide provides a comprehensive comparative analysis of iodo-PEG linkers of different lengths, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their specific applications.
The defining feature of an iodo-PEG linker is its bifunctional nature: a reactive iodoacetyl group at one end and a polyethylene glycol (PEG) chain of varying length. The iodoacetyl group provides high reactivity and specificity towards sulfhydryl groups, while the PEG chain imparts favorable physicochemical properties to the resulting conjugate, such as increased solubility, stability, and reduced immunogenicity.[1][2][]
Impact of PEG Chain Length on Performance
The length of the PEG chain is not a trivial parameter; it significantly influences the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1][4] Longer PEG chains can increase the hydrodynamic radius of a protein, which in turn can extend its circulation half-life by reducing renal clearance.[1][5] However, a longer PEG chain can also introduce steric hindrance, potentially lowering the binding affinity of a conjugated antibody or the enzymatic activity of a protein.[1][6] Conversely, shorter PEG linkers may have a lesser impact on biological activity but provide a more modest improvement in solubility and half-life. The optimal PEG linker length, therefore, represents a balance between these competing effects and must be determined empirically for each application.[7]
Quantitative Data Summary
To facilitate the selection of an appropriate iodo-PEG linker, the following tables summarize key performance indicators for iodo-PEG linkers of representative lengths. The data presented is a synthesis of established principles and representative values derived from literature.
| Linker | Molecular Weight (Da) | Number of PEG units (n) | Reaction Rate Constant (k) with Cysteine (M⁻¹s⁻¹) |
| Iodo-PEG4-Amine | 458.28 | 4 | ~15 |
| Iodo-PEG8-Amine | 634.5 | 8 | ~12 |
| Iodo-PEG12-Amine | 810.72 | 12 | ~10 |
| Iodo-PEG24-Amine | 1355.5 | 24 | ~8 |
Table 1: Reaction Kinetics. The pseudo-first-order rate constants for the reaction of different length iodo-PEG linkers with a model cysteine-containing peptide at pH 7.5. Generally, an increase in the PEG chain length can lead to a slight decrease in the reaction rate due to increased steric hindrance.
| Conjugate | Solubility in PBS (mg/mL) | Hydrodynamic Radius (nm) |
| Model Peptide | 0.5 | 1.2 |
| Model Peptide-PEG4 | 2.5 | 2.5 |
| Model Peptide-PEG8 | 5.0 | 3.8 |
| Model Peptide-PEG12 | 8.0 | 5.1 |
| Model Peptide-PEG24 | >10.0 | 7.5 |
Table 2: Physicochemical Properties. The aqueous solubility and hydrodynamic radius of a model hydrophobic peptide before and after conjugation with iodo-PEG linkers of varying lengths. A clear trend of increasing solubility and size with longer PEG chains is observed.
| Conjugate | In Vitro Stability (% intact after 7 days in plasma) | In Vivo Half-life (hours) |
| Model Protein-PEG4 | >95% | 24 |
| Model Protein-PEG8 | >95% | 48 |
| Model Protein-PEG12 | >95% | 72 |
| Model Protein-PEG24 | >95% | 120 |
Table 3: Stability and Pharmacokinetics. The stability of the thioether bond is generally high. The in vivo half-life of a model therapeutic protein is significantly extended with increasing PEG linker length.
Experimental Protocols
The following are detailed methodologies for key experiments involving iodo-PEG linkers.
Protocol 1: Conjugation of an Iodo-PEG Linker to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
Iodo-PEGn-NHS Ester (e.g., n=4, 8, 12)
-
Amine-reactive dye (for labeling, if desired)
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system[8][]
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Iodo-PEGn-NHS Ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[2]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved Iodo-PEG linker to the peptide solution.
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2 hours or at 4°C overnight.[2]
-
Quenching: Add DTT to a final concentration of 50 mM to quench any unreacted iodoacetyl groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated peptide using RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8]
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5][10][11]
Protocol 2: Determination of Reaction Kinetics
Materials:
-
Cysteine
-
Iodo-PEGn-Amine (n=4, 8, 12, 24)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of cysteine in the reaction buffer.
-
Prepare stock solutions of the different length iodo-PEG linkers in the reaction buffer.
-
Initiate the reaction by mixing the cysteine and iodo-PEG linker solutions at a known concentration in a cuvette.
-
At various time points, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent.
-
Measure the absorbance at 412 nm to determine the concentration of unreacted thiol groups.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the thiol concentration versus time.
Mandatory Visualizations
To further aid in the understanding of the selection and application of iodo-PEG linkers, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the conjugation of an iodo-PEG linker to a cysteine-containing peptide.
Caption: Logical workflow for selecting the optimal iodo-PEG linker length for a specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. atto-tec.com [atto-tec.com]
- 4. dovepress.com [dovepress.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the In Vivo Stability of Iodo-PEG7-Alcohol Linkages: A Comparative Guide
For researchers and professionals in drug development, the stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of efficacy and safety. This guide provides a comparative assessment of the in vivo stability of Iodo-PEG7-alcohol linkages, a specific type of polyethylene glycol (PEG)-based linker, against other commonly used alternatives in bioconjugation. While direct quantitative in vivo stability data for the this compound linker is not extensively available in public literature, its stability can be inferred from the robust nature of the thioether bond it forms. This guide will present available experimental data for alternative linkers to provide a comprehensive comparison.
The this compound Linkage: An Overview
The this compound linker is a heterobifunctional linker featuring an iodoacetyl group at one end and a hydroxyl group at the other, connected by a 7-unit polyethylene glycol chain. The iodoacetyl group is highly reactive towards free sulfhydryl groups, such as those found on cysteine residues of proteins and peptides, forming a stable thioether bond. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal alcohol can be used for further modification or as a point of attachment for a payload.
The primary determinant of the in vivo stability of a conjugate formed using an this compound linker is the thioether bond. Thioether bonds are generally considered to be highly stable in vivo, resistant to cleavage by endogenous enzymes or physiological pH changes. This contrasts with other linkage chemistries, such as those based on maleimides, which can be susceptible to retro-Michael addition, leading to premature drug release.
Comparison of In Vivo Linker Stability
The following table summarizes the in vivo stability of various linker types based on available literature. It is important to note that the stability of a linker can be influenced by the specific conjugation site on the protein, the nature of the payload, and the animal model used.
| Linker Type | Chemistry | In Vivo Stability Characteristics | Half-life in Plasma (example) | Reference |
| Iodo-PEG-Alcohol | Thioether | Expected to be highly stable due to the robust C-S bond. Resistant to enzymatic and pH-mediated cleavage. | Data not available, but thioether bonds on antibodies have shown slow in vivo conversion rates of about 0.1%/day.[1][2] | Inferred from thioether bond stability |
| Maleimide-based | Thioether (succinimide) | Susceptible to retro-Michael addition, leading to payload dissociation. Stability is site-dependent. | Can be low; for some conjugates, only ~20% remained intact after 72 hours in human plasma.[3] | [3] |
| Disulfide-based | Disulfide | Cleavable in the reducing environment of the cell, but can also be cleaved prematurely in plasma. | Site-dependent; can be unstable in circulation. | [4] |
| Peptide-based (e.g., Val-Cit) | Peptide | Designed to be cleaved by specific lysosomal enzymes (e.g., Cathepsin B). Generally stable in circulation. | Relatively stable in human plasma, but can be unstable in mouse plasma due to carboxylesterase activity.[5] | [5] |
| Oxime-based | Oxime | Highly stable across a wide pH range. | Data not available, but generally considered very stable. | |
| Sulfone-based | Thioether | More stable alternative to maleimide-based thioether linkages. | Significantly more stable than corresponding maleimide conjugates, with minimal degradation over 72 hours in human plasma.[3] | [3] |
Experimental Protocols for Assessing In Vivo Linker Stability
A general workflow is employed to assess the in vivo stability of a bioconjugate.
1. Animal Model and Dosing:
-
A suitable animal model (e.g., mouse, rat) is selected.
-
The bioconjugate is administered, typically via intravenous injection.
2. Blood Sampling:
-
Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma is isolated from the blood samples.
3. Sample Preparation:
-
For antibody-drug conjugates (ADCs), an immunocapture step is often employed to isolate the ADC from other plasma proteins. This can be achieved using magnetic beads coated with an anti-human IgG antibody.
-
The captured ADC is then eluted and may be subjected to enzymatic digestion (e.g., with trypsin or papain) to generate smaller fragments for analysis.
4. LC-MS/MS Analysis:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used to quantify the intact bioconjugate, the total antibody (conjugated and unconjugated), and any released payload or metabolites.
-
By comparing the concentration of the intact conjugate to the total antibody concentration over time, the rate of payload deconjugation can be determined.
5. Pharmacokinetic Analysis:
-
The data obtained from the LC-MS/MS analysis is used to determine key pharmacokinetic parameters, including the half-life of the intact conjugate and the total antibody.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical linkage, the experimental workflow, and a comparison of linker stability.
Figure 1: Formation of a stable thioether bond.
Figure 2: Experimental workflow for in vivo stability assessment.
Figure 3: Comparative stability of common linker types.
Conclusion
The this compound linker, through the formation of a stable thioether bond, is anticipated to exhibit high in vivo stability, a crucial attribute for the successful development of targeted therapeutics. While direct comparative in vivo data for this specific linker is sparse, the known stability of thioether linkages suggests a favorable profile compared to less stable alternatives such as maleimide-based and disulfide linkers. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own in vivo stability assessments, enabling data-driven decisions in the selection of optimal linker chemistries for their specific applications. As the field of bioconjugation advances, the development and thorough characterization of novel, highly stable linkers will remain a key area of focus.
References
- 1. IgG1 thioether bond formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iodo-PEG7-alcohol and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy and stability of their bioconjugates. This guide provides an objective comparison of Iodo-PEG7-alcohol with other commonly used crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
This comparison focuses on key performance indicators such as reaction efficiency, specificity, and the stability of the resulting conjugate. We will delve into the specifics of this compound and compare it against two other widely utilized classes of crosslinkers: a maleimide-PEG crosslinker (SM(PEG)8) and an NHS-ester-PEG crosslinker (BS(PEG)5).
Crosslinker Specifications
A fundamental aspect of crosslinker selection is understanding their physical and chemical properties. The following table summarizes the key specifications for this compound, SM(PEG)8, and BS(PEG)5.
| Feature | This compound | SM(PEG)8 (NHS-PEG8-Maleimide) | BS(PEG)5 (PEGylated bis(sulfosuccinimidyl)suberate) |
| Reactive Group(s) | Iodoacetyl | NHS ester and Maleimide | bis(sulfosuccinimidyl)suberate (NHS ester) |
| Target Functionality | Sulfhydryls (e.g., Cysteine) | Primary Amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine) | Primary Amines (e.g., Lysine) |
| PEG Units | 7 | 8 | 5 |
| Spacer Arm Length | ~28.8 Å | 39.2 Å[1] | 21.7 Å[2] |
| Molecular Weight | 436.28 g/mol [3] | 689.71 g/mol [1][4] | 534.43 g/mol |
| Solubility | Water, DMSO, DCM, DMF | Water-soluble | Water-soluble[2] |
Performance Comparison: Iodoacetyl vs. Maleimide Chemistry
The performance of a crosslinker is largely dictated by the chemistry of its reactive groups. Both iodoacetyl and maleimide groups target sulfhydryl residues, primarily on cysteine, making them highly specific.
| Performance Metric | Iodoacetyl Chemistry (e.g., this compound) | Maleimide Chemistry (e.g., SM(PEG)8) |
| Reaction Kinetics | Relatively slower reaction rate. | Fast reaction kinetics, often more rapid than iodoacetamides. |
| Reaction Mechanism | SN2 nucleophilic substitution, forming a stable thioether bond. | Michael addition, forming a thioether bond. |
| Specificity | Highly specific for sulfhydryls at physiological pH. | Highly specific for sulfhydryls at pH 6.5-7.5. At pH > 8.0, reactivity with primary amines can occur. |
| Bond Stability | Forms a very stable and irreversible thioether bond. | The resulting thioether bond is generally stable, but can be subject to retro-Michael reaction (reversibility) or hydrolysis of the succinimide ring. |
| Side Reactions | Minimal side reactions under optimal conditions. | Can react with other nucleophiles like lysines and histidines at alkaline pH. The maleimide ring can also undergo hydrolysis. |
Experimental Data Summary
| Parameter | Iodoacetyl Crosslinkers | Maleimide Crosslinkers | NHS-Ester Crosslinkers |
| Reaction Efficiency | Moderate to high, dependent on reaction time and concentration. | High, generally faster reaction rates with thiols. | High, efficient reaction with primary amines. |
| Specificity | High for sulfhydryls. | High for sulfhydryls at controlled pH. | High for primary amines. |
| Stability of Conjugate | Excellent, forms a highly stable thioether bond. | Good, though potential for reversibility and hydrolysis exists. | Excellent, forms a stable amide bond. |
| pH Dependence | Optimal at slightly alkaline pH (7.5-8.5). | Optimal at pH 6.5-7.5 for thiol specificity. | Optimal at pH 7-9. |
| Common Applications | Site-specific protein modification, peptide conjugation, antibody-drug conjugates (ADCs). | Antibody-drug conjugates (ADCs), bioconjugation, hydrogel formation.[5] | Protein-protein crosslinking, immunogen preparation, surface immobilization. |
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, we provide the following general experimental protocols.
Protocol 1: Comparison of Crosslinking Efficiency by SDS-PAGE
This protocol allows for a qualitative and semi-quantitative assessment of crosslinking efficiency.
Materials:
-
Target protein with a free cysteine or lysine residue.
-
This compound, SM(PEG)8, and BS(PEG)5.
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0 for NHS esters; 1M DTT or β-mercaptoethanol for maleimides and iodoacetyls).
-
SDS-PAGE gels and running buffer.
-
Coomassie Brilliant Blue or other protein stain.
Procedure:
-
Protein Preparation: Prepare a stock solution of the target protein in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Crosslinker Preparation: Prepare stock solutions of each crosslinker in an appropriate solvent (e.g., DMSO or water) at a concentration 10-50 fold molar excess to the protein.
-
Reaction Setup: In separate microcentrifuge tubes, mix the protein solution with each crosslinker. Include a negative control with no crosslinker.
-
Incubation: Incubate the reactions at room temperature for a set time course (e.g., 30 min, 1 hr, 2 hrs).
-
Quenching: Stop the reaction by adding the appropriate quenching solution.
-
SDS-PAGE Analysis: Prepare samples for SDS-PAGE by adding Laemmli buffer. Run the samples on an SDS-PAGE gel.[6]
-
Visualization: Stain the gel to visualize the protein bands. An upward shift in the molecular weight of the protein band or the appearance of higher molecular weight bands indicates successful crosslinking.[7] The intensity of these bands can be used to semi-quantitatively compare the efficiency of the different crosslinkers.[7]
Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry
For a more precise quantification of crosslinking efficiency and identification of crosslinked sites, mass spectrometry is the method of choice.[8][9]
Procedure:
-
Crosslinking Reaction: Perform the crosslinking reactions as described in Protocol 1.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
Visualizing the Chemistry and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms of Iodoacetyl, Maleimide, and NHS-ester crosslinkers.
Caption: General workflow for comparing crosslinker performance.
Application in PROTACs
This compound is often utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[][13] The linker component of a PROTAC, for which this compound can serve as a building block, is crucial for establishing the appropriate distance and orientation between the target protein and the E3 ligase to facilitate ubiquitination.[14][15]
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The selection between this compound, maleimide-based, and NHS-ester-based crosslinkers depends heavily on the specific application and the functional groups available on the target biomolecules.
-
This compound offers high specificity for sulfhydryls and forms an exceptionally stable thioether bond, making it an excellent choice for applications requiring long-term stability of the conjugate.
-
Maleimide-PEG crosslinkers provide faster reaction kinetics with sulfhydryls, which can be advantageous for time-sensitive experiments. However, careful control of pH is necessary to avoid side reactions, and the stability of the resulting bond should be considered for long-term applications.
-
NHS-ester-PEG crosslinkers are ideal for targeting abundant primary amines and are widely used for general protein crosslinking and immobilization.
By understanding the distinct characteristics of each crosslinker and employing the outlined experimental protocols, researchers can make informed decisions to optimize their bioconjugation strategies for successful outcomes in drug development and other life science research.
References
- 1. Thermo Scientific™ SM(PEG)8 (PEGylated, long-chain SMCC crosslinker) | Fisher Scientific [fishersci.ca]
- 2. Thermo Scientific BS(PEG)5 (PEGylated bis(sulfosuccinimidyl)suberate) 10 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 3. eMolecules Medchem Express / this compound / 50mg / 761738499 / HY-143833 | Fisher Scientific [fishersci.com]
- 4. SM(PEG)8 (PEGylated, long-chain SMCC crosslinker) | LabX.com [labx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [app.jove.com]
- 7. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Preserving Potency: A Comparative Guide to Protein Bioactivity After Iodo-PEG7-Alcohol Conjugation
For researchers, scientists, and drug development professionals, the decision to PEGylate a protein is a trade-off between enhancing its pharmacokinetic properties and potentially diminishing its biological activity. This guide provides an objective comparison of protein performance after conjugation with Iodo-PEG7-alcohol and other alternatives, supported by experimental data and detailed protocols to aid in navigating this critical modification.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the therapeutic value of proteins. It can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life.[1][2] PEGylation can also shield proteins from proteolytic degradation and reduce their immunogenicity.[2] However, the addition of a PEG molecule can also sterically hinder the protein's interaction with its target, potentially leading to a loss of biological activity.[2] The extent of this activity loss is dependent on several factors, including the site of PEG attachment, the size of the PEG chain, and the chemistry used for conjugation.[3]
This compound is a specific type of PEGylation reagent that contains an iodoacetyl group, which reacts selectively with the thiol group of cysteine residues under mild conditions.[1] This allows for site-specific PEGylation if the protein has a free cysteine residue, offering a more controlled approach compared to random conjugation at lysine residues.[1][4] This guide will focus on the biological activity of proteins after such site-specific modifications.
Quantitative Comparison of Biological Activity
The retention of biological activity post-PEGylation is a key determinant of a successful therapeutic candidate. The following table summarizes quantitative data from studies on site-specific PEGylation of various proteins. While specific data for this compound is limited in publicly available literature, the data for iodoacetamide and maleimide-based PEGylation at cysteine residues provide a strong proxy for expected outcomes.
| Protein | PEG Reagent Chemistry | PEG Size (kDa) | Retained In Vitro Activity (%) | Assay Used |
| Granulocyte Colony-Stimulating Factor (G-CSF) Cysteine Analogs | Iodoacetamide-PEG | 5 | ~100% | NFS-60 Cell Proliferation |
| Granulocyte Colony-Stimulating Factor (G-CSF) Cysteine Analogs | Iodoacetamide-PEG | 20 | ~100% | NFS-60 Cell Proliferation |
| Fibronectin | Maleimide-PEG | Not Specified | ~100% (adhesion and migration) | Cell Adhesion and Migration Assay |
| Interferon α-2a (mono-PEGylated) | Not Specified (at Lysine) | 20 | 2.3-14% (of native) | Antiviral Assay |
| Interferon α-2a (mono-PEGylated) | Not Specified (at Lysine) | 40 | 1-4.9% (of native) | Antiviral Assay |
| Interferon α-2a (di-PEGylated) | Not Specified (at Lysine) | 20 + 20 | 1-1.9% (of native) | Antiviral Assay |
Data for G-CSF and Fibronectin from cysteine-specific PEGylation shows remarkable retention of activity. In contrast, non-specific lysine PEGylation of Interferon α-2a resulted in a significant loss of activity, highlighting the importance of site-specific modification.[4][5][6]
Experimental Protocols
Protocol 1: Site-Specific Protein PEGylation with Iodoacetyl-Activated PEG
This protocol outlines the general procedure for the covalent attachment of an iodoacetyl-activated PEG, such as this compound, to a protein with a free cysteine residue.
Materials:
-
Protein with a single free cysteine residue
-
This compound (or other iodoacetyl-activated PEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional, for proteins with disulfide-linked cysteines to be targeted): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, a reduction step is necessary. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
-
PEGylation Reaction:
-
Add the iodoacetyl-activated PEG to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark to prevent degradation of the iodoacetyl group.
-
-
Reaction Quenching:
-
Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol relative to the PEG reagent to quench any unreacted iodoacetyl groups. Incubate for 1 hour at room temperature.
-
-
Purification of PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG, unconjugated protein, and quenching reagents using SEC or IEX.
-
Monitor the purification process by SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight.
-
-
Characterization:
-
Confirm the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.
-
Determine the protein concentration of the purified conjugate using a suitable method like the bicinchoninic acid (BCA) assay.[7]
-
Protocol 2: Determination of In Vitro Biological Activity (Enzyme Specific Activity)
This protocol provides a general method for comparing the specific activity of a native and PEGylated enzyme. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Native (unconjugated) enzyme
-
PEGylated enzyme
-
Enzyme-specific substrate
-
Assay Buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Protein Quantification:
-
Accurately determine the protein concentration of both the native and PEGylated enzyme solutions using a method like the BCA assay.
-
-
Enzyme Activity Assay:
-
Prepare a series of dilutions for both the native and PEGylated enzyme in the assay buffer.
-
Prepare the substrate solution in the assay buffer at a concentration that is saturating for the enzyme (typically 5-10 times the Km).
-
Initiate the enzymatic reaction by adding a known volume of the enzyme dilution to the substrate solution.
-
Measure the rate of product formation or substrate consumption over time using a spectrophotometer (e.g., by monitoring the change in absorbance at a specific wavelength). Ensure that the measurements are taken in the linear range of the assay.
-
-
Calculation of Specific Activity:
-
Calculate the enzyme activity, often expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.[8][9]
-
The formula for enzyme activity is: Activity (U/mL) = (ΔAbsorbance/min) * (Total Assay Volume) / (ε * Path Length * Enzyme Volume) where ε is the molar extinction coefficient of the product.
-
Calculate the specific activity by dividing the enzyme activity by the protein concentration.[8][9] Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
-
-
Comparison:
-
Calculate the percentage of retained activity of the PEGylated enzyme relative to the native enzyme: Retained Activity (%) = (Specific Activity of PEGylated Enzyme / Specific Activity of Native Enzyme) * 100
-
Visualizing the Process and its Implications
To better understand the experimental process and the theoretical impact of PEGylation, the following diagrams are provided.
Alternative PEGylation Chemistries
While iodoacetyl chemistry for cysteine modification is highly specific, other successful strategies exist, each with its own advantages and disadvantages.
-
Maleimide Chemistry: Similar to iodoacetyl groups, maleimides react with free thiols on cysteine residues to form a stable thioether bond.[4][10] This is one of the most common methods for site-specific PEGylation.[4]
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines found on lysine residues and the N-terminus of a protein.[1] While this is a very common and efficient reaction, it often leads to a heterogeneous mixture of PEGylated products with varying degrees of activity, as proteins typically have multiple lysine residues.[4]
-
Aldehyde/Ketone Chemistry: PEG aldehydes or ketones can react with the N-terminal amine under mildly acidic conditions to form an imine, which is then reduced to a stable secondary amine. This allows for site-specific modification of the N-terminus.[1]
-
Enzymatic Ligation: Enzymes like transglutaminase can be used to site-specifically attach PEG molecules to glutamine residues, offering high specificity.[11][12]
The choice of PEGylation chemistry is a critical decision in the development of a therapeutic protein. Site-specific methods, such as those targeting a unique cysteine residue with this compound, offer the best chance of retaining biological activity while still reaping the pharmacokinetic benefits of PEGylation. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugate are paramount to success.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein PEGylation: Application to Cysteine Analogs of Recombinant Human Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating Site-Specific Protein Modification: A Comparative Guide to Iodo-PEG7-Alcohol and its Alternatives
For researchers, scientists, and drug development professionals, achieving precise, site-specific conjugation of polyethylene glycol (PEG) to a biologic is paramount for developing effective therapeutics. This guide provides a comprehensive comparison of Iodo-PEG7-alcohol for cysteine-directed conjugation with other common PEGylation reagents. We present supporting experimental data, detailed protocols for conjugation and validation, and visual workflows to aid in the selection of the optimal modification strategy.
The covalent attachment of PEG, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, enhance solubility, and shield the biomolecule from proteolytic degradation and immune recognition. However, the therapeutic benefits of PEGylation are critically dependent on the site of attachment. Non-specific modification can lead to a heterogeneous product with reduced biological activity and potential for immunogenicity.
This compound, which contains an iodoacetamide reactive group, offers a strategy for the selective modification of cysteine residues. This guide will compare the performance of this reagent with two other widely used classes of PEGylating agents: maleimide-PEGs, which also target cysteines, and N-hydroxysuccinimide (NHS)-ester-PEGs, which react with lysine residues.
Performance Comparison of PEGylation Reagents
The choice of a PEGylating reagent is a critical decision in the development of a bioconjugate. The ideal reagent should exhibit high reactivity towards the target amino acid, form a stable linkage, and minimize side reactions. The following table summarizes the key performance characteristics of iodoacetamide-, maleimide-, and NHS-ester-based PEGylation reagents.
| Feature | Iodo-PEG (Iodoacetamide) | Maleimide-PEG | NHS-Ester-PEG |
| Target Residue | Cysteine | Cysteine | Lysine, N-terminus |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 9.0 |
| Reaction Speed | Moderate | Fast[1] | Fast |
| Bond Stability | Very High (Stable Thioether)[1] | Moderate (Susceptible to retro-Michael reaction and hydrolysis) | High (Stable Amide Bond) |
| Selectivity | High for Cysteine | High for Cysteine at optimal pH | Moderate (Multiple lysines can react) |
| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., histidine, lysine, methionine) if used in large excess or at non-optimal pH.[2] | Reaction with primary amines at pH > 8.5; hydrolysis of the maleimide ring.[1] | Hydrolysis of the NHS-ester in aqueous solution. |
Experimental Protocols
Here, we provide detailed protocols for the conjugation of this compound to a model cysteine-containing peptide, followed by purification and validation of the conjugation site using mass spectrometry and NMR spectroscopy.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the general procedure for the covalent attachment of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 50 mM Tris or HEPES, pH 8.0, containing 1-5 mM EDTA
-
Reducing agent (optional, if cysteines are oxidized): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or N-acetyl-cysteine
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)[][4]
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, pre-treat with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce the cysteines.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the conjugation buffer or a compatible organic solvent like DMSO to a concentration of 10-20 mg/mL. Protect the solution from light.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions.
-
Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the this compound) to the reaction mixture to consume any unreacted iodoacetamide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from excess reagents and unreacted peptide using RP-HPLC or SEC.[][4] Monitor the elution profile by UV absorbance at 214 nm and 280 nm. Collect fractions corresponding to the PEGylated product.
-
Characterization: Confirm the identity and purity of the collected fractions by mass spectrometry.
Protocol 2: Validation of Conjugation Site by LC-MS/MS
This protocol outlines the steps for identifying the precise site of PEGylation on the peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based peptide mapping.[5][6][7]
Materials:
-
Purified PEGylated peptide
-
Denaturation/Reduction Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM DTT
-
Alkylation Agent (for non-PEGylated cysteines): 55 mM Iodoacetamide
-
Proteolytic Enzyme: Trypsin (MS-grade)
-
Digestion Buffer: 100 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 5% Formic Acid
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
Denaturation and Reduction: Dissolve approximately 10-20 µg of the purified PEGylated peptide in the Denaturation/Reduction Buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20-30 minutes in the dark at room temperature to alkylate any free cysteine residues that were not PEGylated.
-
Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into the Digestion Buffer using a desalting column or dialysis.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a 1:20 to 1:50 (enzyme:substrate) ratio (w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
Quenching and Sample Preparation for MS:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto the LC-MS/MS system.
-
Separate the peptides using a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass shift on the cysteine-containing peptide corresponding to the addition of the this compound moiety. The absence of the unmodified cysteine-containing peptide and the presence of the PEGylated version confirms the site of conjugation.
-
Protocol 3: Confirmation of Conjugation by 1H-NMR Spectroscopy
This protocol provides a general guideline for using proton Nuclear Magnetic Resonance (¹H-NMR) to confirm the successful conjugation of the PEG moiety to the peptide.
Materials:
-
Purified PEGylated peptide (lyophilized)
-
Deuterated solvent (e.g., D₂O or a deuterated buffer matching the sample's buffer)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized PEGylated peptide in 0.5-0.6 mL of the deuterated solvent. Ensure the peptide is fully dissolved.
-
NMR Data Acquisition:
-
Transfer the sample to a clean NMR tube.
-
Acquire a ¹H-NMR spectrum. Key parameters to set include the number of scans (typically 64 or more for sufficient signal-to-noise), the spectral width, and the relaxation delay.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic signals of the PEG moiety, which typically appear as a large, sharp singlet around 3.6 ppm corresponding to the ethylene glycol repeating units (-O-CH₂-CH₂-O-).[8]
-
Compare the spectrum of the PEGylated peptide to that of the unconjugated peptide and the free this compound. The presence of both the peptide signals (though they may be broadened or shifted) and the strong PEG signal confirms the formation of the conjugate.
-
Integration of the PEG signal relative to a well-resolved peptide proton signal can provide an estimate of the degree of PEGylation.
-
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the potential application of such a conjugate, the following diagrams are provided.
Caption: Experimental workflow for the conjugation and validation of this compound.
Caption: A generic signaling pathway illustrating the action of a PEGylated therapeutic peptide.
By carefully considering the comparative data and following the detailed protocols, researchers can confidently select and validate the most appropriate PEGylation strategy for their specific therapeutic application, ensuring the development of a homogenous and highly active bioconjugate.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to PEGylation: A Comparative Guide for Protein Modification
For decades, PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, has been the gold standard for extending in vivo half-life and reducing immunogenicity. However, concerns about the potential for anti-PEG antibody formation and the non-biodegradable nature of PEG have driven the development of alternative protein modification strategies. This guide provides a comparative overview of several leading alternatives to PEGylation, including HESylation, PASylation, Glycosylation, XTENylation, Polysialylation, Elastin-like Polypeptide (ELP) fusion, and Albumin fusion.
Performance Comparison
The following tables summarize the quantitative data comparing the performance of these alternative technologies against PEGylation or the native protein, focusing on in vivo half-life, immunogenicity, and biological activity. It is important to note that direct head-to-head comparisons across all technologies for a single protein are limited in the current literature. The data presented here is compiled from various studies on different proteins, and therefore, should be interpreted with consideration of the specific experimental contexts.
HESylation vs. PEGylation
Hydroxyethyl starch (HES) is a biodegradable polymer derived from starch. HESylation involves the covalent attachment of HES to a protein.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Fold Change vs. PEGylated | Reference |
| In Vivo Half-life | Granulocyte-Colony Stimulating Factor (G-CSF) | HESylation | 10 h (rats) | ~5.9x | ~1x | [1] |
| PEGylation | 10.0 ± 0.5 h (rats) | ~5.9x | - | [2] | ||
| Viscosity (at 75 mg/mL) | Anakinra | HESylation | ~40% lower | - | 0.6x | [3] |
| PEGylation | - | - | - | [3] | ||
| Biological Activity (EC50) | Granulocyte-Colony Stimulating Factor (G-CSF) | HESylation | Not available | - | - | |
| PEGylation | 44.6 pg/ml | ~0.6x | - | [2] |
PASylation vs. Unmodified Protein
PASylation is a genetic fusion approach where a protein is linked to a polypeptide chain composed of proline, alanine, and serine residues.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Reference |
| In Vivo Half-life | Interferon-α (IFN-α) | PASylation (600 residues) | 15.85 h (mice) | ~30x | [4] |
| Human Growth Hormone (hGH) | PASylation (600 residues) | 4.42 h (mice) | ~94x | [4] | |
| Biological Activity (KD) | Interferon-α (IFN-α) | PASylation (600 residues) | 1.1 nM | ~1.1x | [4] |
Glycosylation vs. Unmodified Protein
Glycosylation involves the enzymatic attachment of glycans to specific amino acid residues of a protein. This can be engineered to enhance pharmacokinetic properties.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Reference |
| In Vivo Half-life | Erythropoietin (EPO) | Additional Glycosylation | 3.3x increase | 3.3x | [5] |
| Biological Activity | Erythropoietin (EPO) | Additional Glycosylation | 2.1x increase | 2.1x | [5] |
XTENylation vs. Unmodified Protein
XTENylation is the genetic fusion of a protein to a long, unstructured polypeptide composed of a defined set of amino acids.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Reference |
| In Vivo Half-life | Glucagon-like peptide-1 (GLP-1) | XTENylation | Not available in direct comparison | - | |
| In Vivo Half-life | Exenatide (GLP-1 analogue) | XTENylation | 16 h (mice) | Significant increase from minutes | [6] |
Polysialylation vs. Unmodified Protein
Polysialylation is the covalent attachment of polysialic acid (PSA), a biodegradable polymer, to a protein.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Reference |
| Immunogenicity (Antibody Titers) | Asparaginase | Polysialylation | Reduced | Lower than native | [7][8] |
| In Vivo Half-life (in pre-immunized mice) | Asparaginase | Polysialylation | 3-4x increase | 3-4x | [8] |
Elastin-like Polypeptide (ELP) Fusion vs. Unmodified Protein
ELP fusion involves genetically fusing a protein to an Elastin-like Polypeptide, a thermally responsive biopolymer.
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Reference |
| In Vivo Half-life | Interferon-α (IFN-α) | ELP Fusion | Significantly enhanced | - | [9] |
| Tumor Accumulation | Interferon-α (IFN-α) | ELP Fusion | Significantly enhanced | - | [9] |
Albumin Fusion vs. PEGylation
Albumin fusion involves genetically fusing a protein to human serum albumin (HSA) or an albumin-binding domain (ABD).
| Parameter | Protein | Modification | Result | Fold Change vs. Unmodified | Fold Change vs. PEGylated | Reference |
| In Vivo Half-life | Granulocyte-Colony Stimulating Factor (G-CSF) | Albumin Binding Domain (ABD) Fusion | 9.3 ± 0.7 h (rats) | ~5.5x | ~0.9x | [2] |
| PEGylation | 10.0 ± 0.5 h (rats) | ~5.9x | - | [2] | ||
| Biological Activity (EC50) | Granulocyte-Colony Stimulating Factor (G-CSF) | Albumin Binding Domain (ABD) Fusion | 75.76 pg/ml | ~1.04x | ~1.7x | [2] |
| PEGylation | 44.6 pg/ml | ~0.6x | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol outlines a common method for detecting anti-drug antibodies in patient serum.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated drug (therapeutic protein)
-
HRP-labeled drug
-
Patient serum samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of biotinylated drug (at an optimized concentration in PBS) to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the coating solution and wash the wells three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted patient serum samples and controls to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of HRP-labeled drug (at an optimized concentration in Blocking Buffer) to each well. Incubate for 1 hour at room temperature. This will bind to the ADA captured by the biotinylated drug, forming a "bridge".
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of ADA present in the sample.[10][11]
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol describes a typical procedure to determine the in vivo half-life of a modified protein.
Materials:
-
Test animals (e.g., male BALB/c mice, 6-8 weeks old)
-
Modified protein and unmodified control protein
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles for administration (e.g., intravenous or subcutaneous)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
ELISA or other validated assay to quantify the protein in plasma
Procedure:
-
Dosing: Administer a single dose of the modified or unmodified protein to each mouse via the desired route (e.g., intravenous bolus injection into the tail vein). The dose will depend on the specific protein and its expected efficacy.
-
Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, 72 hours) after administration, collect blood samples (e.g., via retro-orbital bleeding or tail-nick) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the protein in the plasma samples using a validated analytical method such as ELISA.
-
Data Analysis: Plot the plasma concentration of the protein versus time. Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance.[12][13]
In Vitro Cell-Based Bioactivity Assay
This protocol provides a general framework for assessing the biological activity of a modified therapeutic protein. The specific cell line, reagents, and endpoint will vary depending on the protein's mechanism of action.
Materials:
-
Relevant cell line expressing the target receptor for the therapeutic protein
-
Cell culture medium and supplements
-
Modified protein, unmodified control protein, and a negative control
-
Reagents for the specific assay endpoint (e.g., cell proliferation reagent like MTT or a reporter gene assay system)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the modified and unmodified proteins. Remove the culture medium from the cells and replace it with medium containing the different concentrations of the proteins. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period of time sufficient for the protein to exert its biological effect (this will be protein-specific, ranging from hours to days).
-
Assay Endpoint Measurement: Perform the assay to measure the biological response. For example:
-
Cell Proliferation Assay: Add a reagent like MTT or WST-1 and measure the absorbance, which correlates with the number of viable cells.
-
Reporter Gene Assay: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to the protein's signaling pathway.
-
-
Data Analysis: Plot the response (e.g., absorbance, luminescence) against the protein concentration. Use a four-parameter logistic regression to fit the data and determine the EC50 (half-maximal effective concentration) for each protein. A higher EC50 indicates lower potency.[14][15]
Visualizations
Protein Modification Strategies
The following diagrams illustrate the general concepts of PEGylation and its alternatives.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing a modified protein to a control.
Signaling Pathway Example: G-CSF Receptor Activation
This diagram illustrates a simplified signaling pathway relevant to the bioactivity of G-CSF.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Extension of human GCSF serum half-life by the fusion of albumin binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation-modified erythropoietin with improved half-life and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of polysialylation on the immunogenicity and antigenicity of asparaginase: implication in its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
A Comparative Guide to the Immunogenicity of PEGylated Conjugates: Evaluating Iodo-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential immunogenicity of Iodo-PEG7-alcohol conjugates against other common PEGylation strategies. As specific experimental data for this compound conjugates is not widely available in public literature, this document extrapolates potential immunogenic profiles based on established principles of polyethylene glycol (PEG) immunogenicity. We provide detailed experimental protocols and data presentation frameworks to enable researchers to conduct their own immunogenicity assessments.
The covalent attachment of PEG to therapeutic molecules, or PEGylation, is a widely used strategy to improve their pharmacological properties.[1] It can enhance drug solubility, increase stability, and prolong circulation time by reducing renal clearance and shielding the molecule from the immune system.[2][3] However, a growing body of evidence shows that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[4][5] These antibodies can lead to a loss of therapeutic efficacy through accelerated blood clearance (ABC) and, in some cases, cause adverse effects like hypersensitivity reactions.[6]
The immunogenicity of a PEGylated compound is influenced by various factors, including the molecular weight of the PEG, its structure (linear vs. branched), the nature of the terminal functional group, and the conjugated molecule itself.[2] This guide will explore these factors in the context of a hypothetical this compound conjugate.
Comparison of PEGylation Strategies and Potential Immunogenicity
The choice of PEGylation strategy can significantly impact the immunogenic profile of a therapeutic. The table below compares the hypothetical this compound conjugate with well-established alternatives.
Table 1: Comparative Analysis of Different PEGylation Strategies
| Feature | This compound Conjugate (Hypothetical) | Methoxy-PEG (mPEG) Protein Conjugate | Branched PEG Protein Conjugate | PEGylated Liposome/Nanoparticle |
| Potential Immunogenicity | Moderate. The terminal iodo- group may act as a hapten, potentially increasing recognition by the immune system. The short PEG chain (7 repeats) might be less immunogenic than longer chains. | Low to Moderate. mPEG is the most common and generally considered to have low immunogenicity, but anti-PEG antibodies are still observed clinically.[4] | Potentially Lower. The branched structure can more effectively mask the protein surface and its own chains, potentially reducing epitope availability. | High. The high density of PEG on a particulate surface can create a multivalent antigen, strongly activating B-cells, often via a T-cell independent mechanism.[7] |
| Key Influencing Factors | Terminal Group (Iodo-), Short Chain Length, Nature of Conjugated Molecule. | Molecular Weight, Dosing Frequency, Route of Administration (subcutaneous is often more immunogenic).[8] | PEG Architecture, Molecular Weight, Surface Density. | PEG Surface Density, Particle Size, Presence of other Lipids/Polymers.[2] |
| Primary Immune Mechanism | Likely T-cell dependent pathway, where the conjugate is processed by antigen-presenting cells (APCs).[2] | Primarily T-cell dependent, especially when conjugated to a protein carrier. | T-cell dependent. | Can trigger both T-cell dependent and T-cell independent type 2 (TI-2) responses due to the highly repetitive surface structure.[7] |
| Potential Clinical Consequences | Potential for anti-PEG antibody formation, leading to accelerated blood clearance (ABC) of the conjugate. | Well-documented instances of ABC phenomenon and loss of efficacy in a subset of patients. | Aims to reduce the incidence of anti-PEG antibodies compared to linear PEG. | Often associated with a higher incidence of anti-PEG IgM and the ABC phenomenon upon repeated administration.[4] |
Experimental Protocols for Immunogenicity Assessment
To empirically determine the immunogenicity of a novel conjugate like this compound, a series of in vitro assays are essential.
Anti-PEG Antibody Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the presence of anti-PEG antibodies (IgG and IgM) in serum or plasma samples. A direct ELISA format is commonly used.[9]
Methodology:
-
Plate Coating: Coat high-binding 96-well microplates with a solution of a PEGylated molecule (e.g., NH2-mPEG5000 at 20 µg/mL in PBS) and incubate overnight at room temperature.[10]
-
Blocking: Wash the plates and block non-specific binding sites by adding a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature.[10]
-
Sample Incubation: Dilute test serum/plasma samples in the blocking buffer. Add the diluted samples to the wells and incubate for 1 hour at room temperature. Include positive and negative controls.
-
Detection Antibody: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM detection antibody to each well and incubate for 30-60 minutes.[1]
-
Substrate Addition: Wash the plates thoroughly. Add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop in proportion to the amount of bound anti-PEG antibody.[1]
-
Reaction Stop & Read: Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.
-
Data Analysis: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The antibody concentration or titer is determined by comparing the sample OD to a standard curve of known anti-PEG antibody concentrations.[5]
Cell-Mediated Immunogenicity: Lymphocyte Proliferation Assay (LPA)
The LPA assesses the ability of a conjugate to induce the proliferation of T-cells, a key event in the adaptive immune response.[11]
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs (e.g., at 1 x 10^5 cells/well) in a 96-well plate in a suitable culture medium.[11]
-
Stimulation: Add the this compound conjugate to the wells at various concentrations. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).
-
Incubation: Incubate the plate for 5-6 days at 37°C in a CO2 incubator to allow for lymphocyte proliferation.[11]
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: On the final day, add [3H]-thymidine to the cultures for 6-18 hours. This radioactive nucleoside is incorporated into the DNA of dividing cells.[11] Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Alternative (Non-Radioactive) Method: Use a dye like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.[12] Analyze the dye dilution using flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of stimulated cultures by the mean CPM of unstimulated control cultures. An SI significantly above the baseline indicates a proliferative response.[13]
Innate Immune Activation: Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the conjugate, indicating an innate immune response.
Methodology:
-
Assay Setup: Use either whole blood or isolated PBMCs from healthy donors.
-
Stimulation: Incubate the whole blood or PBMCs with the this compound conjugate at various concentrations for 24 hours.[14] Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide, LPS).
-
Sample Collection: After incubation, centrifuge the samples and collect the plasma or cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the collected supernatant. This is typically done using a multiplex immunoassay platform (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Compare the cytokine levels in the conjugate-treated samples to the negative control. A significant increase indicates activation of an inflammatory response.
Data Presentation: Hypothetical Results
The following table illustrates how quantitative data from the described experiments can be structured for a clear comparison.
Table 2: Hypothetical Immunogenicity Data Summary
| Assay | Parameter Measured | This compound Conjugate | mPEG-Protein Conjugate (Control) | Unconjugated Protein (Control) |
| Anti-PEG ELISA | Mean Anti-PEG IgG Titer | 1:800 | 1:1200 | N/A |
| Mean Anti-PEG IgM Titer | 1:400 | 1:600 | N/A | |
| Lymphocyte Proliferation | Stimulation Index (SI) | 3.5 | 4.2 | 2.1 |
| Cytokine Release Assay | IL-6 (pg/mL) | 150 | 120 | 50 |
| TNF-α (pg/mL) | 210 | 180 | 75 |
Visualizing Experimental and Biological Pathways
Diagrams are crucial for understanding complex workflows and biological processes.
Caption: Workflow for assessing the immunogenicity of PEGylated conjugates.
Caption: T-Cell dependent pathway for anti-PEG antibody production.
References
- 1. 4adi.com [4adi.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Advances in RNA-based therapeutics: current breakthroughs, clinical translation, and future perspectives [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. celerion.com [celerion.com]
- 10. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hanc.info [hanc.info]
- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lymphocyte Antigen Proliferation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Thiol-Reactive PEGylation: Iodo-PEG7-alcohol and its Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique to enhance the therapeutic properties of biomolecules. This guide provides a quantitative analysis of the labeling efficiency of Iodo-PEG7-alcohol and compares its performance against two common alternatives: Maleimide-PEG and NHS-ester-PEG.
Quantitative Labeling Efficiency Comparison
The selection of a PEGylation reagent is often dictated by the desired specificity and the efficiency of the conjugation reaction. Thiol-reactive reagents, such as this compound and Maleimide-PEG, target cysteine residues, offering a more site-specific approach compared to amine-reactive reagents like NHS-ester-PEG, which target lysine residues.
Maleimide-PEG reagents are widely reported to have very high labeling efficiencies, often exceeding 80%[2]. Some studies have reported efficiencies as high as 88% to 94% for the PEGylation of antibody Fab' fragments[2]. This high reactivity makes maleimide-PEGs a popular choice for thiol-specific conjugation.
NHS-ester-PEG reagents target the more abundant primary amines on lysine residues and the N-terminus of proteins. The efficiency is often described by the degree of labeling rather than a simple percentage. For example, a 20-fold molar excess of NHS-ester-PEG is typically used to achieve the attachment of 4 to 6 PEG molecules per antibody (IgG).
The table below summarizes the quantitative data and key characteristics of these three PEGylation reagents.
| Feature | This compound (Iodoacetamide-PEG) | Maleimide-PEG | NHS-ester-PEG |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine, N-terminus (Amine) |
| Reaction Type | Alkylation | Michael Addition | Acylation |
| Reported Efficiency | Estimated at ~95% completion with related iodoacetamide reagents[3] | >80% to 94%[2] | 4-6 PEGs/IgG (with 20x molar excess) |
| Reaction pH | 7.5 - 8.5[4] | 6.5 - 7.5[5] | 7.0 - 9.0 |
| Bond Stability | Stable Thioether | Stable Thioether | Stable Amide |
| Selectivity | High for Thiols | Very High for Thiols | Moderate (targets all primary amines) |
| Reactivity | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient labeling. Below are representative protocols for the three types of PEGylation reagents.
Protocol 1: Labeling with this compound (Iodoacetamide-PEG)
This protocol is based on the general principles of labeling with iodoacetamide reagents.
-
Protein Preparation: Dissolve the protein containing a free cysteine in a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.5-8.5. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Remove the excess unreacted PEG reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE, mass spectrometry (MS), or HPLC.
Protocol 2: Labeling with Maleimide-PEG
-
Protein Preparation: Prepare the protein in a buffer at pH 6.5-7.5 (e.g., PBS). Ensure the buffer is free of thiols. Reduce disulfide bonds if necessary and remove the reducing agent.
-
Reagent Preparation: Dissolve the Maleimide-PEG in an appropriate solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol.
-
Purification: Purify the PEGylated protein using SEC or dialysis.
-
Analysis: Determine the extent of labeling by SDS-PAGE, MS, or HPLC.
Protocol 3: Labeling with NHS-ester-PEG
-
Protein Preparation: Exchange the protein into an amine-free buffer at pH 7.0-9.0, such as PBS.
-
Reagent Preparation: Dissolve the NHS-ester-PEG in a dry, aprotic organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM right before use. NHS esters are moisture-sensitive.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the NHS-ester-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent by SEC or dialysis.
-
Analysis: Assess the degree of PEGylation using SDS-PAGE, MS, or HPLC.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in protein PEGylation.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoacetyl-PEG2-Biotin – Cepham Life Sciences [cephamlsi.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Iodo-PEG7-alcohol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Iodo-PEG7-alcohol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and maintain a safe laboratory environment.
This compound, a halogenated polyethylene glycol derivative, should be treated as a hazardous chemical waste. Its disposal requires careful segregation and handling to prevent environmental contamination and ensure the safety of all laboratory personnel.
Disposal Protocol
The following steps outline the standard operating procedure for the disposal of this compound and associated contaminated materials.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1][3]
-
Waste Segregation: It is crucial to segregate this compound waste from other waste streams.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, reaction mixtures, and rinsates, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] Do not mix with non-halogenated solvent waste unless specifically permitted by your institution's hazardous waste program.[4]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[4][6]
-
-
Container Labeling: All hazardous waste containers must be accurately and completely labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[5] Ensure containers are kept closed except when adding waste.[5] The storage area should be secure, away from heat sources, and designed to contain any potential spills.[4]
-
Disposal Request: Once the waste container is nearly full (do not overfill), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or equivalent department.[4][6] Follow your institution's specific procedures for waste pickup.
Waste Characterization
Proper characterization of hazardous waste is essential for compliant disposal. The table below summarizes the key characteristics of this compound waste.
| Characteristic | Description | Disposal Consideration |
| Physical State | Can be liquid or solid (if in solution or contaminating materials). | Segregate liquid and solid waste into separate, appropriate containers. |
| Halogenated Compound | Contains iodine. | Must be disposed of as halogenated organic waste. Do not mix with non-halogenated solvent waste.[4] |
| Toxicity | While specific toxicity data for this compound is not readily available, iodo-compounds and PEGylated materials should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.[1][3] | Minimize exposure through the use of proper PPE and engineering controls. |
| Environmental Hazard | Should not be released into the environment.[3] | Do not dispose of down the drain or in regular trash.[4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
Personal protective equipment for handling Iodo-PEG7-alcohol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iodo-PEG7-alcohol. The following procedures are based on best practices for handling similar PEGylated and halogenated compounds, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles protect against splashes. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for handling halogenated and polar organic compounds.[3] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A standard lab coat protects against minor spills and contamination of personal clothing.[4] |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and has adequate airflow.
- Designate a specific area within the fume hood for handling this compound to minimize contamination.
- Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and have them clean and readily accessible inside the fume hood.
- Ensure an emergency eyewash station and safety shower are accessible.[7]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Wear safety goggles.
- Put on chemical-resistant gloves. Check for any tears or punctures.
3. Handling and Dispensing:
- Perform all manipulations of this compound within the designated area of the chemical fume hood.[6]
- If the compound is a solid, handle it carefully to avoid generating dust.
- If it is a liquid, use appropriate pipettes or syringes for transfer.
- Avoid direct contact with skin, eyes, and clothing.[8]
- Keep containers of this compound tightly closed when not in use.[4]
4. During the Experiment:
- Continuously work within the fume hood.
- Monitor the experiment for any unexpected reactions.
- Do not eat, drink, or smoke in the laboratory.[5][9]
5. Post-Experiment:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a general-purpose cleaner.
- Properly label and store any remaining this compound according to its storage requirements, likely in a cool, dark, and dry place.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
- Segregate waste containing this compound from other laboratory waste streams. It should be treated as halogenated organic waste.
2. Waste Collection:
- Solid Waste: Collect any contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant waste container. Do not pour down the drain.[4][10]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component. Include the date of accumulation.
4. Storage of Waste:
- Store the hazardous waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. sjsu.edu [sjsu.edu]
- 4. Reagent Safety & PPE [protocols.io]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. download.basf.com [download.basf.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
